molecular formula C11H19NO4 B141770 BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid CAS No. 261165-05-3

BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid

カタログ番号: B141770
CAS番号: 261165-05-3
分子量: 229.27 g/mol
InChIキー: RNJQBGXOSAQQDG-JGVFFNPUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BOC-(1S,3R)-3-Aminocyclopentane carboxylic acid is a synthetic intermediate useful for pharmaceutical synthesis.

特性

IUPAC Name

(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJQBGXOSAQQDG-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301145654
Record name (1S,3R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301145654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261165-05-3, 410090-37-8
Record name (1S,3R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261165-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,3R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301145654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-3-(Boc-amino)cyclopentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physical Properties of BOC-(1S,3R)-3-aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid. A crucial building block in medicinal chemistry, this non-proteinogenic amino acid is utilized in the synthesis of novel therapeutic agents and complex peptide structures.[1] Its cyclopentane core introduces conformational rigidity, while the tert-butyloxycarbonyl (Boc) protecting group facilitates controlled, stepwise chemical synthesis.[1][2]

Core Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueSource(s)
IUPAC Name (1S,3R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-cyclopentanecarboxylic acid[3]
Synonyms (+)-(1S,3R)-N-Boc-3-aminocyclopentanecarboxylic acid, (1S,3R)-3-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid[1][4]
CAS Number 261165-05-3[1][4]
Molecular Formula C₁₁H₁₉NO₄[5]
Molecular Weight 229.27 g/mol [5]
Appearance White to off-white solid[1]
Purity ≥97% (HPLC) or 98.0%[1][5]
Optical Rotation [α]D²⁰ = +13 ± 2º (c=1 in MeOH)[1]
Melting Point Data not available in cited sources.
Boiling Point Data not available in cited sources.
Solubility Soluble in DMSO. Note: Quantitative data (100 mg/mL) is available for the (1R,3S) stereoisomer (CAS: 161660-94-2), which is expected to be similar.[6]
Storage Conditions Store at 0-8 °C.[1]

Experimental Protocols

The following sections detail standardized methodologies for determining key physical properties of solid organic compounds like this compound.

Objective: To determine the temperature range over which the solid compound transitions to a liquid phase. This range provides an indication of purity. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C).

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the dry, solid compound is finely powdered. The open end of a glass capillary tube is pressed into the powder.

  • Loading the Capillary: The tube is inverted and tapped gently to cause the solid to fall to the sealed end. The sample is then compacted to a height of 1-2 mm by dropping the capillary tube through a long glass tube onto a hard surface.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus.

  • Heating and Observation:

    • For an unknown compound, a rapid heating rate (10-20 °C/minute) is used to determine an approximate melting range.

    • A second, fresh sample is then heated slowly. The starting temperature should be set to about 15-20 °C below the approximate melting point found.

    • The heating rate is adjusted to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

  • Data Recording: Two temperatures are recorded:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely melted into a transparent liquid.

    • The melting point is reported as the range T₁ - T₂.

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

Methodology (Qualitative Shake-Flask Method):

  • Preparation: A small, measured amount of the solute (e.g., 25 mg) is placed into a test tube.

  • Solvent Addition: A measured volume of the desired solvent (e.g., 0.75 mL of water) is added in small portions.

  • Agitation: After each addition, the test tube is stoppered and shaken vigorously to facilitate dissolution. If the compound is sparingly soluble, gentle heating in a water bath may be applied.

  • Observation: The mixture is observed to determine if the solute has completely dissolved.

  • Classification: The solubility is classified based on the amount of solvent required to dissolve the sample. This can be repeated with a range of solvents (e.g., water, ethanol, diethyl ether, DMSO) to build a solubility profile.

Logical Workflow Visualization

As a BOC-protected amino acid, this compound is a key intermediate in Solid-Phase Peptide Synthesis (SPPS). The following diagram illustrates the logical workflow of incorporating such a building block into a growing peptide chain.

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_cycle Peptide Elongation Cycle cluster_reagents Reagents Resin Resin-Linker-AA(1) Deprotection 1. Deprotection (Remove existing Fmoc/Boc group) Resin->Deprotection Start Cycle FinalPeptide Cleavage & Purification (Release peptide from resin) Resin->FinalPeptide After N cycles Washing Washing Step Deprotection->Washing Activation 2. Activation (Activate Carboxyl Group of new AA) Coupling 3. Coupling (Form Peptide Bond) Activation->Coupling Coupling->Resin Elongated Peptide Resin-Linker-AA(1)-AA(2) Washing->Coupling BocAA BOC-(1S,3R)-3-aminocyclopentane -carboxylic acid BocAA->Activation CouplingAgent Coupling Agent (e.g., DCC, HBTU) CouplingAgent->Activation DeprotectAgent Deprotection Agent (e.g., TFA for Boc) DeprotectAgent->Deprotection

Caption: Logical workflow for Solid-Phase Peptide Synthesis (SPPS).

References

Technical Guide: (1S,3R)-Boc-aminocyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 261165-05-3

This technical guide provides an in-depth overview of (1S,3R)-Boc-aminocyclopentanecarboxylic acid, a valuable building block for researchers, scientists, and drug development professionals. The document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its application in the context of metabotropic glutamate receptor signaling.

Core Data Presentation

The following table summarizes the key quantitative data for (1S,3R)-Boc-aminocyclopentanecarboxylic acid.

PropertyValue
CAS Number 261165-05-3
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
Appearance White solid
Purity ≥95%
Melting Point 35-49 °C
Density 1.2 ± 0.1 g/cm³
Boiling Point 382.5 °C at 760 mmHg
Flash Point 185.1 ± 24.8 °C
Storage Temperature 0-8 °C

Experimental Protocols

The synthesis of (1S,3R)-Boc-aminocyclopentanecarboxylic acid is a two-stage process involving the synthesis of the precursor amine, (1S,3R)-3-aminocyclopentanecarboxylic acid, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

I. Synthesis of (1S,3R)-3-aminocyclopentanecarboxylic acid

This protocol is adapted from the enantioselective synthesis starting from (–)-2-azabicyclo[2.2.1]hept-5-en-3-one.

Step 1: Hydrogenation of (–)-2-azabicyclo[2.2.1]hept-5-en-3-one

  • To a solution of (–)-2-azabicyclo[2.2.1]hept-5-en-3-one (1 equivalent) in ethyl acetate, add 10% palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to a hydrogen atmosphere and stir vigorously for 16 hours.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the hydrogenated product.

Step 2: Hydrolysis to (1S,3R)-3-aminocyclopentanecarboxylic acid

  • Reflux the product from Step 1 in 6M hydrochloric acid (HCl) for 4 hours.

  • Cool the reaction mixture and concentrate it under reduced pressure.

  • Purify the resulting crude product by ion-exchange chromatography to obtain (1S,3R)-3-aminocyclopentanecarboxylic acid.

II. Boc Protection of (1S,3R)-3-aminocyclopentanecarboxylic acid

This is a general protocol for the N-protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).

  • Dissolve (1S,3R)-3-aminocyclopentanecarboxylic acid (1.0 equivalent) in a 1:1 mixture of a suitable solvent system (e.g., dioxane and water).

  • Add a base, such as sodium hydroxide (1.5 equivalents), and stir until the amino acid is fully dissolved.

  • Cool the mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise while maintaining stirring.

  • Allow the reaction to warm to room temperature and continue stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Cool the remaining aqueous solution and acidify to a pH of 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield (1S,3R)-Boc-aminocyclopentanecarboxylic acid.

Signaling Pathway and Application

(1S,3R)-Boc-aminocyclopentanecarboxylic acid serves as a crucial building block in the synthesis of peptidomimetics and other molecules that can interact with biological targets. A related compound, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), is a known agonist of metabotropic glutamate receptors (mGluRs). These receptors are G-protein coupled receptors (GPCRs) that play a key role in modulating synaptic plasticity and neuronal excitability.

Group I mGluRs, which include mGluR1 and mGluR5, are coupled to the Gq/G11 family of G-proteins. Upon activation by an agonist, these receptors initiate a signaling cascade that involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and the presence of DAG concertedly activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

The ability to synthesize derivatives of (1S,3R)-aminocyclopentanecarboxylic acid allows for the development of novel ligands that can selectively target mGluRs, offering therapeutic potential for a range of neurological and psychiatric disorders.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of (1S,3R)-3-aminocyclopentanecarboxylic acid cluster_protection Boc Protection start (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one hydrogenation Hydrogenation (H₂, Pd/C) start->hydrogenation hydrolysis Acid Hydrolysis (6M HCl) hydrogenation->hydrolysis precursor (1S,3R)-3-aminocyclopentanecarboxylic acid hydrolysis->precursor final_product (1S,3R)-Boc-aminocyclopentanecarboxylic acid precursor->final_product Boc Protection boc_reagent (Boc)₂O, Base

Caption: Experimental workflow for the synthesis of (1S,3R)-Boc-aminocyclopentanecarboxylic acid.

mGluR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agonist Agonist (e.g., ACPD derivative) mGluR Group I mGluR (mGluR1/5) agonist->mGluR g_protein Gq/G11 mGluR->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP₂ ip3 IP₃ pip2->ip3 hydrolyzes to dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2_release Ca²⁺ Release er->ca2_release ca2_release->pkc activates cellular_response Cellular Response pkc->cellular_response phosphorylates targets leading to

Caption: Signaling pathway of Group I metabotropic glutamate receptors.

Technical Guide: BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid is a chiral synthetic intermediate of significant interest in pharmaceutical research and development. Its constrained cyclopentane backbone and protected amine functionality make it a valuable building block for introducing specific stereochemistry and conformational rigidity into drug candidates. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its primary applications, with a focus on its role in peptide synthesis and the development of novel therapeutics, particularly for neurological disorders.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
Molecular Weight 229.27 g/mol [1]
Molecular Formula C₁₁H₁₉NO₄[1]
Appearance White solid
Purity ≥95% to ≥98% (typically analyzed by HPLC)
Storage Conditions Long-term storage at -20°C to -80°C is recommended.[2]

Synthesis and Experimental Protocols

The synthesis of this compound involves the protection of the amino group of (1S,3R)-3-aminocyclopentanecarboxylic acid with a tert-butoxycarbonyl (BOC) group. This is a standard procedure in organic synthesis, and a general protocol is outlined below.

Protocol: BOC Protection of (1S,3R)-3-aminocyclopentanecarboxylic acid

Materials:

  • (1S,3R)-3-aminocyclopentanecarboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • Water

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) or citric acid for acidification

Procedure:

  • Dissolution: Dissolve (1S,3R)-3-aminocyclopentanecarboxylic acid in a mixture of dioxane and water.

  • Basification: Cool the solution in an ice bath and add a solution of sodium hydroxide to raise the pH, ensuring the amino group is deprotonated and nucleophilic.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution. The reaction is typically exothermic, so maintain the temperature with the ice bath.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for several hours to overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with a nonpolar solvent like ethyl acetate to remove any unreacted Boc₂O and other organic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl or citric acid) to a pH of approximately 3-4. The product, being a carboxylic acid, will precipitate out of the solution.

  • Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate.

  • Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Development

This compound is a key building block in the synthesis of a variety of pharmaceutical compounds. Its rigid structure is often exploited to create peptidomimetics and other small molecules with well-defined conformations, which can lead to improved target affinity and selectivity.

Use in Peptide Synthesis

One of the primary applications of this compound is in solid-phase peptide synthesis (SPPS). The BOC group serves as a protecting group for the amine, preventing it from reacting during the coupling of the carboxylic acid to the growing peptide chain.

Below is a diagram illustrating the general workflow of incorporating this compound into a peptide sequence using SPPS.

spss_workflow start Resin with N-terminal amine coupling Couple this compound (using coupling agents like DCC/HOBt) start->coupling wash1 Wash resin coupling->wash1 deprotection Remove BOC group (e.g., with TFA in DCM) wash1->deprotection wash2 Wash resin deprotection->wash2 next_coupling Couple next amino acid or cleave peptide from resin wash2->next_coupling

Workflow for incorporating the amino acid in SPPS.
Role in Neurological Drug Discovery

The constrained cyclic structure of this amino acid analog is particularly useful in the design of ligands for receptors in the central nervous system (CNS). By restricting the conformational flexibility, medicinal chemists can design molecules that selectively target specific receptor subtypes, which is crucial for developing drugs for neurological disorders with fewer side effects.

Conclusion

This compound is a versatile and valuable building block for drug discovery and development. Its well-defined stereochemistry and conformational rigidity provide a powerful tool for medicinal chemists to design novel therapeutics with enhanced potency and selectivity. The straightforward synthesis and its utility in established methodologies like solid-phase peptide synthesis ensure its continued importance in the pharmaceutical industry.

References

Synthesis of BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid, a valuable chiral building block in pharmaceutical development. Due to the absence of a single, detailed published procedure for this specific molecule, this guide consolidates and adapts methodologies from the synthesis of structurally related compounds and standard protection protocols.

Introduction

This compound is a non-proteinogenic amino acid derivative widely utilized as a synthetic intermediate in the preparation of various pharmaceutical agents.[1][2] Its constrained cyclopentane ring and defined stereochemistry make it a crucial component for introducing conformational rigidity into small molecules and peptides, often leading to enhanced biological activity and selectivity. This guide outlines a plausible and efficient synthetic pathway, including key experimental protocols and data presentation.

Synthetic Strategy Overview

The synthesis of this compound can be conceptually divided into two main stages:

  • Enantioselective Synthesis of the Core Amino Acid: Formation of the chiral (1S,3R)-3-aminocyclopentanecarboxylic acid scaffold. This can be achieved through various asymmetric synthesis or resolution strategies.

  • BOC Protection: Installation of the tert-butoxycarbonyl (BOC) protecting group onto the amino functionality of the synthesized core amino acid.

The overall synthetic workflow is depicted below:

G cluster_0 Stage 1: Synthesis of (1S,3R)-3-aminocyclopentanecarboxylic acid cluster_1 Stage 2: BOC Protection Racemic_Ester Racemic cis-3-aminocyclopentanecarboxylic acid ester Enzymatic_Resolution Enzymatic Kinetic Resolution Racemic_Ester->Enzymatic_Resolution Lipase Chiral_Amino_Acid_Ester (1S,3R)-3-aminocyclopentanecarboxylic acid ester Enzymatic_Resolution->Chiral_Amino_Acid_Ester Hydrolysis Ester Hydrolysis Chiral_Amino_Acid_Ester->Hydrolysis Acid or Base Chiral_Amino_Acid (1S,3R)-3-aminocyclopentanecarboxylic acid Hydrolysis->Chiral_Amino_Acid BOC_Protection BOC Protection Chiral_Amino_Acid->BOC_Protection Boc2O, Base Final_Product This compound BOC_Protection->Final_Product

Figure 1: Proposed Synthetic Workflow.

Experimental Protocols

Stage 1: Enantioselective Synthesis of (1S,3R)-3-aminocyclopentanecarboxylic acid

An effective method for obtaining the desired enantiomerically pure amino acid is through the enzymatic kinetic resolution of a racemic mixture of a suitable precursor, such as the corresponding ester. Lipases are commonly employed for their high stereoselectivity in the hydrolysis of esters.

Key Experiment: Enzymatic Kinetic Resolution of Racemic cis-3-aminocyclopentanecarboxylic acid ethyl ester

  • Materials:

    • Racemic cis-3-aminocyclopentanecarboxylic acid ethyl ester

    • Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)

    • Phosphate buffer (pH 7.0)

    • Organic solvent (e.g., methyl tert-butyl ether, MTBE)

    • Hydrochloric acid (2 M)

    • Sodium bicarbonate (saturated solution)

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • Suspend racemic cis-3-aminocyclopentanecarboxylic acid ethyl ester in a phosphate buffer (pH 7.0).

    • Add immobilized lipase (e.g., CALB) to the mixture.

    • Stir the reaction at room temperature and monitor the conversion (e.g., by HPLC).

    • Once approximately 50% conversion is reached, filter off the enzyme.

    • Acidify the aqueous solution to pH 2 with 2 M HCl and extract the hydrolyzed (1S,3R)-3-aminocyclopentanecarboxylic acid with an organic solvent like ethyl acetate.

    • The unreacted (1R,3S)-ester remains in the organic phase during the initial workup and can be separated.

    • Wash the organic extracts containing the desired acid with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield (1S,3R)-3-aminocyclopentanecarboxylic acid.

Stage 2: BOC Protection of (1S,3R)-3-aminocyclopentanecarboxylic acid

The protection of the amino group with a BOC group is a standard procedure in organic synthesis.[3][4]

Key Experiment: BOC Protection

  • Materials:

    • (1S,3R)-3-aminocyclopentanecarboxylic acid

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Sodium hydroxide (NaOH) or Triethylamine (TEA)

    • Solvent (e.g., Dioxane/water mixture, THF)

    • Ethyl acetate

    • Citric acid (10% aqueous solution)

    • Brine

  • Procedure:

    • Dissolve (1S,3R)-3-aminocyclopentanecarboxylic acid in a mixture of dioxane and water.

    • Add a base such as sodium hydroxide or triethylamine to the solution.

    • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the organic solvent under reduced pressure.

    • Acidify the remaining aqueous solution to pH 3 with a 10% citric acid solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield this compound. The product can be further purified by crystallization or column chromatography if necessary.

Data Presentation

The following tables summarize typical quantitative data expected for the key synthetic steps. Note that these are representative values based on similar transformations reported in the literature and may require optimization for this specific synthesis.

Table 1: Representative Data for Enzymatic Resolution

ParameterValueReference
SubstrateRacemic cis-3-aminocyclopentanecarboxylic acid ethyl esterN/A
EnzymeCandida antarctica Lipase B (CALB)[5]
Conversion~50%[6]
Enantiomeric Excess (e.e.) of Acid>98%[6]
Yield of (1S,3R)-acid40-45% (theoretical max 50%)[6]

Table 2: Representative Data for BOC Protection

ParameterValueReference
Substrate(1S,3R)-3-aminocyclopentanecarboxylic acidN/A
ReagentDi-tert-butyl dicarbonate (Boc₂O)[3][7]
BaseSodium Hydroxide / Triethylamine[3]
SolventDioxane/Water or THF[3]
Yield85-95%[7][8]
Purity>95% (after purification)[2]

Logical Relationships and Signaling Pathways

While this document focuses on the chemical synthesis, it is important to understand the context in which this molecule is used. This compound is a precursor to molecules that may interact with various biological pathways. For instance, aminocyclopentane derivatives can act as agonists or antagonists for glutamate receptors.[9][10] The logical relationship of its use in drug discovery is outlined below.

G Start This compound Deprotection BOC Deprotection Start->Deprotection Acidic Conditions Coupling Peptide Coupling / Further Functionalization Deprotection->Coupling Target_Molecule Bioactive Target Molecule Coupling->Target_Molecule Screening Biological Screening Target_Molecule->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound

Figure 2: Role in Drug Discovery.

Conclusion

The synthesis of this compound can be reliably achieved through a two-stage process involving enzymatic resolution of a racemic precursor followed by a standard BOC protection of the amino group. This guide provides a robust framework for researchers to produce this valuable chiral intermediate for applications in pharmaceutical and medicinal chemistry. The detailed protocols and representative data serve as a strong starting point for the successful synthesis and purification of the target compound.

References

An In-Depth Technical Guide to the Chiral Purity of BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid is a chiral building block of significant interest in pharmaceutical synthesis. Its stereochemical configuration is critical, as the biological activity and safety of the final active pharmaceutical ingredient (API) are often dependent on the specific chirality of its constituent parts. Ensuring high enantiomeric purity of this intermediate is a crucial step in drug development and manufacturing. This technical guide provides an in-depth overview of the methods used to determine and ensure the chiral purity of this compound, complete with experimental protocols and data presentation.

The presence of the undesired enantiomer, BOC-(1R,3S)-3-aminocyclopentanecarboxylic acid, can lead to reduced efficacy, altered pharmacological profiles, or unforeseen toxicological effects in the final drug product. Therefore, robust analytical methods are required to quantify the enantiomeric excess (e.e.) of the desired (1S,3R) isomer.

Quantitative Data on Chiral Purity

The chiral purity of commercially available this compound is typically high, reflecting the advanced state of asymmetric synthesis and chiral purification technologies. While lot-specific values should always be confirmed by analysis, the following table summarizes the generally expected and reported chiral purity for this and similar chiral building blocks from various suppliers.

ParameterTypical SpecificationMethod of Analysis
Enantiomeric Excess (e.e.) ≥95% to >99%Chiral HPLC
Chemical Purity ≥98%HPLC, GC

Analytical Methodologies for Chiral Purity Determination

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and reliable technique for determining the enantiomeric excess of BOC-protected amino acids, including cyclic derivatives like this compound. Other methods such as chiral Gas Chromatography (GC) and Capillary Electrophoresis (CE) can also be employed.

Chiral High-Performance Liquid Chromatography (HPLC)

The principle of chiral HPLC lies in the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and thus, separation. For N-BOC protected amino acids, two main classes of CSPs have demonstrated broad applicability and high efficiency:

  • Polysaccharide-based CSPs: These are the most widely used CSPs and are based on derivatives of cellulose or amylose, such as Chiralcel® and CHIRALPAK® columns. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.

  • Macrocyclic Glycopeptide-based CSPs: Columns such as CHIROBIOTIC™ are based on antibiotics like vancomycin or teicoplanin. These CSPs offer multi-modal separation mechanisms, including ionic interactions, hydrogen bonding, and inclusion complexation, making them very effective for a broad range of chiral compounds, including N-protected amino acids.

Experimental Protocol: Chiral HPLC Analysis

The following is a representative experimental protocol for the determination of the enantiomeric purity of this compound. This method is adapted from established procedures for similar N-BOC protected amino acids and serves as a robust starting point for method development and validation.

Instrumentation:

  • HPLC system equipped with a UV detector.

Method 1: Normal-Phase HPLC using a Polysaccharide-Based CSP

ParameterCondition
Chiral Stationary Phase CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm
Mobile Phase n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Prepare a 1 mg/mL solution of the sample in the mobile phase.

Method 2: Reversed-Phase HPLC using a Macrocyclic Glycopeptide-Based CSP

ParameterCondition
Chiral Stationary Phase CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm
Mobile Phase Water / Methanol / Acetic Acid (50:50:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Prepare a 1 mg/mL solution of the sample in the mobile phase.

Calculation of Enantiomeric Excess (% e.e.):

The enantiomeric excess is calculated from the peak areas of the two enantiomers obtained in the chromatogram using the following formula:

% e.e. = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Workflow for Chiral Purity Analysis

The logical flow for the analysis of the chiral purity of this compound is depicted in the following diagram.

Chiral_Purity_Workflow A Sample Receipt and Preparation (1 mg/mL in mobile phase) C Chiral HPLC System Setup A->C B Racemic Standard Preparation (For peak identification) B->C D Method Development/Optimization (Select CSP and Mobile Phase) C->D Initial Setup E Analysis of Racemic Standard D->E Optimized Method F Analysis of (1S,3R) Sample D->F Optimized Method G Data Acquisition and Peak Integration E->G F->G H Calculation of Enantiomeric Excess (% e.e.) G->H I Reporting and Documentation H->I

Caption: Workflow for the determination of chiral purity.

Signaling Pathways and Logical Relationships

The importance of chiral purity is rooted in the stereospecific interactions of molecules in biological systems. An enantiomer can have a different binding affinity for a receptor or enzyme, leading to varied pharmacological responses.

Biological_Interaction cluster_enantiomers Chiral Compound cluster_receptor Biological Target (e.g., Receptor) cluster_response Pharmacological Response A (1S,3R) Enantiomer (Eutomer) C Specific Binding Site A->C High Affinity Binding B (1R,3S) Enantiomer (Distomer) B->C Low or No Affinity E Inactive or Adverse Effect B->E May cause off-target effects D Desired Therapeutic Effect C->D Triggers Signal

Caption: Stereospecific interaction with a biological target.

Conclusion

The determination of the chiral purity of this compound is a non-negotiable aspect of quality control in the development of chiral pharmaceuticals. Chiral HPLC, utilizing either polysaccharide-based or macrocyclic glycopeptide-based stationary phases, provides a reliable and robust method for quantifying enantiomeric excess. The experimental protocols and workflows presented in this guide offer a comprehensive framework for researchers and scientists to ensure the stereochemical integrity of this critical chiral building block, thereby contributing to the development of safe and effective medicines. It is imperative that for any GMP application, a fully validated analytical method specific to the compound and its matrix be established.

In-Depth Technical Guide on Spectroscopic Data for BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid, a key synthetic intermediate in pharmaceutical and peptide synthesis.[1][2][3] The information is presented to facilitate its use in research and development, with a focus on data interpretation and experimental methodology.

Compound Overview

This compound is a non-proteinogenic amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality makes it a valuable building block in solid-phase peptide synthesis (SPPS) and the development of peptidomimetics.[4][5] Its defined stereochemistry is crucial for creating molecules with specific three-dimensional structures and biological activities.

Chemical Structure:

  • Molecular Formula: C₁₁H₁₉NO₄[2][6][7]

  • Molecular Weight: 229.27 g/mol [1][7]

  • Appearance: White solid[7]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. It is important to note that exact values can vary based on the solvent, concentration, and instrument used.[4][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Singlet (broad)1HCarboxylic acid proton (-COOH)
~4.0Multiplet1HCH-N
~2.8Multiplet1HCH-COOH
1.8 - 2.2Multiplet4HCyclopentane ring protons (-CH₂)
1.44Singlet9Htert-butyl protons (-C(CH₃)₃)

Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.[8]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~175Carboxylic acid carbonyl carbon (-COOH)
~155Carbamate carbonyl carbon (-O-(C=O)-N)
~80Quaternary carbon of Boc group (-C(CH₃)₃)
~50CH-N
~45CH-COOH
~30-35Cyclopentane ring carbons (-CH₂)
~28Methyl carbons of Boc group (-C(CH₃)₃)
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Strong, very broadO-H stretch of carboxylic acid
~3350MediumN-H stretch of carbamate
2970 - 2850MediumC-H stretch (aliphatic)
1760 - 1690StrongC=O stretch of carboxylic acid and carbamate
~1520MediumN-H bend of carbamate
1440 - 1395MediumO-H bend
1320 - 1210StrongC-O stretch

Note: The broadness of the O-H stretch is a characteristic feature of hydrogen-bonded carboxylic acids.[9][10]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

ParameterValue
Molecular FormulaC₁₁H₁₉NO₄
Exact Mass229.1314
[M+H]⁺230.1387
[M+Na]⁺252.1206

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.[4]

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

  • Data Processing:

    • Process both spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and assign all signals in both spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes a general method for obtaining an FT-IR spectrum.

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl). For a KBr pellet, mix a small amount of the solid sample with dry KBr powder and press it into a transparent disk.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Sample Spectrum: Place the sample in the spectrometer and record the spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

This protocol provides a general procedure for mass spectrometric analysis.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound and to identify characteristic fragment ions.

Mandatory Visualization

The following diagram illustrates a key application of this compound in a standard Boc-based solid-phase peptide synthesis (SPPS) workflow.

spss_workflow resin Resin resin_aa1 Resin-AA1 resin->resin_aa1 Attach first Boc-AA1 deprotection1 Deprotection (TFA in DCM) resin_aa1->deprotection1 neutralization1 Neutralization (DIEA in DCM) deprotection1->neutralization1 resin_aa1_dep Resin-AA1 (free amine) neutralization1->resin_aa1_dep coupling Coupling (Boc-AA2, Coupling Reagent) resin_aa1_dep->coupling resin_aa1_aa2 Resin-AA1-AA2 coupling->resin_aa1_aa2 repeat Repeat Cycle resin_aa1_aa2->repeat n times repeat->deprotection1 cleavage Cleavage from Resin (e.g., HF) repeat->cleavage peptide Purified Peptide cleavage->peptide boc_aa2 This compound boc_aa2->coupling

Caption: Workflow for Boc solid-phase peptide synthesis.

References

Commercial Sourcing and Technical Guide for BOC-(1S,3R)-3-aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and technical specifications of BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid, a key building block in pharmaceutical synthesis. This guide includes a summary of commercial suppliers, a detailed experimental protocol for its application in solid-phase peptide synthesis (SPPS), and an outline of essential quality control procedures.

Commercial Suppliers

This compound (CAS No. 261165-05-3) is readily available from a range of chemical suppliers specializing in research and development compounds. The following table summarizes key information from prominent commercial vendors. Researchers are advised to request the latest certificate of analysis for batch-specific data.

SupplierCatalog Number (Example)Purity SpecificationAvailable QuantitiesNotes
MedChemExpress HY-W006202≥98.0%Milligrams to gramsProvides a detailed data sheet and Certificate of Analysis upon request.[1]
Cayman Chemical 11406≥95%50 mg and bulkOffers batch-specific data including Certificates of Analysis, QC sheets, and GC-MS data.[][3]
Chem-Impex 06202≥98% (GC)Gram quantitiesDescribes the compound as a versatile building block for pharmaceuticals and agrochemicals.[]
BOC Sciences -High-qualityCustomSpecializes in small molecule synthesis and offers a range of research chemicals.[5]
Sapphire North America 11406≥95%50 mg and bulkDistributor for Cayman Chemical.[3]

Experimental Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the incorporation of this compound into a peptide sequence using manual Boc-based solid-phase peptide synthesis. This protocol is based on a 0.1 mmol synthesis scale and should be adapted based on the specific peptide sequence and resin.

Materials:

  • This compound

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in the synthesis vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and then with a 5% DIEA in DCM solution (2x) to neutralize the resin. Wash again with DCM (3x).

  • Amino Acid Activation:

    • In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in a minimal amount of DMF.

    • Cool the solution to 0°C.

    • Add 3 equivalents of DCC to the solution and allow the activation to proceed for 15-20 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling:

    • Filter the activated amino acid solution to remove the DCU precipitate.

    • Add the filtered solution to the deprotected resin in the synthesis vessel.

    • Agitate the mixture for 2-4 hours at room temperature to allow for complete coupling.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), continue agitation and re-test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove any unreacted reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid cocktail (e.g., HF or TFMSA). This step requires specialized equipment and safety precautions.

  • Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quality Control and Characterization

Ensuring the identity, purity, and stereochemical integrity of this compound is critical for its successful use in research and drug development. A comprehensive quality control workflow involves multiple analytical techniques.

Key Quality Control Tests:

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence of the Boc group and the cyclopentane ring structure.

    • Mass Spectrometry (MS): Verifies the molecular weight of the compound.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): A primary method for determining the purity of the compound. An achiral HPLC method is used to assess the overall purity, while a chiral HPLC method is essential to determine the enantiomeric purity.

  • Chiral Integrity:

    • Chiral HPLC: This is a critical analysis to ensure the correct stereoisomer is present and to quantify any enantiomeric or diastereomeric impurities.

  • Physical Properties:

    • Appearance: Visual inspection for color and form (e.g., white solid).

    • Solubility: Determination of solubility in various solvents.

A Certificate of Analysis (CoA) from the supplier should provide results for these key tests, confirming that the material meets the required specifications.

Workflow for Procurement and Quality Control

The following diagram illustrates a typical workflow for a research organization from sourcing a chiral building block like this compound to its use in a synthesis.

G cluster_procurement Procurement cluster_qc Quality Control cluster_synthesis Synthesis start Identify Need for This compound supplier_id Identify Potential Suppliers start->supplier_id quote_request Request Quotes and Certificates of Analysis (CoA) supplier_id->quote_request supplier_select Select Supplier Based on Purity, Availability, and Cost quote_request->supplier_select po_issue Issue Purchase Order supplier_select->po_issue receive Receive Material and Quarantine po_issue->receive coa_review Review Supplier's CoA receive->coa_review inhouse_testing Perform In-house QC Testing coa_review->inhouse_testing nmr NMR (¹H, ¹³C) for Structure Verification inhouse_testing->nmr hplc HPLC for Purity and Chiral Integrity inhouse_testing->hplc ms Mass Spectrometry for Molecular Weight inhouse_testing->ms release Release Material for Use synthesis_use Use in Synthesis (e.g., SPPS) release->synthesis_use final_product Final Product synthesis_use->final_product

Caption: Procurement and Quality Control Workflow.

References

The Biological Activity of (1S,3R)-3-Aminocyclopentanecarboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Metabotropic Glutamate Receptor Agonist

This technical guide provides a comprehensive overview of the biological activity of the pivotal research compound, (1S,3R)-3-aminocyclopentanecarboxylic acid, with a focus on its deprotected, biologically active form, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD). BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid serves as a crucial synthetic intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.[1][2] The tert-butoxycarbonyl (BOC) protecting group facilitates its use in chemical synthesis, and its removal unveils the pharmacologically active molecule, ACPD. This guide is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of its mechanism of action.

Introduction to (1S,3R)-ACPD: A Metabotropic Glutamate Receptor Agonist

(1S,3R)-ACPD is a potent agonist of metabotropic glutamate receptors (mGluRs), a class of G protein-coupled receptors that play a vital role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system.[3][4] Unlike their ionotropic counterparts, mGluRs do not form ion channels but instead exert their effects through the activation of intracellular second messenger systems. (1S,3R)-ACPD has been instrumental in characterizing the physiological and pathological roles of various mGluR subtypes.

Quantitative Analysis of Receptor Activity

The interaction of (1S,3R)-ACPD with various mGluR subtypes has been quantified through radioligand binding assays and functional assays. The following tables summarize the key quantitative data available in the literature.

Table 1: Binding Affinity of (1S,3R)-ACPD for Metabotropic Glutamate Receptors

Receptor SubtypeRadioligandPreparationK_D (nM)B_max (pmol/mg protein)Reference
mGluRs[³H]glutamateRat brain membranes187 ± 602.50 ± 0.27[5]

Table 2: Functional Potency of (1S,3R)-ACPD at Metabotropic Glutamate Receptor Subtypes

Receptor SubtypeAssayCell Type/TissueEC_50 (µM)Reference
mGluR1Phosphoinositide HydrolysisCultured Cerebellar Granule Cells102
mGluR1Calcium MobilizationHEK 293 cells (human mGluR1b)3060[6]
mGluR2Inhibition of Forskolin-stimulated cAMP formation-5
mGluR4aCalcium Mobilization (chimeric receptor)HEK 293 cells> Quisqualate[6]
mGluR5Phosphoinositide Hydrolysis-15
mGluR6Inhibition of Forskolin-stimulated cAMP formation-60
L-AP4 ReceptorsWhole-cell voltage clampMudpuppy Retinal ON Bipolar Cells-[1]

Key Biological Effects and Signaling Pathways

(1S,3R)-ACPD elicits a range of biological effects through the activation of distinct signaling cascades, depending on the specific mGluR subtype expressed in the target cells.

Activation of Group I mGluRs (mGluR1 and mGluR5) and Phosphoinositide Hydrolysis

Group I mGluRs, which include mGluR1 and mGluR5, are coupled to G_q/G_11 proteins. Upon activation by (1S,3R)-ACPD, these receptors stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, in conjunction with elevated intracellular Ca²⁺, activates protein kinase C (PKC).[2] This pathway can further lead to the activation of Src tyrosine kinase, which can modulate the function of other proteins, including NMDA receptors.[1]

G_protein_signaling ACPD (1S,3R)-ACPD mGluR1_5 Group I mGluR (mGluR1/5) ACPD->mGluR1_5 Gq_11 Gq/11 mGluR1_5->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates Src Src Kinase PKC->Src activates Downstream Downstream Cellular Responses Src->Downstream Retinal_Signaling ACPD (1S,3R)-ACPD LAP4_R L-AP4 Receptor ACPD->LAP4_R G_protein G Protein LAP4_R->G_protein activates PDE cGMP Phosphodiesterase (PDE) G_protein->PDE activates cGMP cGMP PDE->cGMP hydrolyzes GMP 5'-GMP cGMP->GMP Cation_Channel cGMP-gated Cation Channel cGMP->Cation_Channel keeps open Hyperpolarization Hyperpolarization Cation_Channel->Hyperpolarization closure leads to Glutamate_Release ↓ Glutamate Release Hyperpolarization->Glutamate_Release Binding_Assay_Workflow Start Start Prep Prepare Rat Brain Membranes Start->Prep Incubate Incubate Membranes with [³H]glutamate and varying concentrations of (1S,3R)-ACPD Prep->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Analyze Data (Scatchard or non-linear regression analysis) Quantify->Analyze End Determine KD and Bmax Analyze->End

References

An In-depth Technical Guide to (1S,3R)-3-[(tert-Butoxycarbonyl)amino]cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,3R)-3-[(tert-Butoxycarbonyl)amino]cyclopentanecarboxylic acid is a chiral aminocyclopentane derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its rigid cyclopentane scaffold and defined stereochemistry make it an attractive component for the synthesis of structurally constrained peptides and small molecule therapeutics. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and key physicochemical properties. Detailed experimental protocols and relevant biological context are presented to support its application in drug discovery, particularly in the field of neuroscience.

Chemical Structure and Properties

(1S,3R)-3-[(tert-Butoxycarbonyl)amino]cyclopentanecarboxylic acid, often abbreviated as Boc-(1S,3R)-ACPC, possesses a cyclopentane ring with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amine group in a specific stereochemical arrangement.

Chemical Structure:

Figure 1: 2D Structure of (1S,3R)-3-[(tert-Butoxycarbonyl)amino]cyclopentanecarboxylic acid.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₁H₁₉NO₄[1]
Molecular Weight 229.27 g/mol [1]
CAS Number 161660-94-2[2]
Appearance White solid[3]
Purity ≥ 95%[4]
Solubility Soluble in DMSO[5]

Note: Specific melting point and detailed solubility data are not consistently reported in publicly available literature.

Synthesis

The synthesis of (1S,3R)-3-[(tert-Butoxycarbonyl)amino]cyclopentanecarboxylic acid is typically achieved through the Boc-protection of the corresponding free amine, (1S,3R)-3-aminocyclopentanecarboxylic acid. This reaction is a standard procedure in peptide synthesis and organic chemistry.

synthesis_workflow reactant (1S,3R)-3-Aminocyclopentanecarboxylic acid product (1S,3R)-3-[(tert-Butoxycarbonyl)amino]cyclopentanecarboxylic acid reactant->product Boc Protection reagent Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., NaHCO₃, Et₃N) reagent->product

Figure 2: Synthesis workflow for the preparation of the title compound.

Experimental Protocol: Boc Protection of (1S,3R)-3-Aminocyclopentanecarboxylic Acid

This protocol is a general procedure adapted from established methods for the N-tert-butoxycarbonylation of amino acids.[6][7][8][9][10]

Materials:

  • (1S,3R)-3-Aminocyclopentanecarboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Dioxane and Water (or other suitable solvent system like THF/water)

  • Ethyl acetate

  • 1 M HCl solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (1S,3R)-3-aminocyclopentanecarboxylic acid (1 equivalent) in a mixture of dioxane and water (e.g., 1:1 v/v).

  • Add sodium bicarbonate (2-3 equivalents) to the solution and stir until dissolved.

  • To the stirring solution, add a solution of di-tert-butyl dicarbonate (1.1-1.5 equivalents) in dioxane dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic Data

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals for the cyclopentane ring protons, a singlet for the nine protons of the tert-butyl group (~1.4 ppm), and a broad singlet for the NH proton. The chemical shifts of the cyclopentane protons will be influenced by the stereochemistry and the presence of the amino and carboxyl groups.
¹³C NMR Signals for the cyclopentane ring carbons, the carboxylic acid carbonyl carbon (~175-180 ppm), the carbamate carbonyl carbon (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28 ppm).[1]
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the carboxylic acid and the carbamate, and N-H stretching.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (229.27 g/mol ).

Applications in Drug Discovery and Neuroscience

(1S,3R)-3-[(tert-Butoxycarbonyl)amino]cyclopentanecarboxylic acid is a valuable intermediate for the synthesis of more complex molecules with therapeutic potential. The deprotected analogue, (1S,3R)-3-aminocyclopentanecarboxylic acid, and its derivatives have been explored for their neurological activity.

A closely related and extensively studied compound is (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD). This compound is a potent and selective agonist of metabotropic glutamate receptors (mGluRs).[11] Studies on (1S,3R)-ACPD provide insights into the potential applications of compounds derived from the (1S,3R)-aminocyclopentane scaffold.

(1S,3R)-ACPD Signaling Pathway

(1S,3R)-ACPD has been shown to activate mGluRs, leading to the modulation of intracellular signaling cascades. One of the key pathways involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. (1S,3R)-ACPD has also been implicated in the modulation of cyclic AMP (cAMP) levels.[12][13][14][15]

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR mGluR PLC Phospholipase C (PLC) mGluR->PLC activates cAMP cAMP mGluR->cAMP modulates PIP2 PIP₂ PLC->PIP2 hydrolyzes ACPD (1S,3R)-ACPD ACPD->mGluR activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER triggers release Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto

Figure 3: Proposed signaling pathway of (1S,3R)-ACPD via metabotropic glutamate receptors.

The neuroactive properties of (1S,3R)-ACPD and related compounds highlight the potential of the (1S,3R)-aminocyclopentane-carboxylic acid scaffold in the development of novel therapeutics for neurological disorders. The title compound serves as a key starting material for accessing these and other structurally diverse molecules.

Conclusion

(1S,3R)-3-[(tert-Butoxycarbonyl)amino]cyclopentanecarboxylic acid is a stereochemically defined building block with significant utility in pharmaceutical research. This guide has provided a detailed overview of its structure, a practical protocol for its synthesis, and a summary of its physicochemical properties. The exploration of the biological activity of related compounds underscores the importance of this chemical entity in the design and synthesis of novel drug candidates targeting the central nervous system. Further research into the derivatives of this compound is warranted to fully explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of BOC-(1S,3R)-3-aminocyclopentanecarboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constrained amino acids are valuable tools in medicinal chemistry and drug design, offering the ability to introduce specific conformational biases into peptides. This can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity. BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid is a cyclic β-amino acid that can induce stable secondary structures, such as helices and turns, in peptides.[1] The incorporation of such constrained residues can be challenging due to potential steric hindrance affecting coupling kinetics. These application notes provide a detailed guide for the successful incorporation of this compound into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS). The protocols provided are based on established Boc-SPPS methodologies and findings from the synthesis of peptides containing similar constrained β-amino acids.

Data Presentation

The selection of appropriate coupling reagents is critical for the efficient incorporation of sterically hindered amino acids like this compound. The following tables summarize key characteristics of common coupling reagents used in Boc-SPPS and provide indicative yields based on literature for similar constrained residues.

Table 1: Comparison of Common Coupling Reagents in Boc-SPPS

Coupling Reagent/AdditiveClassKey FeaturesTypical Coupling Time for Standard Amino Acids
DIC/HOBt CarbodiimideCost-effective, widely used. HOBt suppresses racemization.1 - 4 hours
HBTU/DIPEA Aminium SaltFast and efficient, low racemization when used with HOBt.15 - 60 minutes
HATU/DIPEA Aminium SaltMore reactive than HBTU, recommended for sterically hindered couplings.15 - 60 minutes
PyBOP/DIPEA Phosphonium SaltHigh coupling efficiency, particularly for difficult sequences.15 - 60 minutes

Table 2: Indicative Yields for SPPS Steps Involving a Constrained Cyclopentane β-Amino Acid

StepReagentsReported Yield Range (%)Reference
Coupling of constrained β-amino acidHATU, DIEA60[2]
Boc DeprotectionTFA, THF>95 (qualitative)[2]
Subsequent coupling to constrained residueBoc-Gly-OH, HATU, DIEA55[2]

Note: Yields are highly sequence-dependent and may require optimization.

Experimental Protocols

The following protocols are adapted from standard Boc-SPPS procedures and literature reports on the synthesis of peptides containing constrained β-amino acids.[2][3][4]

Protocol 1: General Solid-Phase Peptide Synthesis Cycle for Incorporating this compound

This protocol outlines a single cycle of amino acid addition.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield, PAM, or MBHA) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.

2. Nα-Boc Deprotection:

  • Drain the DCM.
  • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.
  • Agitate for 1-2 minutes, then drain.
  • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
  • Drain the TFA solution.
  • Wash the resin with DCM (3x), isopropanol (3x), and DCM (3x).

3. Neutralization:

  • Add a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM or DMF to the resin.
  • Agitate for 2 minutes and drain. Repeat the neutralization step.
  • Wash the resin with DCM (3x) and DMF (3x).

4. Coupling of this compound:

  • Proceed with one of the recommended coupling protocols below (Protocol 2 or 3). Due to the steric hindrance of the cyclic β-amino acid, uronium/aminium or phosphonium salt-based reagents are recommended over carbodiimides.

5. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 30 minutes.
  • Wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Coupling using HATU

This protocol is recommended for the sterically hindered this compound.[2][4]

1. Pre-activation:

  • In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.
  • Add DIPEA (6-8 equivalents) to the amino acid solution.
  • Allow the mixture to pre-activate for 5-10 minutes.

2. Coupling Reaction:

  • Add the activated amino acid solution to the neutralized resin.
  • Agitate the mixture for 2-4 hours. For this constrained amino acid, a longer coupling time is recommended.
  • Monitor the reaction progress using the ninhydrin (Kaiser) test. If the test is positive, indicating incomplete coupling, a second coupling is advised.

3. Washing:

  • Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 3: Global Deprotection and Cleavage from the Resin

The choice of cleavage cocktail depends on the resin and the protecting groups on other amino acid side chains. The following is a general protocol using a standard cleavage cocktail.

1. Resin Preparation:

  • Wash the fully assembled peptide-resin with DCM (3x) and dry under vacuum.

2. Cleavage:

  • Add a cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5 v/v/v/v/v) to the dried resin (10 mL per gram of resin).
  • Stir the mixture at room temperature for 2-4 hours.

3. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate.
  • Wash the resin with a small volume of fresh cleavage cocktail.
  • Combine the filtrates and precipitate the crude peptide by adding it to cold diethyl ether.
  • Collect the precipitated peptide by centrifugation or filtration.
  • Wash the peptide pellet with cold diethyl ether (3x).
  • Dry the crude peptide under vacuum.

4. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the purified peptide by mass spectrometry and analytical HPLC.

Visualizations

Experimental Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle (Repeated) cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DCM Resin->Swell Deprotection Boc Deprotection (25-50% TFA/DCM) Swell->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (5-10% DIPEA) Wash2 Wash Neutralization->Wash2 Coupling Amino Acid Coupling (e.g., HATU) Wash3 Wash Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Next Cycle Cleavage Cleavage from Resin & Global Deprotection Wash3->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Proposed Coupling Mechanism with HATU

HATU_Coupling BocAA BOC-(1S,3R)-3-aminocyclopentane- carboxylic acid ActiveEster OAt-Active Ester Intermediate BocAA->ActiveEster + HATU HATU HATU->ActiveEster + DIPEA DIPEA (Base) DIPEA->ActiveEster + PeptideBond Formation of new Peptide Bond ActiveEster->PeptideBond + ResinAmine Resin-Bound Peptide with free N-terminus ResinAmine->PeptideBond + CoupledPeptide Elongated Peptide on Resin PeptideBond->CoupledPeptide

Caption: Proposed activation and coupling using HATU.

Hypothetical Signaling Pathway for a Bioactive Peptide

Peptides containing constrained amino acids can exhibit enhanced biological activities, such as antimicrobial or cell-penetrating properties. While a specific signaling pathway for peptides containing this compound has not been elucidated, a hypothetical pathway for a peptide with antimicrobial activity is presented below.

Signaling_Pathway Peptide Bioactive Peptide (with constrained amino acid) Interaction Peptide-Membrane Interaction Peptide->Interaction Membrane Bacterial Cell Membrane Membrane->Interaction Disruption Membrane Disruption/ Pore Formation Interaction->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: Hypothetical mechanism of action for an antimicrobial peptide.

Conclusion

The incorporation of this compound into peptides via Boc-SPPS is a feasible strategy for developing novel, conformationally constrained peptides. While this specific amino acid may present challenges due to steric hindrance, the use of potent coupling reagents like HATU or PyBOP, along with optimized reaction times and the potential for double coupling, can lead to successful synthesis. The resulting peptides have the potential for a range of applications in drug discovery and biomedical research, leveraging their unique structural properties to achieve enhanced biological activity and stability. Further research is warranted to fully elucidate the specific coupling efficiencies and to explore the biological functions of peptides containing this intriguing building block.

References

Application Notes and Protocols for Asymmetric Synthesis with BOC-(1S,3R)-3-aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid is a versatile chiral building block utilized in asymmetric synthesis, particularly in the development of novel therapeutic agents. Its rigid cyclopentane scaffold and defined stereochemistry make it an invaluable tool for introducing conformational constraints and chirality into target molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of peptide analogs and cyclopentane-based nucleoside analogs with potential antiviral and antibacterial activity.

Applications in Asymmetric Synthesis

This compound serves as a crucial starting material and chiral scaffold in several synthetic applications:

  • Peptide Synthesis: Incorporation of this constrained amino acid into peptides can induce specific secondary structures and enhance metabolic stability. The Boc protecting group is suitable for standard solid-phase peptide synthesis (SPPS) protocols.[1]

  • Chiral Building Block for Nucleoside Analogs: The cyclopentane ring can act as a carbocyclic mimic of the ribose sugar in nucleosides. This has been successfully demonstrated in the synthesis of muraymycin analogs, which are potent inhibitors of the bacterial enzyme MraY, a key player in peptidoglycan biosynthesis.[2][3][4]

  • Chiral Auxiliary: While less common, the chiral backbone of this compound can be utilized to influence the stereochemical outcome of reactions on appended functional groups.[5]

Data Presentation

Table 1: Synthesis of Key Intermediate ((1R,3S)-3-Aminocyclopentyl)methanol
StepReactantReagentSolventConditionsProductYield (%)Reference
1tert-Butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylateNaBH4MeOH25 °C, 3 h((1R,3S)-3-Aminocyclopentyl)methanolNot specified[3]

Note: The yield for this specific reduction step is not detailed in the primary literature, but it is a standard and typically high-yielding reaction.

Table 2: Representative Coupling Efficiency in Boc-SPPS
ParameterTypical ValueNotesReference
Coupling Efficiency per Step>99%Monitored by qualitative tests like the Kaiser test.BenchChem
Overall Crude Peptide Yield20% - 70%Highly dependent on peptide length and sequence.BenchChem
Purity of Crude Peptide50% - 90%Varies based on synthesis success.BenchChem

Experimental Protocols

Protocol 1: Synthesis of ((1R,3S)-3-Aminocyclopentyl)methanol

This protocol describes the synthesis of a key intermediate for cyclopentane-based nucleoside analogs, starting from a bicyclic lactam derived from a related chiral precursor.

Materials:

  • tert-Butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Standard laboratory glassware and workup reagents

Procedure:

  • A mixture of tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (15.68 g, 74.25 mmol) and NaBH4 (5.62 g, 148.5 mmol) in methanol (300 mL) is stirred at 25 °C for 3 hours.[3]

  • The reaction mixture is then quenched by the slow addition of water.

  • The methanol is removed under reduced pressure.

  • The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield ((1R,3S)-3-aminocyclopentyl)methanol.

Protocol 2: Manual Boc-Solid Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines the general steps for incorporating this compound into a peptide chain on a solid support.

Materials:

  • This compound

  • Appropriate solid-phase resin (e.g., Merrifield resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DCM and DMF.

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DCM.

  • Amino Acid Coupling:

    • Pre-activate this compound (3 equivalents) with a coupling agent (e.g., HBTU/HOBt/DIC) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or a TFA-based cocktail).

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Mandatory Visualization

MraY_Inhibition cluster_bacterial_cell Bacterial Cytoplasm cluster_membrane Cell Membrane cluster_inhibitor Inhibition UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pentapeptide->MraY Substrate Undecaprenyl_phosphate Undecaprenyl-P Undecaprenyl_phosphate->MraY Substrate Lipid_I Lipid I Peptidoglycan_synthesis Peptidoglycan Synthesis Lipid_I->Peptidoglycan_synthesis MraY->Lipid_I Catalysis Muraymycin_analog Cyclopentane-based Muraymycin Analog Muraymycin_analog->MraY Inhibition

Caption: Inhibition of MraY in bacterial peptidoglycan synthesis.

Asymmetric_Synthesis_Workflow start BOC-(1S,3R)-3- aminocyclopentanecarboxylic acid intermediate1 Functional Group Manipulation start->intermediate1 intermediate2 Chiral Building Block intermediate1->intermediate2 application1 Peptide Synthesis (SPPS) intermediate2->application1 application2 Synthesis of Nucleoside Analogs intermediate2->application2 product1 Constrained Peptides application1->product1 product2 Bioactive Nucleoside Analogs (e.g., MraY Inhibitors) application2->product2

Caption: Workflow for asymmetric synthesis applications.

References

Application Notes and Protocols for BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid is a conformationally restricted chiral amino acid analog. Due to the BOC (tert-butyloxycarbonyl) protecting group, this molecule serves as a critical synthetic intermediate in the development of novel pharmaceutical agents. Upon deprotection, its active form, (1S,3R)-3-aminocyclopentanecarboxylic acid, and its derivatives, such as (1S,3R)-1-amino-1,3-cyclopentanedicarboxylic acid (commonly known as (1S,3R)-ACPD), have been instrumental in the study of neurological disorders. (1S,3R)-ACPD is a potent and selective agonist for metabotropic glutamate receptors (mGluRs), which are key modulators of synaptic transmission and neuronal excitability in the central nervous system (CNS).

These application notes provide an overview of the utility of this compound as a precursor to active mGluR agonists and detail its application in studying neurological disease models. The protocols outlined below are designed to assist researchers in characterizing the pharmacological profile of its derivatives and investigating their effects on relevant signaling pathways.

Target and Mechanism of Action

The primary molecular targets of the active derivatives of this compound, particularly (1S,3R)-ACPD, are the Group I and Group II metabotropic glutamate receptors.

  • Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and are coupled to Gq/G11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[1]

  • Group II mGluRs (mGluR2 and mGluR3): These receptors are commonly found on presynaptic terminals and are coupled to Gi/Go proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

The modulation of these signaling pathways by (1S,3R)-ACPD can have profound effects on neuronal function, including the regulation of ion channel activity, neurotransmitter release, and gene expression. This makes it a valuable tool for investigating the pathophysiology of a range of neurological disorders where glutamatergic signaling is dysregulated, such as epilepsy, ischemic brain injury, and chronic pain.

Quantitative Data

The following table summarizes the potency of (1S,3R)-ACPD at various metabotropic glutamate receptor subtypes.

Receptor SubtypeParameterValue (μM)
mGluR1EC5042
mGluR2EC505
mGluR5EC5015
mGluR6EC5060

Signaling Pathways and Experimental Workflows

Group I mGluR Signaling Pathway

Activation of Group I mGluRs by (1S,3R)-ACPD initiates a signaling cascade that modulates neuronal excitability.

Group I mGluR Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR Group I mGluR (mGluR1/5) Gq Gq mGluR->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes Gq->PLC activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates downstream Downstream Effects Ca_release->downstream PKC->downstream ACPD (1S,3R)-ACPD ACPD->mGluR

Caption: Group I mGluR signaling cascade initiated by (1S,3R)-ACPD.

Experimental Workflow: Phosphoinositide Hydrolysis Assay

This workflow outlines the key steps to measure the functional activity of (1S,3R)-ACPD at Gq-coupled mGluRs.

Phosphoinositide Hydrolysis Workflow start Start: Cells expressing mGluRs of interest step1 Incubate with [³H]-myo-inositol (24 hours) start->step1 step2 Wash cells to remove unincorporated label step1->step2 step3 Pre-incubate with LiCl (to inhibit inositol monophosphatase) step2->step3 step4 Add (1S,3R)-ACPD (or other test compounds) step3->step4 step5 Incubate for a defined period (e.g., 60 minutes) step4->step5 step6 Lyse cells and stop reaction (e.g., with perchloric acid) step5->step6 step7 Isolate inositol phosphates (IPs) by anion exchange chromatography step6->step7 step8 Quantify [³H]-IPs by scintillation counting step7->step8 end End: Determine EC₅₀ value step8->end

Caption: Workflow for a phosphoinositide hydrolysis assay.

Experimental Protocols

Protocol 1: In Vitro Phosphoinositide Hydrolysis Assay

This protocol is designed to quantify the agonist activity of deprotected this compound at Gq-coupled metabotropic glutamate receptors (e.g., mGluR1 and mGluR5) by measuring the accumulation of radiolabeled inositol phosphates.

Materials:

  • Cell line expressing the mGluR of interest (e.g., HEK293 or CHO cells)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • [³H]-myo-inositol

  • Assay buffer (e.g., HEPES-buffered saline)

  • Lithium chloride (LiCl) solution

  • (1S,3R)-ACPD (deprotected form)

  • Perchloric acid

  • Potassium hydroxide (KOH)

  • Dowex AG1-X8 resin (formate form)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture and Labeling:

    • Plate cells in 24-well plates and grow to near confluency.

    • Replace the culture medium with a medium containing [³H]-myo-inositol (e.g., 1 µCi/mL) and incubate for 18-24 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.

  • Assay Initiation:

    • Aspirate the labeling medium and wash the cells twice with assay buffer.

    • Add 450 µL of assay buffer containing 10 mM LiCl to each well and incubate for 15 minutes at 37°C. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphate.

  • Compound Addition:

    • Prepare serial dilutions of (1S,3R)-ACPD in assay buffer.

    • Add 50 µL of the compound dilutions to the respective wells. For the basal control, add 50 µL of assay buffer.

    • Incubate for 60 minutes at 37°C.

  • Reaction Termination and Lysis:

    • Aspirate the assay buffer and add 1 mL of ice-cold 0.5 M perchloric acid to each well to lyse the cells and terminate the reaction.

    • Incubate on ice for 30 minutes.

  • Neutralization and Separation:

    • Transfer the lysate to microcentrifuge tubes.

    • Neutralize the lysate by adding a solution of KOH and a pH indicator.

    • Centrifuge to pellet the precipitate.

  • Inositol Phosphate Isolation:

    • Prepare columns with Dowex AG1-X8 resin.

    • Apply the supernatant from the neutralized lysate to the columns.

    • Wash the columns with water to remove free [³H]-myo-inositol.

    • Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

  • Quantification:

    • Add the eluate to scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the radioactive counts against the logarithm of the agonist concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: In Vitro Cyclic AMP Accumulation Assay

This protocol measures the effect of (1S,3R)-ACPD on Gi/Go-coupled mGluRs (e.g., mGluR2) by quantifying the inhibition of forskolin-stimulated cAMP production.

Materials:

  • Cell line expressing the Gi/Go-coupled mGluR of interest

  • Cell culture medium

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • (1S,3R)-ACPD

  • Ethanol

  • cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

  • Cell Culture:

    • Plate cells in 96-well plates and grow to confluency.

  • Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with assay buffer containing a phosphodiesterase inhibitor such as IBMX (e.g., 0.5 mM) for 20 minutes at 37°C to prevent cAMP degradation.

    • Add varying concentrations of (1S,3R)-ACPD to the wells.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 1 µM) to induce cAMP production.

    • Incubate for 30 minutes at 37°C.

  • Lysis and cAMP Measurement:

    • Lyse the cells according to the instructions of the chosen cAMP assay kit.

    • Measure the intracellular cAMP levels using the kit's protocol.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the (1S,3R)-ACPD concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Potential Applications in Neurological Disease Models

Derivatives of this compound have shown potential in various preclinical models of neurological and psychiatric disorders.

  • Neuroprotection: In models of cerebral ischemia, (1S,3R)-ACPD has demonstrated neuroprotective effects, suggesting a role for mGluR modulation in mitigating excitotoxic neuronal death.

  • Epilepsy: The role of (1S,3R)-ACPD in epilepsy is complex, with some studies suggesting pro-convulsant effects, highlighting the need for careful target validation and dose selection in the development of anti-epileptic drugs targeting mGluRs.

  • Parkinson's Disease: The modulation of dopamine release by (1S,3R)-ACPD suggests that mGluR agonists could be explored as a therapeutic strategy in Parkinson's disease to enhance dopaminergic transmission.

  • Chronic Pain: Activation of presynaptic Group II mGluRs can inhibit the release of glutamate in pain pathways, making agonists derived from this scaffold potential candidates for the development of novel analgesics.

Conclusion

This compound is a valuable chemical tool for neurological drug discovery. Its deprotected derivatives, particularly (1S,3R)-ACPD, are potent agonists of metabotropic glutamate receptors, enabling the detailed investigation of glutamatergic signaling in health and disease. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of compounds derived from this important scaffold.

References

Application Notes and Protocols for Amide Bond Formation with BOC-(1S,3R)-3-aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid is a conformationally constrained synthetic amino acid analog that serves as a crucial building block in medicinal chemistry.[1][2][3] Its rigid cyclopentane scaffold is valuable for designing peptides and small molecules with specific secondary structures, which can lead to enhanced biological activity and selectivity.[1] The deprotected form, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), is a known agonist of metabotropic glutamate receptors (mGluRs), making this scaffold particularly relevant for the development of therapeutics targeting neurological disorders.[4] This document provides detailed protocols for the efficient coupling of this compound to primary amines, a critical step in the synthesis of novel drug candidates.

The primary challenge in coupling this amino acid lies in its sterically hindered nature, which can impede the rate and efficiency of amide bond formation. The selection of an appropriate coupling reagent and optimized reaction conditions are therefore paramount to achieving high yields and minimizing side reactions. This application note outlines protocols using several common and highly effective coupling reagents.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the coupling of this compound with a primary amine. Yields are dependent on the specific amine substrate, reaction scale, and purification method.

Coupling ReagentAdditiveBase (Equivalents)SolventTypical Reaction Time (h)Typical Yield (%)Notes
HATU NoneDIPEA (2.0-3.0)DMF1 - 485 - 98Highly efficient for sterically hindered couplings; rapid reaction times.[5][6]
HBTU HOBt (1.1)DIPEA (2.0-3.0)DMF2 - 680 - 95A common and effective reagent, often used with HOBt to suppress racemization.[5]
PyBOP NoneDIPEA (2.0-3.0)DMF/DCM2 - 880 - 95Phosphonium salt-based reagent, good for hindered couplings.[7]
EDC·HCl HOBt (1.1)DIPEA (1.5-2.0)DCM/DMF12 - 2470 - 90Cost-effective carbodiimide; water-soluble byproducts simplify workup.[8][9][10]

Experimental Protocols

Materials and General Procedures:

  • This compound

  • Primary amine of interest

  • Coupling reagents (HATU, HBTU, PyBOP, EDC·HCl)

  • Additives (HOBt)

  • Bases (N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous solvents (N,N-Dimethylformamide - DMF, Dichloromethane - DCM)

  • Standard workup and purification reagents (Ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄ or Na₂SO₄, silica gel for chromatography)

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.

Protocol 1: Coupling using HATU

This protocol is recommended for sterically hindered couplings where high efficiency and minimal reaction times are desired.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the reactive OAt-ester.

  • Add the primary amine (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Coupling using HBTU/HOBt

This is a robust and widely used method for amide bond formation.

Procedure:

  • Dissolve this compound (1.0 eq.), HOBt (1.1 eq.), and the primary amine (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (2.5 eq.) to the mixture.

  • Add HBTU (1.1 eq.) to the reaction mixture.

  • Stir at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the resulting residue by silica gel chromatography.

Protocol 3: Coupling using EDC/HOBt

A cost-effective method with the advantage of water-soluble byproducts, simplifying purification.

Procedure:

  • Dissolve this compound (1.0 eq.), the primary amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.[8][10]

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic phase with water to remove the water-soluble urea byproduct, followed by washes with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Visualization of Experimental Workflow and Biological Context

The following diagrams illustrate the general experimental workflow for the coupling reaction and the relevant biological signaling pathway where the resulting products may have an application.

G Experimental Workflow for Amide Coupling cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification A This compound C Activated Intermediate (OAt-ester) A->C in DMF B Coupling Reagent (e.g., HATU) + Base (DIPEA) B->C E Coupled Product C->E D Primary Amine D->E Nucleophilic Attack F Aqueous Workup (EtOAc, NaHCO3) E->F G Column Chromatography F->G H Pure Coupled Product G->H

Caption: General experimental workflow for amide coupling.

G mGluR1/5 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mGluR mGluR1/5 Gq Gαq/11 mGluR->Gq PI3K PI3K mGluR->PI3K G-protein independent PLC PLCβ IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq->PLC Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Transcription Gene Transcription (Synaptic Plasticity, Cell Survival) Akt->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Phosphorylation of transcription factors Ligand ACPD Analog (Ligand) Ligand->mGluR Activation

Caption: Downstream signaling of mGluR activation.

Biological Context:

The deprotected form of this compound, known as (1S,3R)-ACPD, is a potent agonist for group I and group II metabotropic glutamate receptors (mGluRs).[4] Activation of group I mGluRs (mGluR1 and mGluR5) initiates a Gq-protein-coupled signaling cascade.[11][12][13] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[11][13] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[11][14] These events subsequently modulate downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are crucial for regulating synaptic plasticity, cell survival, and gene expression.[11][15][16][17] Therefore, molecules synthesized using this cyclopentane scaffold are valuable tools for investigating and potentially treating neurological conditions where mGluR signaling is dysregulated.

References

Application Notes and Protocols for the Deprotection of N-Boc-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of pharmaceutical agents. Its widespread use stems from its stability in a variety of reaction conditions and, most importantly, its clean and efficient removal under acidic conditions.[1][2] This orthogonality allows for the selective deprotection of amines in the presence of other sensitive functional groups.[2]

This document provides detailed application notes and comparative protocols for the deprotection of N-Boc-aminocyclopentanecarboxylic acid, a key building block in the synthesis of diverse bioactive molecules. The primary methods discussed involve the use of strong acids such as trifluoroacetic acid (TFA) and hydrogen chloride (HCl), which are the reagents of choice for this transformation.[1][3]

The acidic deprotection of a Boc-protected amine proceeds through carbamate hydrolysis.[1] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by an acid. This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This unstable intermediate spontaneously decomposes, releasing carbon dioxide and the free amine.[4] The liberated amine is then typically protonated by the excess acid in the reaction mixture, yielding the corresponding amine salt as the final product.[2] A potential side reaction to consider is the alkylation of nucleophilic sites by the tert-butyl cation, which can often be mitigated by the use of scavengers.[5][6]

Comparative Data of BOC Deprotection Methods

The selection of a deprotection method often depends on the specific substrate, the presence of other acid-labile functional groups, and the desired final salt form. The following table summarizes common acidic deprotection methods and their typical conditions, with data extrapolated from protocols for structurally similar compounds like aminocyclopentanol derivatives.[1]

Deprotecting AgentSolvent(s)SubstrateReaction TimeTemperatureTypical Yield (%)Notes
4M Hydrogen Chloride1,4-DioxaneN-Boc-(1R,3S)-3-aminocyclopentanol2 hoursRoom Temp. (20°C)95Often yields a crystalline hydrochloride salt, aiding in purification.[1][7]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)General N-Boc amines30 min - 4 hours0°C to Room Temp.>90A very common and rapid method; TFA salts can sometimes be oily.[5][8][9]
Acetyl Chloride / IsopropanolIsopropanolN-Boc-(1R,3S)-3-aminocyclopentanol derivative12 hoursRoom Temp. (25°C)80In situ generation of HCl provides a milder alternative.[1]
p-Toluenesulfonic Acid (pTSA)Ethyl AcetateGeneral N-Boc aminesNot Specified50-60°CNot SpecifiedCan be a good option to obtain a crystalline tosylate salt.[7]
Water (Thermal)WaterVarious N-Boc amines12 minutes - 6 hours90-150°C90-97An environmentally friendly method, but may require higher temperatures.[10]

Experimental Protocols

The following are detailed protocols for the two most common and reliable methods for the deprotection of N-Boc-aminocyclopentanecarboxylic acid.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a rapid and high-yielding method for the removal of the Boc protecting group using a solution of trifluoroacetic acid in dichloromethane.[11]

Materials:

  • N-Boc-aminocyclopentanecarboxylic acid

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the N-Boc-aminocyclopentanecarboxylic acid in anhydrous DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add TFA (typically 20-50% v/v). For example, for every 10 mL of DCM, add 2.5 to 10 mL of TFA.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[9]

    • The resulting residue will be the trifluoroacetate salt of the amine. If the free amine is desired, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free aminocyclopentanecarboxylic acid.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This protocol provides a high-yield method for the removal of the Boc protecting group, often resulting in the direct precipitation of the hydrochloride salt of the product, which simplifies purification.[1][12]

Materials:

  • N-Boc-aminocyclopentanecarboxylic acid

  • Anhydrous 1,4-Dioxane

  • 4M Hydrogen Chloride in 1,4-Dioxane

  • Diethyl ether or Acetonitrile (for precipitation/washing)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the N-Boc-aminocyclopentanecarboxylic acid in anhydrous 1,4-dioxane.

  • Acid Addition: To the stirred solution, add a 4M solution of hydrogen chloride in 1,4-dioxane (typically 5-10 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by TLC or LC-MS. Often, the hydrochloride salt of the product will precipitate out of the solution as a white solid.[1]

  • Isolation:

    • Upon completion, if a precipitate has formed, it can be collected by suction filtration.

    • If no precipitate forms, the solvent can be removed under reduced pressure.

    • The resulting solid can be washed with diethyl ether or acetonitrile to remove any non-polar impurities.[1]

  • Drying: Dry the isolated aminocyclopentanecarboxylic acid hydrochloride salt under vacuum.

Visualizations

Mechanism of Acid-Catalyzed Boc Deprotection

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed removal of the Boc protecting group.

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Experimental Workflow for Boc Deprotection

This diagram outlines the typical experimental workflow for the deprotection of a Boc-protected amine.

experimental_workflow start Start: N-Boc-aminocyclopentanecarboxylic acid dissolve Dissolve in appropriate solvent (e.g., DCM or Dioxane) start->dissolve add_acid Add acidic reagent (e.g., TFA or 4M HCl in Dioxane) at specified temperature dissolve->add_acid react Stir reaction mixture (monitor by TLC or LC-MS) add_acid->react workup Work-up: Concentrate in vacuo and/or precipitate the product react->workup isolate Isolate product by filtration or extraction workup->isolate dry Dry the final product isolate->dry end End: Aminocyclopentanecarboxylic acid salt dry->end

Caption: Experimental Workflow for Boc Deprotection.

References

Application Notes and Protocols: BOC-(1S,3R)-3-aminocyclopentanecarboxylic Acid in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid is a conformationally constrained amino acid analog that serves as a valuable building block in the design of peptidomimetics. Its rigid cyclopentane scaffold introduces specific conformational biases into peptide backbones, which can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity. This document provides detailed application notes on its use in peptidomimetic design, along with comprehensive protocols for its incorporation into peptides and subsequent biological evaluation. Peptidomimetics are designed to mimic natural peptides but offer advantages such as improved stability against enzymatic degradation and better bioavailability.[1] The incorporation of constrained amino acids like this compound is a key strategy in achieving these desired properties.[1]

Physicochemical Properties

PropertyValue
IUPAC Name (1S,3R)-3-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
Appearance White to off-white solid
CAS Number 261165-05-3
Purity ≥98%
Storage 2-8°C

Applications in Peptidomimetic Design

The unique stereochemistry of this compound makes it an excellent tool for introducing β-turn or β-sheet-like conformations in a peptide sequence. This conformational restriction can be leveraged to:

  • Enhance Receptor Binding Affinity: By pre-organizing the peptide into a conformation that is complementary to the receptor's binding site, the entropic penalty of binding is reduced, potentially leading to higher affinity.

  • Improve Selectivity: The rigid structure can discriminate between different receptor subtypes, leading to more selective ligands with fewer off-target effects.

  • Increase Proteolytic Stability: The non-natural amino acid structure is less susceptible to cleavage by proteases, thereby increasing the in vivo half-life of the peptidomimetic.

  • Modulate GPCR Signaling: Peptidomimetics incorporating this constrained amino acid can be designed to target G-protein coupled receptors (GPCRs), such as metabotropic glutamate receptors (mGluRs), which are implicated in a variety of neurological disorders.

Quantitative Data Presentation

The following table summarizes representative biological data for peptidomimetics containing a cyclopentane-constrained amino acid. Note that the specific activity will be highly dependent on the peptide sequence and the biological target. The data presented here is for a calpain inhibitor and serves as an example of the type of quantitative data that can be obtained.

Compound IDP2 ResidueTargetKᵢ (nM)Selectivity Ratio (Cathepsin B Kᵢ / μ-calpain Kᵢ)
1 L-Leucineμ-calpain180 ± 205.3
2 α-aminocyclopentane carboxylic acidμ-calpain4500 ± 3000.3
3 α,α'-diethylglycineμ-calpain210 ± 3036.2

Data adapted from a study on calpain inhibitors.[2]

Experimental Protocols

Protocol 1: Incorporation of this compound using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of this compound into a peptide sequence using Boc-chemistry on a Merrifield resin.

Materials:

  • This compound

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (for Fmoc deprotection if using a mixed Boc/Fmoc strategy)

  • Methanol (MeOH)

  • Diethyl ether (cold)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours in the SPPS reaction vessel.

  • First Amino Acid Coupling (if applicable): Couple the first Boc-protected amino acid to the resin according to standard protocols.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[3]

    • Drain the solution and wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 10 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (3x).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 10-15 minutes at 0°C.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature. Due to the constrained nature of the amino acid, longer coupling times or the use of more potent coupling reagents like HBTU or HATU may be necessary.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 3-7 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling, perform a final Boc deprotection (step 3).

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with anhydrous HF or a low/high HF procedure to cleave the peptide from the resin and remove side-chain protecting groups.[3] Scavengers such as anisole should be used.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of the synthesized peptidomimetic for a target GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-ligand)

  • Synthesized peptidomimetic

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • 96-well filter plates (e.g., glass fiber filters)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Cell membranes, radiolabeled ligand (at a concentration near its Kd), and binding buffer.

    • Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of a known unlabeled ligand.

    • Competition: Cell membranes, radiolabeled ligand, and increasing concentrations of the synthesized peptidomimetic.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the peptidomimetic concentration.

    • Determine the IC₅₀ value (the concentration of peptidomimetic that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Functional Cell-Based Assay (Calcium Mobilization)

This protocol describes a functional assay to measure the agonist or antagonist activity of the peptidomimetic on a Gq-coupled GPCR by monitoring changes in intracellular calcium.

Materials:

  • Cells stably expressing the target GPCR (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Known agonist and antagonist for the target receptor

  • Synthesized peptidomimetic

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Remove the growth medium and wash the cells with assay buffer.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

  • Measurement of Agonist Activity:

    • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

    • Inject increasing concentrations of the synthesized peptidomimetic into the wells and monitor the change in fluorescence over time.

    • Include a known agonist as a positive control.

  • Measurement of Antagonist Activity:

    • Pre-incubate the cells with increasing concentrations of the synthesized peptidomimetic for 15-30 minutes.

    • Inject a fixed concentration (e.g., EC₈₀) of the known agonist and monitor the fluorescence change.

  • Data Analysis:

    • For agonist activity, plot the peak fluorescence response against the logarithm of the peptidomimetic concentration and determine the EC₅₀ value.

    • For antagonist activity, plot the inhibition of the agonist response against the logarithm of the peptidomimetic concentration and determine the IC₅₀ value.

Visualizations

Peptidomimetic_Design_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Lead_Peptide Identify Lead Peptide SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Peptide->SAR_Studies Incorporate_BOC_AA Incorporate this compound SAR_Studies->Incorporate_BOC_AA SPPS Solid-Phase Peptide Synthesis (SPPS) Incorporate_BOC_AA->SPPS Purification Purification (RP-HPLC) & Characterization (MS) SPPS->Purification Binding_Assay Receptor Binding Assays (Ki) Purification->Binding_Assay Functional_Assay Functional Assays (EC50/IC50) Binding_Assay->Functional_Assay Functional_Assay->SAR_Studies Iterative Optimization Stability_Assay In Vitro Stability Assays Functional_Assay->Stability_Assay In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Stability_Assay->In_Vivo_Studies

Caption: A logical workflow for the design and evaluation of peptidomimetics.

mGluR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Peptidomimetic Agonist mGluR Metabotropic Glutamate Receptor (mGluR) Ligand->mGluR Binds to G_Protein Gq/11 Protein mGluR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates downstream targets

References

Application Notes and Protocols for the Incorporation of Constrained Amino Acids in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of constrained amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug design. By reducing the conformational flexibility of peptides, researchers can enhance their biological activity, metabolic stability, and target selectivity. Linear peptides often suffer from drawbacks such as susceptibility to proteolytic degradation and poorly defined conformations, which can lead to lower binding affinities. Constraining a peptide, for instance through cyclization or the introduction of sterically hindered amino acids, pre-organizes it into a bioactive conformation, reducing the entropic penalty upon binding to its target.[1][2] This application note provides detailed protocols and compiled data on the synthesis and analysis of peptides containing constrained amino acids, aimed at guiding researchers in this field.

Advantages of Incorporating Constrained Amino Acids

The introduction of conformational constraints into a peptide backbone can offer several significant advantages over their linear counterparts:

  • Enhanced Receptor Affinity and Potency: By locking the peptide into a specific, bioactive conformation, the entropic cost of binding to a receptor is reduced, which can lead to a significant increase in binding affinity and potency.[1][2]

  • Increased Proteolytic Stability: The rigid structure of constrained peptides can hinder the approach of proteases, making them less susceptible to enzymatic degradation and thereby increasing their in vivo half-life.[3][4][5]

  • Improved Selectivity: A well-defined conformation can lead to more specific interactions with the target receptor, reducing off-target effects.

  • Enhanced Cell Permeability: In some cases, constraining a peptide can improve its ability to cross cell membranes.

Data on the Improved Properties of Constrained Peptides

The following tables summarize quantitative data from various studies, highlighting the benefits of incorporating constrained amino acids in terms of stability and binding affinity.

Table 1: Comparison of Proteolytic Stability between Linear and Constrained Peptides

Peptide SystemConstraint TypeStability MetricLinear PeptideConstrained PeptideFold IncreaseReference
RGD PeptideDisulfide CyclizationSolution Stability (t₁/₂) at pH 7~1 unit~30 units30x[6]
HAV PeptideDisulfide CyclizationPlasma Half-life (t₁/₂)2.4 h12.9 h5.4x[4]
BIM SAHBHydrocarbon StaplingProteolytic Half-life1 unit9 units9x[3][7]
MyD88 InhibitorBackbone CyclizationStability in Rat Plasma (% remaining at 240 min)~20%~80%4x[8]
Thymine-based NucleopeptideAib IncorporationResistance to Enzymatic DegradationSusceptibleSignificantly Increased-[9]

Table 2: Comparison of Receptor Binding Affinity between Linear and Constrained Peptides

Peptide SystemTargetConstraint TypeBinding Affinity (Kᵢ or Kᴅ) - LinearBinding Affinity (Kᵢ or Kᴅ) - ConstrainedFold Increase in AffinityReference
ErbB Receptor BinderErbB1Aromatic Modification-0.41 µM-[10]
ErbB Receptor BinderErbB2Aromatic Modification1.89 µM0.30 µM6.3x[10]
ErbB Receptor BinderErbB3Aromatic Modification-0.43 µM-[10]
SARS-CoV-2 RBD BinderSpike RBD-7.5 nM (designed linear)6.5 µM (designed cyclic)(see note)[11]

Note: In the SARS-CoV-2 study, both linear and cyclic peptides were designed, and the linear version showed higher affinity in this specific case, highlighting that the effect of constraining is context-dependent.

Experimental Protocols

This section provides detailed protocols for the synthesis and analysis of peptides incorporating constrained amino acids.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides with Constrained Amino Acids

This protocol describes the general procedure for manual Fmoc-based solid-phase peptide synthesis, which can be adapted for the incorporation of various constrained amino acids.[12][13][14][15][16]

Materials:

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids (standard and constrained)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU/HATU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature. For sterically hindered amino acids like Aib, longer coupling times or stronger coupling reagents may be necessary.[9]

    • Wash the resin with DMF.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash2 Wash Coupling->Wash2 Wash1->Coupling Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification On_Resin_Cyclization cluster_synthesis Linear Peptide Synthesis cluster_cyclization Cyclization cluster_final Final Steps Start Start with Side-Chain Anchored Resin Elongation Stepwise Elongation (SPPS) Start->Elongation C_Deprotect C-terminal Deprotection Elongation->C_Deprotect N_Deprotect N-terminal Deprotection C_Deprotect->N_Deprotect Cyclize Intramolecular Coupling N_Deprotect->Cyclize Cleave Cleavage from Resin Cyclize->Cleave Purify Purification Cleave->Purify Stability_Assay Peptide_Serum Incubate Peptide with Serum at 37°C Time_Points Take Aliquots at Time Points Peptide_Serum->Time_Points Quench Quench with TFA Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS Analysis Centrifuge->Analyze Data Calculate Half-Life Analyze->Data

References

Application Notes and Protocols: Synthesis of Peptide Analogs Using BOC-(1S,3R)-3-aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of peptide analogs incorporating the constrained non-canonical amino acid, BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid. The inclusion of this cyclic β-amino acid can induce specific secondary structures, enhance metabolic stability, and provide novel pharmacological properties to peptide-based therapeutics.

Introduction

The synthesis of peptide analogs with modified backbones is a key strategy in modern drug discovery. Constrained amino acids, such as 3-aminocyclopentanecarboxylic acid, are valuable building blocks for creating peptidomimetics and foldamers with well-defined three-dimensional structures.[1][2][3] The tert-butyloxycarbonyl (Boc) protection strategy remains a robust and widely used method for solid-phase peptide synthesis (SPPS), particularly for complex or hydrophobic peptides.[1] This document outlines the application of this compound in Boc-SPPS to generate novel peptide analogs.

Key Applications

The incorporation of this compound into peptide sequences can be leveraged for several applications in drug development:

  • Induction of Stable Secondary Structures: The rigid cyclopentane ring restricts the conformational freedom of the peptide backbone, promoting the formation of stable turns and helical structures.[2] This is instrumental in the design of foldamers that can mimic the secondary structures of proteins.

  • Enhanced Proteolytic Stability: The non-natural β-amino acid structure can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide analog.

  • Novel Pharmacological Profiles: The unique three-dimensional arrangement of side chains resulting from the incorporation of this constrained amino acid can lead to altered receptor binding affinities and selectivities, potentially resulting in improved therapeutic profiles.

Quantitative Data Summary

The following tables provide representative quantitative data for the synthesis of peptide analogs containing (1S,3R)-3-aminocyclopentanecarboxylic acid. The data is compiled from typical Boc-SPPS protocols and may vary depending on the specific peptide sequence and synthesis conditions.

Table 1: Representative Yields for a Model Pentapeptide Synthesis

Peptide SequenceCoupling Efficiency per StepOverall Crude YieldFinal Yield after Purification
Ac-Tyr-(1S,3R)-Acpc-Gly-Phe-Met-NH₂>98%~65%~35%
Ac-Ala-(1S,3R)-Acpc-Leu-Ile-Gly-NH₂>98%~70%~40%

Acpc = 3-aminocyclopentanecarboxylic acid

Table 2: Purity of Crude and Purified Peptide Analogs

Peptide AnalogCrude Purity (by RP-HPLC)Final Purity (by RP-HPLC)
Ac-Tyr-(1S,3R)-Acpc-Gly-Phe-Met-NH₂~75%>98%
Ac-Ala-(1S,3R)-Acpc-Leu-Ile-Gly-NH₂~80%>99%

Table 3: Characterization of a Model Peptide Analog (Ac-Tyr-(1S,3R)-Acpc-Gly-Phe-Met-NH₂)

ParameterResult
Molecular Weight (Calculated)684.8 g/mol
Molecular Weight (ESI-MS)685.3 [M+H]⁺
RP-HPLC Retention Time15.2 min

Experimental Protocols

The following protocols provide a detailed methodology for the manual Boc-SPPS of a model peptide analog incorporating this compound.

Materials and Reagents:

  • This compound

  • Boc-protected amino acids

  • MBHA resin (or other suitable resin for peptide amides)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether

  • Acetonitrile (ACN) for HPLC

Protocol 1: Manual Boc-SPPS of a Model Peptide (Ac-Tyr-(1S,3R)-Acpc-Gly-Phe-Met-NH₂)

1. Resin Preparation and First Amino Acid Coupling: a. Swell 1g of MBHA resin in DCM for 1 hour in a reaction vessel. b. Drain the DCM. c. Couple the first Boc-protected amino acid (Boc-Met-OH) to the resin using a standard DCC/HOBt or symmetric anhydride method. d. Wash the resin with DMF (3x), DCM (3x), and Methanol (2x). e. Dry the resin under vacuum.

2. Chain Elongation Cycle (for each subsequent amino acid): a. Deprotection: i. Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash). ii. Treat with 50% TFA in DCM for 30 minutes. iii. Wash with DCM (3x), Isopropanol (2x), and DMF (3x). b. Neutralization: i. Treat the resin with 10% DIPEA in DMF for 2 minutes (2x). ii. Wash with DMF (3x). c. Coupling (for standard amino acids): i. Dissolve 3 equivalents of the Boc-amino acid and 3 equivalents of HOBt in DMF. ii. Add 3 equivalents of DCC (in DCM) or HBTU/HATU (in DMF). iii. Add the activated amino acid solution to the resin and shake for 2-4 hours. iv. Monitor the coupling reaction with a Kaiser test. d. Coupling (for this compound): i. Due to the potential for slower coupling kinetics of cyclic β-amino acids, a double coupling strategy is recommended. ii. Follow the standard coupling procedure as in 2.c. iii. After the first coupling and washing, repeat the coupling step with a fresh solution of activated this compound. e. Washing: i. Wash the resin with DMF (3x) and DCM (3x).

3. N-terminal Acetylation: a. After the final deprotection step, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes. b. Wash the resin with DMF (3x) and DCM (3x).

4. Cleavage and Deprotection: a. Dry the peptide-resin under vacuum. b. In a specialized HF cleavage apparatus, treat the resin with anhydrous HF containing scavengers (e.g., 90% HF, 10% anisole) at 0°C for 1 hour. c. Alternatively, use a less hazardous cleavage cocktail such as TFMSA. d. Evaporate the HF or TFMSA.

5. Peptide Precipitation and Purification: a. Wash the resin with cold diethyl ether to precipitate the crude peptide. b. Centrifuge and decant the ether. Repeat the wash. c. Dry the crude peptide under vacuum. d. Dissolve the crude peptide in a minimal amount of aqueous ACN. e. Purify the peptide by preparative reverse-phase HPLC. f. Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 2: Peptide Characterization

1. Mass Spectrometry: a. Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid). b. Analyze by Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight.

2. Analytical RP-HPLC: a. Dissolve the purified peptide in the HPLC mobile phase. b. Inject onto an analytical C18 column. c. Run a gradient of ACN in water (both containing 0.1% TFA). d. Monitor the absorbance at 220 nm and 280 nm to determine the purity.

3. Amino Acid Analysis (Optional): a. Hydrolyze a sample of the peptide in 6N HCl at 110°C for 24 hours. b. Analyze the amino acid composition to confirm the incorporation of all residues, including (1S,3R)-3-aminocyclopentanecarboxylic acid.

Visualizations

Boc_SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Elongation Chain Elongation Cycle cluster_Finalization Final Steps Resin MBHA Resin Swell Swell Resin (DCM) Resin->Swell Couple1 Couple First Boc-AA-OH Swell->Couple1 Deprotect Boc Deprotection (50% TFA/DCM) Couple1->Deprotect Neutralize Neutralization (DIPEA/DMF) Deprotect->Neutralize Couple_AA Couple Next Boc-AA-OH Neutralize->Couple_AA Standard AA Couple_Acpc Couple BOC-(1S,3R)-Acpc-OH (Double Coupling) Neutralize->Couple_Acpc Acpc residue Wash Wash (DMF, DCM) Couple_AA->Wash Couple_Acpc->Wash Wash->Deprotect Repeat for next residue Acetylate N-terminal Acetylation Wash->Acetylate Cleave Cleavage from Resin (HF or TFMSA) Acetylate->Cleave Purify Purification (RP-HPLC) Cleave->Purify Characterize Characterization (MS, HPLC) Purify->Characterize Final_Peptide Final Peptide Analog Characterize->Final_Peptide

Caption: Workflow for Boc-SPPS of a peptide analog containing this compound.

Foldamer_Concept cluster_Peptide Standard Peptide cluster_Analog Peptide Analog with (1S,3R)-Acpc cluster_Properties Improved Properties Flexible Flexible Backbone Random Random Coil Conformation Flexible->Random Constrained BOC-(1S,3R)-Acpc Incorporation Rigid Rigidified Backbone Constrained->Rigid Folded Defined Secondary Structure (Foldamer) Rigid->Folded Stability Enhanced Stability Folded->Stability Activity Specific Biological Activity Folded->Activity

Caption: Conceptual diagram illustrating the use of constrained amino acids to create foldamers with defined structures.

References

Application Notes and Protocols: Conformational Analysis of Peptides with BOC-(1S,3R)-3-aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the conformational analysis of peptides incorporating the constrained amino acid, BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid (BOC-(1S,3R)-ACPC). The inclusion of this cyclic β-amino acid analog can induce specific secondary structures in peptides, enhancing their proteolytic stability and receptor-binding affinity, making them attractive candidates for drug development. This document outlines the key experimental and computational protocols for elucidating the three-dimensional structure and dynamic properties of these modified peptides.

Introduction to Conformational Analysis of ACPC-Containing Peptides

(1S,3R)-3-aminocyclopentanecarboxylic acid is a conformationally restricted amino acid that, when incorporated into a peptide backbone, can promote the formation of well-defined secondary structures such as turns and helices. The tert-butyloxycarbonyl (BOC) protecting group is commonly used during solid-phase peptide synthesis. Understanding the conformational preferences of peptides containing BOC-(1S,3R)-ACPC is crucial for rational drug design and for establishing structure-activity relationships (SAR). The primary techniques employed for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and computational modeling.

Data Presentation

NMR Spectroscopic Data

NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides. Key parameters include chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effect (NOE) data. The following table summarizes typical NMR data that would be collected for a hypothetical peptide containing BOC-(1S,3R)-ACPC.

Table 1: Representative ¹H NMR Data for a BOC-(1S,3R)-ACPC-Containing Peptide

ResidueNH (δ, ppm)αH (δ, ppm)βH (δ, ppm)Other Protons (δ, ppm)³J(HN,Hα) (Hz)
BOC-(1S,3R)-ACPC 7.854.152.10, 1.85Cyclopentyl: 1.5-2.0; BOC: 1.458.5
Ala8.104.301.40-7.5
Leu8.254.401.70γH: 1.65; δH: 0.958.0
Gly8.503.95--5.5, 6.0

Note: These are example values and will vary depending on the peptide sequence and solvent conditions.

Circular Dichroism Spectroscopic Data

CD spectroscopy provides information about the secondary structure content of a peptide in solution. The shape and magnitude of the CD spectrum are indicative of α-helical, β-sheet, turn, or random coil conformations.

Table 2: Representative Circular Dichroism Data for an ACPC-Containing Peptide

Wavelength (nm)Molar Ellipticity [θ] (deg cm² dmol⁻¹) in Phosphate BufferMolar Ellipticity [θ] (deg cm² dmol⁻¹) in 50% TFE
195-5,000+15,000
208-8,000-25,000
222-2,000-20,000

Note: Trifluoroethanol (TFE) is a solvent known to promote helical structures. These are example values.

Experimental Protocols

Peptide Synthesis

Peptides incorporating BOC-(1S,3R)-ACPC are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc or Boc chemistry.

Protocol 1: Solid-Phase Peptide Synthesis (Boc Chemistry)

  • Resin Swelling: Swell a suitable resin (e.g., MBHA resin) in dichloromethane (DCM) for 1 hour.

  • Boc Deprotection: Remove the Boc protecting group using 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.

  • Amino Acid Coupling: Couple the next Boc-protected amino acid (including BOC-(1S,3R)-ACPC) using a coupling agent such as HBTU/HOBt in the presence of DIEA in N,N-dimethylformamide (DMF). Monitor the reaction completion with a Kaiser test.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or a TFA-based cocktail with scavengers).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

G cluster_synthesis Peptide Synthesis Workflow Resin Resin Swelling Deprotection Boc Deprotection Resin->Deprotection Neutralization Neutralization Deprotection->Neutralization Coupling Amino Acid Coupling Neutralization->Coupling Repeat Repeat Cycle Coupling->Repeat for each amino acid Repeat->Deprotection Cleavage Cleavage & Deprotection Repeat->Cleavage final residue Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & HPLC Purification->Characterization

Peptide Synthesis Workflow

NMR Spectroscopy

Protocol 2: 2D NMR for Structural Analysis

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (≥500 MHz). This should include:

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides distance restraints for structure calculation.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton and carbon resonances.

    • Integrate NOE/ROE cross-peaks to derive interproton distance restraints.

    • Measure ³J(HN,Hα) coupling constants to obtain dihedral angle (φ) restraints.

Circular Dichroism Spectroscopy

Protocol 3: CD for Secondary Structure Estimation

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Prepare serial dilutions to determine the optimal concentration (typically 10-100 µM).

  • Data Acquisition:

    • Record CD spectra from 190 to 260 nm in a quartz cuvette with a path length of 0.1 cm.

    • Acquire spectra in different solvents (e.g., buffer, TFE) to assess conformational stability.

    • Record a baseline spectrum of the solvent and subtract it from the peptide spectrum.

  • Data Analysis:

    • Convert the raw data to molar ellipticity [θ].

    • Analyze the spectra for characteristic secondary structure signatures:

      • α-helix: Negative bands at ~208 and ~222 nm, and a positive band at ~195 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random coil: A strong negative band around 200 nm.

    • Use deconvolution software (e.g., K2D3, DichroWeb) to estimate the percentage of each secondary structure type.

Computational Modeling

Computational modeling complements experimental data and provides detailed insights into the conformational landscape of the peptide.

Protocol 4: Molecular Dynamics (MD) Simulation

  • System Setup:

    • Build the initial 3D structure of the peptide using molecular modeling software (e.g., PyMOL, Avogadro).

    • Generate parameters for the non-standard BOC-(1S,3R)-ACPC residue if they are not available in the chosen force field (e.g., AMBER, CHARMM).

    • Solvate the peptide in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Simulation:

    • Minimization: Energy minimize the system to remove steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure.

    • Production Run: Run the MD simulation for a sufficient length of time (e.g., 100-500 ns) to sample the conformational space.

  • Analysis:

    • Analyze the trajectory to determine stable conformations, hydrogen bonding patterns, and dihedral angle distributions.

    • Calculate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess structural stability and flexibility.

    • Cluster the conformations to identify the most populated structures.

G cluster_md Molecular Dynamics Workflow Setup System Setup (Build, Parameterize, Solvate) Minimization Energy Minimization Setup->Minimization Equilibration Heating & Equilibration Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, Clustering) Production->Analysis

MD Simulation Workflow

Hypothetical Signaling Pathway Modulation

Peptides containing constrained amino acids are often designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs), to modulate cellular signaling. The enhanced structural stability of ACPC-containing peptides can lead to improved binding affinity and selectivity for such receptors.

G cluster_pathway Hypothetical GPCR Signaling Pathway Peptide ACPC-Peptide GPCR GPCR Peptide->GPCR Binds & Activates G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates Targets

Hypothetical Signaling Pathway

The diagram above illustrates a hypothetical scenario where an ACPC-containing peptide acts as an agonist for a GPCR. Upon binding, it triggers a cascade of intracellular events, leading to a specific cellular response. The conformational rigidity imparted by the ACPC residue can be critical for achieving the precise orientation required for efficient receptor activation.

Conclusion

The conformational analysis of peptides containing this compound is a multifaceted process that combines synthesis, spectroscopy, and computational modeling. The protocols and data presented here provide a framework for researchers to systematically investigate the structural properties of these promising therapeutic candidates. A thorough understanding of their conformation is paramount for the successful design of novel peptide-based drugs with enhanced efficacy and stability.

Troubleshooting & Optimization

Technical Support Center: Synthesis of BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Issue IDQuestionPotential CausesRecommended Solutions
YLD-001 Why is the overall yield of my synthesis consistently low? - Incomplete Boc-protection reaction. - Suboptimal reaction conditions (temperature, time, pH). - Loss of product during extraction and purification steps. - Degradation of starting material or product.- Monitor the reaction progress using TLC or LC-MS to ensure full conversion. - Optimize reaction conditions; for instance, adjust the base, solvent, and temperature for the Boc-protection step. - Perform careful extractions and consider alternative purification methods like column chromatography to minimize product loss. - Ensure reagents are pure and solvents are anhydrous.[1]
RXN-001 How can I determine if the Boc-protection reaction has gone to completion? - Insufficient amount of Boc-anhydride ((Boc)₂O). - Inadequate reaction time. - Poor reactivity of the starting amine.- Use a slight excess of (Boc)₂O (e.g., 1.1-1.2 equivalents). - Monitor the reaction progress by TLC, looking for the disappearance of the starting amine spot. - For less reactive amines, consider increasing the reaction temperature or using a more effective base like DMAP.[2]
PUR-001 I am observing significant side product formation. What are the likely impurities and how can I minimize them? - Formation of di-Boc protected amine. - Alkylation of the starting material or product by the tert-butyl cation generated during the reaction. - Formation of isobutylene and its polymers.[3]- Use a controlled amount of (Boc)₂O to avoid di-protection. - Run the reaction at a moderate temperature to minimize the decomposition of (Boc)₂O. - If acidic conditions are used for any deprotection steps in the overall synthesis, the use of scavengers like triisopropylsilane (TIS) can trap the tert-butyl cation.[3]
ISO-001 I am having difficulty with the stereoselectivity of my synthesis, leading to a mixture of diastereomers. How can I improve this? - The chosen synthetic route may not be sufficiently stereoselective. - Racemization occurring at some stage of the synthesis.- Employ a stereoselective synthetic strategy, such as using a chiral auxiliary or an enantioselective catalyst.[4] - Consider synthetic routes that establish the desired stereochemistry early on, for example, through C-H insertion of an alkylidenecarbene.[5][6] - Avoid harsh reaction conditions (strong acids/bases or high temperatures) that could lead to epimerization.
SOL-001 My product is difficult to purify by simple extraction. What are my options? - The product may have some water solubility. - The product and byproducts may have similar polarities.- After initial extraction, back-extract the aqueous layer with a different organic solvent. - Use column chromatography with a suitable solvent system for purification. - Consider converting the carboxylic acid to an ester to modify its polarity for easier purification, followed by hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of (1S,3R)-3-aminocyclopentanecarboxylic acid?

A1: A common strategy involves the stereoselective synthesis from a chiral precursor. For instance, syntheses of similar aminocyclopentane derivatives have been achieved starting from materials like L-serine or by utilizing enzymatic resolutions.[6] The specific choice of starting material will depend on the overall synthetic strategy to achieve the desired (1S,3R) stereochemistry.

Q2: What are the standard conditions for the Boc protection of the amino group in this synthesis?

A2: The Boc protection is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[2] Common solvents include tetrahydrofuran (THF), acetonitrile, or a mixture of water and an organic solvent. The choice of base can range from milder options like sodium bicarbonate to more potent ones like 4-dimethylaminopyridine (DMAP), depending on the reactivity of the amine. The reaction is often run at room temperature.[2]

Q3: How can I remove the Boc protecting group if needed for subsequent synthetic steps?

A3: The Boc group is readily cleaved under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2] Alternatively, hydrochloric acid (HCl) in an organic solvent such as dioxane or ethyl acetate can be used.[2]

Q4: What analytical techniques are recommended for characterizing the final product?

A4: To confirm the structure and purity of this compound, a combination of techniques is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. Mass Spectrometry (MS) will confirm the molecular weight. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

General Protocol for Boc Protection of (1S,3R)-3-aminocyclopentanecarboxylic acid

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • (1S,3R)-3-aminocyclopentanecarboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)

  • Solvent: 1,4-Dioxane and Water (1:1 mixture) or Tetrahydrofuran (THF)

  • Ethyl acetate (for extraction)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (1S,3R)-3-aminocyclopentanecarboxylic acid (1 equivalent) in the chosen solvent system (e.g., 1:1 dioxane/water).

  • Add the base (e.g., NaHCO₃, 2-3 equivalents).

  • To this stirred solution, add a solution of (Boc)₂O (1.1-1.2 equivalents) in the same organic solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:Methanol 9:1).

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow start Start with (1S,3R)-3-aminocyclopentanecarboxylic acid boc_protection Boc Protection with (Boc)₂O start->boc_protection Base, Solvent workup Aqueous Work-up & Extraction boc_protection->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_troubleshooting Troubleshooting Low Yield low_yield Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) low_yield->check_completion improve_workup Improve Work-up & Purification low_yield->improve_workup check_reagents Check Reagent & Solvent Quality low_yield->check_reagents optimize_conditions Optimize Reaction Conditions (Base, Temp, Time) check_completion->optimize_conditions Incomplete optimize_conditions->low_yield Re-run improve_workup->low_yield Re-run check_reagents->low_yield Re-run

Caption: A logical diagram for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of BOC-(1S,3R)-3-Aminocyclopentanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common purification challenges.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the purification of this compound derivatives.

Crystallization & Isolation Issues

Q1: My final product is a thick, persistent oil instead of a solid. How can I induce crystallization?

A1: The oily nature of many BOC-protected amino acids is a common challenge.[1] Several factors, including residual solvents, impurities, or the inherent properties of the derivative, can prevent solidification. Here are several techniques to try:

  • Solvent Pulping/Trituration: Stirring the oil with a non-polar solvent in which the product is poorly soluble (like n-hexane, diethyl ether, or isopropyl ether) can often induce precipitation of a solid.[1][2]

  • Recrystallization from a Binary Solvent System: A common and effective method is to dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate) and then slowly add a "poor" anti-solvent (e.g., hexane) until the solution becomes persistently cloudy. Gentle heating to clarify the solution followed by slow cooling can promote crystal growth.[3]

  • Seed Crystal Introduction: If you have a small amount of solid product, adding a seed crystal to the supersaturated solution or oil can provide a nucleation site for crystallization.[2]

  • pH Adjustment: Since the molecule contains both a carboxylic acid and a protected amine, ensuring the correct pH during the workup is crucial. Residual acidic or basic reagents (like triethylamine) can inhibit crystallization.[1] An additional aqueous wash of the crude product before crystallization may be beneficial.[3]

  • Drying: Ensure all solvents are thoroughly removed under high vacuum. The presence of residual hygroscopic solvents like THF or methanol can cause the product to remain oily.[1]

Q2: I am not getting any crystals to form even after slow cooling of the recrystallization solution. What should I do?

A2: Failure to form crystals is typically due to insufficient supersaturation or the presence of impurities that inhibit crystal lattice formation.[3]

  • Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration and then attempt the cooling process again.[3]

  • Scratching: Use a clean glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.[3]

  • Change Solvent System: The solubility profile of your specific derivative might not be ideal for the chosen solvent pair. Experiment with other common systems such as ethanol/water or toluene/methanol.[3]

  • Salt Formation: For particularly stubborn oils, purification can be achieved by forming a crystalline salt. Dissolving the crude product in a solvent like diethyl ether and adding one equivalent of an amine like dicyclohexylamine (DCHA) can precipitate a solid DCHA salt, which is often easier to crystallize and handle.[3] The pure BOC-amino acid can be recovered after the salt is purified.

Purity & Impurity Issues

Q3: My purified product shows low purity by HPLC analysis. What are the likely impurities and how can I remove them?

A3: Impurities in BOC-protected amino acids typically arise from the synthesis or degradation.[4] Common sources include unreacted starting materials, by-products from the BOC-protection reaction, or diastereomers.

  • Organic Impurities: These can be by-products or degradation products from the manufacturing process.[4]

    • Unreacted Starting Material: The parent (1S,3R)-3-aminocyclopentanecarboxylic acid.

    • Di-tert-butyl dicarbonate (Boc₂O) By-products: Residuals from the protection step.

    • Diastereomers: If the starting material was not enantiomerically pure, other stereoisomers (e.g., (1R,3S)) may be present.

  • Inorganic Impurities: These include catalysts, reagents, and inorganic salts used during synthesis.[4]

  • Residual Solvents: Solvents used in the reaction or purification that are not completely removed.[4]

Purification Strategies:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is the most common technique for identifying and quantifying organic impurities.[4] For preparative separation, normal-phase or reversed-phase column chromatography can be effective. Chiral HPLC with a suitable chiral stationary phase (CSP) is essential for separating enantiomers or diastereomers.[5][6]

  • Recrystallization: This is a powerful technique for removing many impurities, provided a suitable solvent system is found. It is particularly effective at removing impurities with different solubility profiles.[4]

  • Process Optimization: Re-evaluating the synthesis reaction conditions (e.g., temperature, pH, solvent) can help minimize the formation of by-products in future batches.[4]

Q4: I suspect the BOC group is being partially cleaved during my purification. How can I prevent this?

A4: The BOC group is known to be labile under acidic conditions.[7] Accidental deprotection can occur if the product is exposed to strong acids.

  • Avoid Strong Acids: Do not use strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in any purification step unless deprotection is the intended outcome.[7][]

  • Neutralize Workup: During aqueous workups, ensure that any acidic layers are thoroughly neutralized before proceeding with extraction of the BOC-protected product.

  • Chromatography Considerations: When using silica gel chromatography, be aware that standard silica gel can be slightly acidic. This can sometimes cause partial deprotection of very sensitive substrates. Using silica that has been pre-treated with a base (e.g., triethylamine in the mobile phase) or using a less acidic stationary phase like alumina may be necessary.

Troubleshooting Logic Diagram

The following diagram outlines a logical workflow for troubleshooting common purification issues.

G cluster_start Initial State cluster_problem Problem Identification cluster_solutions Troubleshooting Paths cluster_end Desired Outcome Start Crude Product (Post-Synthesis) Problem What is the primary issue? Start->Problem Oily Product is an Oil Problem->Oily Physical Form Impure Product is Impure (by HPLC/NMR) Problem->Impure Purity LowYield Yield is Low Problem->LowYield Quantity Sol_Oil_1 Solvent Trituration (e.g., Hexane) Oily->Sol_Oil_1 Sol_Oil_2 Recrystallize (Binary Solvent) Oily->Sol_Oil_2 Sol_Oil_3 Form Crystalline Salt (e.g., DCHA salt) Oily->Sol_Oil_3 Sol_Impure_1 Optimize Recrystallization (Solvent Screen) Impure->Sol_Impure_1 Sol_Impure_2 Column Chromatography (Silica or Chiral) Impure->Sol_Impure_2 Sol_Impure_3 Aqueous Wash / pH Adjustment (Remove Reagents) Impure->Sol_Impure_3 Sol_Yield_1 Check Mother Liquor & Washings for Product LowYield->Sol_Yield_1 Sol_Yield_2 Review Reaction / Workup for Product Loss LowYield->Sol_Yield_2 End Pure Crystalline Product (>95% Purity) Sol_Oil_1->End Sol_Oil_2->End Sol_Oil_3->End Sol_Impure_1->End Sol_Impure_2->End Sol_Impure_3->End Sol_Yield_1->End Sol_Yield_2->End

Caption: Troubleshooting workflow for purification issues.

Quantitative Data Summary

The efficiency of purification can be highly dependent on the chosen method. The following table summarizes typical outcomes for common techniques.

Purification MethodKey ParameterTypical ValueNotesReference
Crystallization Purity (HPLC)>99%Highly effective for removing process impurities if a suitable solvent system is found.[2]
Yield80-90%Yield can be lower if the product has significant solubility in the mother liquor.[2]
Chiral HPLC Enantiomeric Purity>99% eeThe gold standard for separating stereoisomers.[5][9]
RecoveryVariableDependent on scale; analytical methods have high recovery, preparative can have losses.[6]
Silica Gel Chromatography Purity>95%Effective for separating compounds with different polarities.[10]
Recovery70-95%Product loss on the column can occur. Risk of BOC deprotection on acidic silica.[10]

Key Experimental Protocols

Protocol 1: General Recrystallization from a Binary Solvent System

This protocol is a general method for crystallizing oily or impure BOC-amino acid derivatives.[3]

  • Dissolution: Place the crude product (solid or oil) into an appropriately sized Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., ethyl acetate) and gently heat and stir until the compound is fully dissolved.

  • Induce Supersaturation: While stirring, slowly add a "poor" anti-solvent (e.g., n-hexane) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent back into the solution until it just becomes clear again.

  • Cooling: Cover the flask to prevent solvent evaporation and allow it to cool slowly to room temperature. For improved yield, the flask can then be placed in an ice bath or refrigerator.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "poor" anti-solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation

This method is useful when direct crystallization of the BOC-amino acid is difficult.[3]

  • Dissolution: Dissolve the crude, oily BOC-amino acid in a suitable solvent like diethyl ether.

  • Salt Formation: Slowly add one molar equivalent of dicyclohexylamine (DCHA) with constant stirring.

  • Precipitation: Continue stirring until a solid precipitate forms. This may occur immediately or require some time.

  • Isolation: Collect the solid DCHA salt by vacuum filtration.

  • Washing: Wash the salt with a small amount of cold diethyl ether.

  • Recrystallization (Optional): The DCHA salt can be further purified by recrystallization if necessary.

  • Liberation of Free Acid: To recover the purified BOC-amino acid, the DCHA salt is typically dissolved in an organic solvent and washed with an aqueous acid (e.g., dilute HCl or KHSO₄) to remove the DCHA, followed by standard extraction and drying.

Purification Workflow Diagram

The diagram below illustrates the general decision-making process for purifying the crude product.

G Crude Crude BOC-(1S,3R)-3-aminocyclopentane- carboxylic acid derivative Analysis1 Initial Analysis (TLC, HPLC, NMR) Crude->Analysis1 Decision1 Is the major impurity a diastereomer? Analysis1->Decision1 ChiralSep Chiral Separation (Preparative Chiral HPLC) Decision1->ChiralSep Yes Decision2 Is the product a solid? Decision1->Decision2 No Analysis2 Final QC Analysis (Purity, Identity) ChiralSep->Analysis2 Crystallize Crystallization / Recrystallization Crystallize->Analysis2 Chroma Standard Chromatography (e.g., Silica Gel) Chroma->Analysis2 Decision2->Crystallize Yes Decision2->Chroma No (Oily) PureProduct Pure Product Analysis2->PureProduct Meets Specs Fail Further Purification Required Analysis2->Fail Fails Specs Fail->Decision1

Caption: General purification strategy workflow.

References

Common side reactions with BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the use of this versatile synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

A1: this compound is a key chiral building block primarily used in the synthesis of pharmaceutical compounds. Its most notable application is as a crucial intermediate in the production of carbocyclic nucleoside analogues, a class of antiviral drugs. A prominent example is the synthesis of Abacavir, an anti-HIV medication.[1][][3] The cyclopentane ring serves as a metabolically stable mimic of the ribose sugar in natural nucleosides.[3]

Q2: What are the general storage and handling recommendations for this compound?

A2: For long-term storage, it is recommended to keep this compound at -20°C. For shorter periods, refrigeration at 4°C is acceptable. The compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn. It is a solid material and should be protected from moisture.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the use of this compound in synthetic procedures.

Issue 1: Low Yield in Peptide Coupling Reactions

Symptoms:

  • Low conversion of starting materials to the desired coupled product.

  • Presence of unreacted this compound or the amine coupling partner in reaction monitoring (TLC, LC-MS).

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Activation of the Carboxylic Acid Ensure complete activation of the carboxylic acid of this compound before the addition of the amine. For carbodiimide-based couplings (e.g., EDC, DCC), the addition of an activating agent like HOBt or Oxyma can improve efficiency. For uronium-based coupling reagents (e.g., HATU, HBTU), a short pre-activation period (5-15 minutes) with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) is recommended before adding the amine.
Steric Hindrance The cyclopentane ring can introduce steric bulk. Consider using a less sterically hindered coupling reagent. Increasing the reaction time and/or temperature may also improve yields.
Amine Salt Formation If the amine coupling partner is used as a salt (e.g., hydrochloride or trifluoroacetate), the acidic counterion can neutralize the base required for the coupling reaction. Perform a "free-basing" step by washing a solution of the amine salt with a mild aqueous base (e.g., saturated sodium bicarbonate) and extracting the free amine into an organic solvent.
Side Reactions with Coupling Reagent Uronium-based reagents like HATU can react with the amine to form an inactive guanidinium byproduct. To mitigate this, always add the coupling reagent to a mixture of the carboxylic acid and base first, allow for pre-activation, and then add the amine.
Issue 2: Side Reactions During BOC Deprotection

Symptoms:

  • Formation of multiple unexpected byproducts observed by TLC or LC-MS.

  • Difficulty in purifying the desired amine product.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Alkylation by t-butyl Cation The acidic removal of the BOC group generates a tert-butyl cation, which can alkylate nucleophilic functional groups on your molecule. To prevent this, use a scavenger such as triisopropylsilane (TIS), thioanisole, or anisole in the deprotection cocktail.
Incomplete Deprotection If the reaction is not going to completion, ensure anhydrous conditions, as water can interfere with the acidic deprotection. The concentration of the acid (e.g., TFA in DCM) may need to be optimized. While dilute conditions are sometimes used to avoid side reactions with other acid-sensitive groups, they may not be sufficient for complete deprotection.
Formation of Trifluoroacetyl (TFA) Adducts In some cases, particularly in solid-phase synthesis, the deprotected amine can be acylated by TFA. Using HCl in an organic solvent like dioxane (1-2 M) can be an alternative to TFA for BOC deprotection to avoid this side reaction.
Issue 3: Challenges in Purification

Symptoms:

  • Difficulty in separating the desired product from starting materials or byproducts.

  • Co-elution of impurities during column chromatography.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Presence of Stereoisomers In the synthesis of carbocyclic nucleosides like Abacavir, maintaining stereocontrol is critical.[4] Diastereomeric impurities can be difficult to separate. Careful optimization of reaction conditions to ensure high stereoselectivity is crucial. Chiral chromatography may be necessary for the separation of stereoisomers.
Complex Reaction Mixture The presence of multiple byproducts from side reactions during coupling or deprotection can complicate purification. Refer to the troubleshooting sections above to minimize side product formation.
Solubility Issues The final deprotected product may have different solubility characteristics than the BOC-protected precursor. This can sometimes be exploited for purification, for example, by precipitation of the desired product salt from a non-polar solvent.

Experimental Protocols

General Protocol for Peptide Coupling

This protocol provides a general guideline for the coupling of this compound with a primary amine using HATU as the coupling reagent.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Activation: To the stirred solution, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq). In a separate flask, dissolve HATU (1.0-1.2 eq) in the same anhydrous solvent. Add the HATU solution to the carboxylic acid/base mixture.

  • Pre-activation: Allow the mixture to stir at room temperature for 5-15 minutes.

  • Coupling: Dissolve the amine coupling partner (1.0-1.2 eq) in the same anhydrous solvent and add it to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for BOC Deprotection

This protocol outlines a standard procedure for the removal of the BOC protecting group using trifluoroacetic acid (TFA).

  • Preparation: Dissolve the BOC-protected compound (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Deprotection Cocktail: Prepare a deprotection cocktail of TFA in DCM (e.g., 20-50% v/v). To this, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Reaction: Add the deprotection cocktail to the solution of the substrate at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Isolation: The resulting amine is often obtained as a TFA salt. It can be precipitated by the addition of a cold non-polar solvent like diethyl ether and collected by filtration.

Signaling Pathway and Experimental Workflow Diagrams

Intracellular Activation of Abacavir and Inhibition of HIV Reverse Transcriptase

The following diagram illustrates the intracellular pathway of Abacavir, a drug synthesized using this compound as a key intermediate. Abacavir is a prodrug that must be phosphorylated to its active form, carbovir triphosphate (CBV-TP), to exert its antiviral effect.[5][6][7]

Abacavir_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) cluster_hiv HIV Replication Cycle Abacavir_ext Abacavir Abacavir_int Abacavir Abacavir_ext->Abacavir_int Passive Diffusion CBV_MP Carbovir Monophosphate (CBV-MP) Abacavir_int->CBV_MP  Adenosine  Phosphotransferase CBV_DP Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP  Guanylate  Kinase CBV_TP Carbovir Triphosphate (CBV-TP) (Active Form) CBV_DP->CBV_TP  Nucleoside Diphosphate  Kinase RT HIV Reverse Transcriptase CBV_TP->RT Competitive Inhibition Viral_DNA Viral DNA (Incomplete) RT->Viral_DNA Chain Termination Viral_RNA Viral RNA Viral_RNA->RT dGTP dGTP (Natural Substrate) dGTP->RT

Caption: Intracellular activation of Abacavir and its mechanism of action.

Logical Workflow for Troubleshooting Low Coupling Yield

This diagram outlines a logical progression for troubleshooting low yields in coupling reactions involving this compound.

Troubleshooting_Workflow start Low Coupling Yield check_activation Verify Carboxylic Acid Activation Method start->check_activation check_base Ensure Adequate and Appropriate Base check_activation->check_base Activation OK? solution Improved Yield check_activation->solution Activation Improved check_amine Is Amine a Free Base? check_base->check_amine Base OK? check_base->solution Base Corrected increase_conditions Increase Reaction Time and/or Temperature check_amine->increase_conditions Amine is Free Base? check_amine->solution Amine Free-based change_reagent Consider a Different Coupling Reagent increase_conditions->change_reagent Still Low Yield? increase_conditions->solution Conditions Optimized change_reagent->solution Problem Solved

Caption: Troubleshooting workflow for low yield in coupling reactions.

References

Technical Support Center: Solubility of BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the solubility of this compound in various organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

Q2: How do the different structural components of this compound influence its solubility?

A2: The solubility of this molecule is a balance of its different functional groups:

  • BOC (tert-Butoxycarbonyl) group: This bulky, non-polar group can increase solubility in less polar organic solvents.

  • Cyclopentane ring: This aliphatic ring is hydrophobic and contributes to solubility in non-polar solvents.[3]

  • Amino group (as a carbamate): The protected amine is less polar than a free amine, which can affect its solubility profile.

  • Carboxylic acid group: This polar group can form hydrogen bonds, contributing to solubility in polar protic solvents. However, it can also lead to dimerization, which may reduce solubility in non-polar solvents.

Q3: Can I expect this compound to be soluble in water?

A3: The presence of the large, non-polar BOC group and the cyclopentane ring significantly reduces its water solubility.[3][4] While the carboxylic acid group provides some polarity, overall, this compound is expected to be poorly soluble in purely aqueous solutions.

Q4: Are there any general guidelines for dissolving BOC-protected amino acids?

A4: Yes, for BOC-protected amino acids, it is generally recommended to start with polar aprotic solvents like DMF, NMP, or DCM.[2] If solubility is limited, DMSO is often a stronger solvent to try.[2] Gentle warming and sonication can also be employed to aid dissolution, but care should be taken to avoid degradation, especially with prolonged heating.[2]

Solubility Data

The following table summarizes the known solubility data for a stereoisomer and provides a template for recording your own experimental findings.

SolventConcentrationObservationsSource
Dimethyl sulfoxide (DMSO)100 mg/mLRequires sonication.[1]
N,N-Dimethylformamide (DMF)User Determined
N-Methyl-2-pyrrolidone (NMP)User Determined
Dichloromethane (DCM)User Determined
Tetrahydrofuran (THF)User Determined
Acetonitrile (ACN)User Determined
Methanol (MeOH)User Determined
Ethanol (EtOH)User Determined

Experimental Protocol: Determining Solubility

This protocol provides a general method for determining the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., DMSO, DMF, DCM)

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • HPLC or other suitable analytical instrument

Procedure:

  • Preparation: Accurately weigh a small amount of the compound (e.g., 10 mg) and add it to a vial.

  • Solvent Addition: Add a measured volume of the chosen solvent (e.g., 100 µL) to the vial.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the solid does not dissolve, proceed to sonication for 5-10 minutes. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Equilibration: Allow the mixture to equilibrate at a constant temperature for a set period (e.g., 24 hours) to ensure saturation is reached.

  • Separation: Centrifuge the sample to pellet any undissolved solid.

  • Quantification: Carefully take an aliquot of the supernatant and dilute it with a suitable solvent for analysis. Determine the concentration of the dissolved compound using a calibrated analytical method like HPLC.

  • Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and dilution factor.

Troubleshooting Guide

Issue 1: The compound is not dissolving in the initial solvent choice.

  • Question: I've tried dissolving the compound in DCM, but it remains a suspension. What should I do?

  • Answer: Increase the polarity of the solvent. Try a more polar aprotic solvent such as DMF or NMP.[2] If solubility is still limited, DMSO is a powerful solvent for many BOC-protected amino acids.[2] You can also try a co-solvent system, for instance, a mixture of DCM and DMF.

Issue 2: The compound precipitates out of solution after being initially dissolved.

  • Question: The compound dissolved after warming, but a precipitate formed upon cooling to room temperature. How can I keep it in solution?

  • Answer: This indicates that the solution was supersaturated at room temperature. You can try to prepare a more dilute solution. If a higher concentration is required for your experiment, you may need to maintain a slightly elevated temperature, provided the compound is stable under those conditions. Alternatively, consider using a stronger solvent or a co-solvent system that can maintain solubility at room temperature.

Issue 3: I am unsure if the compound is degrading during the dissolution process.

  • Question: I had to heat the sample to get it to dissolve. How can I check for degradation?

  • Answer: It is crucial to monitor for any changes in the appearance of the solution, such as color change. To confirm the integrity of the compound, analyze a sample of the dissolved material by HPLC or LC-MS and compare the chromatogram to that of a freshly prepared standard solution that was not heated.

Visual Guides

experimental_workflow Experimental Workflow for Solubility Determination start Start weigh Weigh Compound start->weigh add_solvent Add Solvent weigh->add_solvent dissolve Attempt Dissolution (Vortex, Sonicate, Gentle Heat) add_solvent->dissolve observe Visually Inspect dissolve->observe dissolved Fully Dissolved observe->dissolved Yes not_dissolved Solid Remains observe->not_dissolved No end End dissolved->end equilibrate Equilibrate (24h) not_dissolved->equilibrate centrifuge Centrifuge equilibrate->centrifuge quantify Quantify Supernatant centrifuge->quantify quantify->end

Caption: Workflow for determining compound solubility.

troubleshooting_workflow Troubleshooting Incomplete Dissolution start Incomplete Dissolution try_stronger_solvent Try Stronger Solvent (e.g., DMF, NMP, DMSO) start->try_stronger_solvent use_cosolvent Use a Co-solvent System start->use_cosolvent apply_energy Apply Gentle Heat &/or Sonication start->apply_energy dissolved Compound Dissolved try_stronger_solvent->dissolved use_cosolvent->dissolved check_degradation Check for Degradation (e.g., HPLC, LC-MS) apply_energy->check_degradation check_degradation->dissolved still_insoluble Still Insoluble

Caption: Decision tree for troubleshooting solubility issues.

References

Preventing racemization during coupling of BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Racemization During Amide Bond Coupling Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization (epimerization) at the C-1 chiral center of BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid during peptide coupling reactions.

Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this specific amino acid?

A1: Racemization is the conversion of a single, optically active enantiomer into a mixture of both enantiomers.[1] In the context of this compound, which has multiple chiral centers, the primary concern is epimerization at the C-1 carbon (the location of the carboxylic acid). During the activation of the carboxylic acid for coupling, the stereochemical integrity of this center can be compromised. This leads to the formation of the undesired (1R,3R) diastereomer. The presence of this epimer can be difficult to remove during purification and can significantly alter the biological activity and three-dimensional structure of the final molecule.[2][3][4]

Q2: What are the chemical mechanisms that lead to racemization during coupling?

A2: There are two primary mechanisms responsible for racemization during the amide bond formation step.[5][6]

  • Oxazolone Formation: This is the most prevalent pathway.[5] The activated carboxyl group of the N-Boc protected amino acid undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon (C-1 in this case) becomes acidic and can be removed by a base, leading to a planar, achiral intermediate. The incoming amine can then attack from either face of this planar structure, resulting in a mixture of diastereomers.[2][5][6]

  • Direct Enolization: A base can directly abstract the acidic α-proton from the activated amino acid, forming a planar enolate intermediate.[6][7] This achiral enolate can then be protonated from either side, causing a loss of stereochemical integrity. This pathway is less common but can become significant in the presence of strong bases.[6]

RacemizationMechanisms cluster_start Starting Material cluster_activation Activation cluster_pathways Racemization Pathways cluster_products Products Start Boc-(1S,3R)-AA-OH Activated Activated Ester (e.g., O-Acylisourea) Start->Activated Coupling Reagent Oxazolone Oxazolone Intermediate (Planar) Activated->Oxazolone Intramolecular Cyclization Enolate Enolate Intermediate (Planar) Activated->Enolate Direct Proton Abstraction (Base) Desired Desired (1S,3R) Product Activated->Desired Coupling (Fast) Undesired Undesired (1R,3R) Epimer Oxazolone->Undesired Amine Attack Enolate->Undesired Protonation

Caption: Primary mechanisms of racemization during peptide coupling.

Q3: What key experimental factors influence the degree of racemization?

A3: Several factors must be carefully controlled to minimize epimerization:

  • Coupling Reagents: The choice of coupling reagent has a significant impact. Carbodiimides like DCC and DIC can cause substantial racemization if used without additives.[5][8]

  • Additives: Racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and OxymaPure are often essential.[9][10] HOAt is generally more effective than HOBt at suppressing racemization and accelerating coupling.[9][11]

  • Temperature: Higher temperatures accelerate the rate of racemization.[1] Reactions are often cooled to 0°C to minimize this side reaction.[5][9]

  • Solvent: The polarity of the solvent can play a role. Less polar solvents may reduce racemization, but reagent solubility must be considered.[2][5]

  • Base: The type and concentration of the base used for neutralization or to free the amine component can promote proton abstraction. Use of hindered or weaker bases is often preferred.[1][12]

  • Pre-activation Time: The duration between activating the carboxylic acid and adding the amine component should be minimized. Prolonged pre-activation can lead to higher levels of racemization.[1][5]

Troubleshooting Guide
Issue: High levels of the (1R,3R) epimer are detected in my final product.

This is a common issue indicating that racemization has occurred during the coupling step. Follow this workflow to diagnose and resolve the problem.

TroubleshootingWorkflow cluster_reagents Reagent Optimization cluster_conditions Condition Optimization Start High Epimerization Detected CheckReagents Step 1: Review Coupling Reagent & Additives Start->CheckReagents Carbodiimide Using carbodiimide (DIC/EDC) alone? CheckReagents->Carbodiimide CheckConditions Step 2: Optimize Reaction Conditions Temp Reaction Temp > 0°C? CheckConditions->Temp CheckProtocol Step 3: Refine Experimental Protocol Optimized Optimized Protocol CheckProtocol->Optimized AddAdditive Add HOAt or OxymaPure (1.0 - 1.2 equiv) Carbodiimide->AddAdditive Yes ConsiderOnium Switch to onium salt (HATU, HCTU, COMU) Carbodiimide->ConsiderOnium No / Still high AddAdditive->CheckConditions ConsiderOnium->CheckConditions LowerTemp Cool to 0°C before and during coupling Temp->LowerTemp Yes Base Using strong base (e.g., DIPEA)? Temp->Base No LowerTemp->Base Base->CheckProtocol No ChangeBase Switch to weaker/hindered base (e.g., NMM, Collidine) Base->ChangeBase Yes ChangeBase->CheckProtocol

Caption: A logical workflow for troubleshooting high racemization levels.

Step 1: Evaluate Your Coupling Reagent and Additive Choice

The selection of coupling reagents is the most critical factor in preventing racemization. Carbodiimides (e.g., DIC, EDC) require the use of an additive to form a more stable active ester, which is less prone to racemization than the initial O-acylisourea intermediate.[5][8] Onium salt reagents (e.g., HATU, HBTU) form these active esters in situ and are generally considered "low-racemization" options.[6]

Table 1: Comparison of Common Coupling Methods and Relative Racemization Risk

Coupling Method (Reagent + Additive)Relative Racemization RiskKey Considerations & Comments
DIC or EDC (alone)High Not recommended for chiral amino acids. Forms a highly reactive O-acylisourea intermediate prone to oxazolone formation.[5]
DIC/EDC + HOBtLow to Medium A classic combination that significantly suppresses racemization compared to carbodiimide alone.[8][9]
DIC/EDC + HOAt or OxymaPureLow Generally superior to HOBt for suppressing racemization and increasing reaction speed.[9][11] OxymaPure is a non-explosive alternative.[9]
HATU / HCTU / COMULow Highly efficient onium salt reagents that are very effective at preventing racemization.[8] Note that HATU can cause guanidinylation of the free amine as a side reaction.[10]
DIC/EDC + HOBt + CuCl₂Very Low The addition of copper (II) chloride has been shown to be highly effective in suppressing racemization, especially in segment couplings.[10][13]
Step 2: Optimize Reaction Conditions
  • Temperature: Lower the reaction temperature. Perform the pre-activation and coupling steps at 0°C. While this may slow the reaction rate, it significantly reduces the rate of racemization.[5][9]

  • Base: If a tertiary amine base like diisopropylethylamine (DIPEA) is used, consider switching to a less hindered or weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[12] Use the minimum amount of base necessary.

  • Solvent: Ensure all reagents are fully dissolved. While less polar solvents like dichloromethane (DCM) can sometimes reduce racemization, highly polar solvents like dimethylformamide (DMF) are often required for solubility and are generally acceptable when using modern low-racemization coupling protocols.

Step 3: Refine the Experimental Protocol
  • Minimize Pre-activation Time: Activate the carboxylic acid by mixing it with the coupling reagent and additive for a very short period (e.g., 1-5 minutes) before adding the amine component.[5]

  • Reagent Stoichiometry: Use a slight excess (1.05 to 1.2 equivalents) of the coupling reagent and additive relative to the carboxylic acid. Avoid using a large excess of coupling reagents or base.

Recommended Experimental Protocol (Low-Racemization)

This general protocol utilizes a carbodiimide with an additive at a reduced temperature to minimize the risk of epimerization.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.0 - 1.1 equiv)

  • Diisopropylcarbodiimide (DIC) (1.1 equiv)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) or OxymaPure (1.1 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N-methylmorpholine (NMM) (if coupling an amine salt)

Procedure:

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound and HOAt (or OxymaPure) in anhydrous DMF.

  • Cool the solution to 0°C using an ice-water bath.

  • In a separate vial, dissolve the amine coupling partner in anhydrous DMF. If it is a hydrochloride or TFA salt, add one equivalent of NMM and stir for 2 minutes.

  • To the cooled solution from step 2, add DIC and stir for 2-5 minutes (this is the pre-activation step).

  • Immediately add the amine solution from step 3 to the activated acid mixture at 0°C.

  • Allow the reaction to stir at 0°C for 1-2 hours, then let it warm slowly to room temperature and stir for an additional 4-16 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., LC-MS, TLC).

  • Upon completion, proceed with the standard aqueous workup and purification procedures. The diisopropylurea byproduct from DIC is soluble in many organic solvents, simplifying purification compared to DCC.[9]

References

Technical Support Center: Optimization of BOC Deprotection Without TFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TFA-free tert-butyloxycarbonyl (BOC) deprotection. This resource is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes by avoiding the use of trifluoroacetic acid (TFA). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various alternative methods.

Troubleshooting Guides

This section addresses specific issues that may arise during BOC deprotection using alternatives to TFA, presented in a question-and-answer format.

Issue 1: Incomplete or Slow Deprotection with Milder Acids (e.g., HCl, Formic Acid)

Question: My BOC deprotection using HCl in dioxane or formic acid is sluggish or incomplete. What are the potential causes and how can I resolve this?

Answer: Several factors can contribute to incomplete or slow deprotection under these conditions:

  • Insufficient Acid Concentration or Equivalents: The molarity of the acid solution or the number of equivalents used may be too low for your specific substrate.[1][2]

  • Low Reaction Temperature: While many protocols are performed at room temperature, some sterically hindered substrates may require gentle warming.[2]

  • Steric Hindrance: Substrates with bulky groups near the BOC-protected amine can hinder the approach of the acid, slowing down the reaction.[3][4]

  • Solvent Effects: The choice of solvent can influence the reaction rate. For instance, 4M HCl in dioxane is a common and effective reagent.[5][6][7]

Recommended Solutions:

  • Increase Acid Concentration: If using a solution of HCl, ensure it is a freshly prepared or properly stored solution of adequate concentration (e.g., 4M in dioxane).[5][6] For formic acid, using it neat or at a high concentration is often necessary.[8]

  • Extend Reaction Time: Monitor the reaction closely using an appropriate technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to proceed for a longer duration if necessary.[1][2]

  • Gentle Heating: For resistant substrates, gentle warming (e.g., to 40°C) can increase the reaction rate, but be mindful of potential side reactions.[2]

  • Change of Reagent: If milder acids are ineffective, consider switching to a different TFA-free method, such as a Lewis acid-mediated or thermal deprotection.

Issue 2: Degradation of Acid-Labile Functional Groups

Question: My substrate contains other acid-sensitive groups (e.g., acetals, tert-butyl esters) that are being cleaved along with the BOC group. What are my options?

Answer: The primary challenge here is achieving selective deprotection. The following strategies can be employed:

  • Use of Milder or Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) can be milder and more selective for BOC deprotection in the presence of other acid-labile groups.[3][9][10] Trimethylsilyl iodide (TMSI) is another alternative, though it should be used with care.[11]

  • Thermal Deprotection: Heating the BOC-protected compound in a suitable solvent like boiling water or 2,2,2-trifluoroethanol (TFE) can effect deprotection without any acid, thus preserving acid-sensitive functionalities.[3][12][13]

  • Non-Acidic Chemical Methods: A very mild method involves the use of oxalyl chloride in methanol, which has been shown to be tolerant of acid-labile esters.[12][14][15]

  • Catalytic Methods: Iron(III) catalysis offers a mild and selective method for BOC deprotection.[16][17]

Issue 3: Formation of tert-Butylation Byproducts

Question: I am observing byproducts where a tert-butyl group has been added to my molecule, especially on electron-rich aromatic rings or sulfur-containing residues. How can I prevent this?

Answer: The generation of a reactive tert-butyl cation during acidic deprotection is the root cause of this side reaction.[1][2] To mitigate this, the use of "scavengers" is highly recommended. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your substrate.[1]

Commonly Used Scavengers:

ScavengerTarget Residue/FunctionTypical Concentration
Triisopropylsilane (TIS)General purpose, reduces the cation2.5-5% (v/v)
WaterGeneral purpose, forms tert-butanol2.5-5% (v/v)
ThioanisoleMethionine, Tryptophan2.5-5% (v/v)
1,2-Ethanedithiol (EDT)Cysteine2.5-5% (v/v)
AnisoleTryptophan2.5-5% (v/v)

A cocktail of scavengers is often used to provide broad protection.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main categories of TFA-free BOC deprotection methods?

A1: TFA-free BOC deprotection methods can be broadly categorized into:

  • Alternative Protic Acids: Using acids like hydrochloric acid (HCl) or formic acid.[5][8]

  • Lewis Acids: Employing reagents such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI).[3][9][11]

  • Thermal Methods: Utilizing heat, often in solvents like water or methanol, to induce deprotection.[13][18][19]

  • Catalytic Methods: Using catalysts like iron(III) salts.[16][17]

  • Other Non-Acidic Reagents: Methods such as using oxalyl chloride in methanol.[12][14][15]

Q2: Are there any "green" or environmentally friendly alternatives to TFA for BOC deprotection?

A2: Yes, several methods are considered more environmentally friendly. Catalyst-free deprotection using hot water is a notable green alternative.[3][20][21] Additionally, using deep eutectic solvents (DES) like choline chloride:p-toluenesulfonic acid can provide an eco-friendly reaction medium.[22] Thermal deprotection methods also avoid the use of strong, corrosive acids.[13]

Q3: How can I monitor the progress of my BOC deprotection reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective method. The deprotected amine is typically more polar than the BOC-protected starting material, resulting in a lower Rf value. Staining with ninhydrin can be used to visualize the primary or secondary amine product. LC-MS is another powerful technique for monitoring the reaction progress by observing the disappearance of the starting material and the appearance of the product mass.[3]

Q4: Can I selectively deprotect one BOC group in the presence of another?

A4: Selective deprotection can be challenging but is achievable. Thermal deprotection methods, particularly in continuous flow setups, have shown promise in selectively removing an aryl N-BOC group in the presence of an alkyl N-BOC group by carefully controlling the temperature.[18][19] Lewis acids like ZnBr₂ have been reported to selectively cleave secondary N-BOC groups while leaving primary ones intact.[23] The lability of the BOC group is influenced by the electronic nature of the nitrogen it is attached to.[3]

Data Presentation: Comparison of TFA-Free Deprotection Methods

The following table summarizes various alternative methods for BOC deprotection, highlighting their key reaction conditions and reported efficiencies.

Method/ReagentSubstrate TypeConditionsTimeYield (%)Reference(s)
Acidic Methods
4M HCl in DioxaneAmino acids, PeptidesRoom Temperature30 min - 2 hHigh to Quantitative[5][6][7]
Formic AcidPEG linkersNeat or in DCM, Room Temp.1 - 16 h-[8]
p-Toluenesulfonic AcidAmines, Amino estersCatalytic to stoichiometric10 min - 2 hHigh[22]
Lewis Acid Methods
Zinc Bromide (ZnBr₂)Secondary aminesDCM, Room Temperature3 days (example)-[9]
Thermal Methods
Boiling WaterAromatic & Aliphatic aminesWater, 100°C10 min - 2 hQuantitative[12][20][21]
Continuous FlowAryl & Alkyl aminesMethanol or TFE, 240°C30 min88-93%[12][18][19]
Other Methods
Oxalyl Chloride/MethanolAromatic, Aliphatic, Heterocyclic amines3 equiv. (COCl)₂, Methanol, RT1 - 4 h>70% (up to 90%)[12][14][15]
Iron(III) Catalysis (FeCl₃)N,N'-diprotected amino acids & aminesCatalytic, DCM, RTNot SpecifiedHigh[17]

Experimental Protocols

Protocol 1: BOC Deprotection using 4M HCl in Dioxane
  • Preparation: Dissolve the BOC-protected amine in a minimal amount of a suitable co-solvent (e.g., methanol or DCM) if it is not readily soluble in dioxane.

  • Reaction: Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the substrate at room temperature.[6]

  • Monitoring: Stir the reaction mixture. The deprotected amine hydrochloride salt may precipitate. Monitor the reaction's completion by TLC or LC-MS, which is often achieved within 30 minutes to 2 hours.[6]

  • Work-up:

    • If a precipitate has formed, collect the solid by filtration. Wash the solid with anhydrous diethyl ether to remove non-polar impurities.[6]

    • If the product remains in solution, remove the solvent in vacuo. The resulting crude hydrochloride salt can be triturated with diethyl ether to induce precipitation and then washed.[6]

  • Drying: Dry the final product under vacuum to obtain the pure deprotected amine hydrochloride.

Protocol 2: Thermal BOC Deprotection in Boiling Water
  • Preparation: Place the N-BOC protected amine in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Add deionized water to the flask. The amount of water can vary, but a concentration that allows for efficient stirring is recommended. Heat the mixture to reflux (100°C).[20][21]

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times can range from 10 minutes to a few hours, depending on the substrate's solubility and reactivity.[12][20]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product is soluble in an organic solvent, extract the aqueous mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 3: BOC Deprotection using Oxalyl Chloride in Methanol
  • Preparation: Dissolve the N-BOC protected substrate (1 equivalent) in methanol in a round-bottom flask at room temperature.

  • Reaction: To this solution, add oxalyl chloride (3 equivalents) dropwise.[14][15]

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1 to 4 hours.[12][14][15]

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.

    • The resulting crude product can be purified by standard methods such as column chromatography or recrystallization.

Visualizations

experimental_workflow_hcl cluster_prep Preparation cluster_reaction Reaction cluster_monitor Monitoring cluster_workup Work-up cluster_final Final Product prep Dissolve BOC-protected amine in co-solvent (if needed) react Add 4M HCl in Dioxane (5-10 equiv.) Stir at RT prep->react monitor Monitor by TLC/LC-MS (30 min - 2 h) react->monitor precipitate Precipitate forms? monitor->precipitate filter Filter & Wash with Et₂O precipitate->filter Yes evaporate Evaporate solvent precipitate->evaporate No final_product Dry under vacuum (Amine HCl Salt) filter->final_product triturate Triturate with Et₂O evaporate->triturate triturate->final_product

Caption: Experimental workflow for BOC deprotection using HCl in Dioxane.

troubleshooting_logic cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Degradation cluster_solutions3 Solutions for Byproducts start BOC Deprotection Issue q1 Incomplete Reaction? start->q1 q2 Substrate Degradation? start->q2 q3 t-Butylation Byproducts? start->q3 s1a Increase Acid Conc. or Extend Time q1->s1a Yes s2a Use Milder Lewis Acid (e.g., ZnBr₂) q2->s2a Yes s3a Add Scavengers (TIS, Water, etc.) q3->s3a Yes s1b Gentle Warming s1a->s1b s1c Change Reagent s1b->s1c end Optimized Protocol s1c->end s2b Switch to Thermal Deprotection s2a->s2b s2c Use Non-Acidic Method (e.g., (COCl)₂/MeOH) s2b->s2c s2c->end s3a->end

Caption: Troubleshooting decision tree for BOC deprotection optimization.

References

Technical Support Center: BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the common side products and troubleshooting strategies encountered during the coupling reactions of BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the coupling of this compound?

A1: The most common side products are generally consistent with those observed in other peptide coupling reactions. These include racemization or epimerization of the stereogenic centers, formation of N-acylurea when using carbodiimide coupling reagents, and incomplete coupling leading to the presence of starting materials. Due to the Boc protecting group, diketopiperazine formation is generally not an issue unless the Boc group is prematurely cleaved.

Q2: How can I minimize racemization during the coupling reaction?

A2: Racemization can be a significant issue, leading to diastereomeric impurities that are difficult to separate.[1] To minimize racemization, you can:

  • Use a coupling reagent known for low racemization potential, such as those based on phosphonium or uronium salts (e.g., PyBOP, HATU).[2][3]

  • Incorporate additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) when using carbodiimide reagents.[4] These additives react with the activated intermediate to form an active ester that is less prone to racemization.[4]

  • Avoid excessive amounts of tertiary amine bases and opt for a weaker base like N-methylmorpholine (NMM) or collidine where possible.[5]

  • Keep reaction temperatures low, typically starting at 0°C and allowing the reaction to slowly warm to room temperature.[5]

Q3: What causes the formation of N-acylurea, and how can it be prevented?

A3: N-acylurea is a common byproduct when using carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6] It forms from the rearrangement of the highly reactive O-acylisourea intermediate.[6][7] This rearranged product is unreactive and represents a loss of your starting material. To prevent its formation, the addition of HOBt or HOSu is recommended, which traps the O-acylisourea intermediate to form an active ester more rapidly than the rearrangement can occur.[7]

Q4: My coupling reaction is showing low yield. What are the potential causes?

A4: Low or no product yield in amide coupling reactions can stem from several factors.[8] These include incomplete activation of the carboxylic acid, deactivation of the amine via protonation, steric hindrance from bulky groups on either the acid or the amine, and hydrolysis of the activated intermediate due to the presence of water.[8] It is crucial to use anhydrous solvents and reagents to avoid hydrolysis.[8]

Q5: Can the choice of solvent affect the outcome of the coupling reaction?

A5: Yes, the solvent can play a critical role. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly used as they are good at dissolving the reactants and do not interfere with the reaction.[8] The choice of solvent can also influence the rate of side reactions. For instance, some studies have shown that the choice of solvent can impact the rate of diketopiperazine formation in susceptible sequences.[2]

Troubleshooting Guide

Below is a summary of common problems, their potential causes, and recommended solutions when performing coupling reactions with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete activation of the carboxylic acid.- Deactivation of the amine component.- Hydrolysis of activated intermediate due to moisture.- Steric hindrance.[8]- Ensure the coupling reagent is fresh and used in the correct stoichiometry.- Use a non-nucleophilic base to prevent protonation of the amine.- Use anhydrous solvents and reagents.- Switch to a more potent coupling reagent like HATU or HBTU.[9]- Increase reaction time or temperature cautiously.
Presence of N-Acylurea Byproduct - Rearrangement of the O-acylisourea intermediate when using carbodiimides (EDC, DCC).[6]- Add HOBt or HOAt to the reaction mixture to form a more stable active ester.[7]- Use a phosphonium or uronium-based coupling reagent instead of a carbodiimide.
Detection of Diastereomeric Impurities - Racemization/epimerization of the chiral centers.[1]- Use coupling reagents known for low racemization (e.g., HATU, PyBOP).[2][3]- Add HOBt or HOAt to suppress racemization.[4]- Use a weaker base or lower the reaction temperature.[5]- Minimize the pre-activation time before adding the amine.
Starting Materials Remain Unreacted - Insufficient reaction time.- Inadequate activation.- Poor solubility of reactants.- Increase the reaction time and monitor by TLC or LC-MS.- Increase the equivalents of the coupling reagent and/or the Boc-amino acid.- Try a different solvent system or add a co-solvent to improve solubility.

Comparative Performance of Common Coupling Reagents

The following table provides a general comparison of common coupling reagents for the formation of an amide bond with this compound. The yield ranges are representative and can vary based on the specific substrate and reaction conditions.

Coupling Reagent/System Base Solvent Typical Reaction Time Representative Yield Range (Desired Product) Key Side Products to Monitor
EDC/HOBt DIPEA or NMMDMF or DCM2 - 12 hours70 - 95%[6]N-Acylurea, Racemization
DCC/HOBt DIPEA or NMMDCM2 - 12 hours75 - 98%[6]N-Acylurea, Racemization, Insoluble DCU byproduct
HATU DIPEA or CollidineDMF15 - 60 minutes85 - 99%[6]Minimal Racemization
HBTU DIPEA or NMMDMF30 - 120 minutes80 - 98%[6]Minimal Racemization
PyBOP DIPEA or NMMDMF or DCM1 - 4 hours80 - 95%Minimal Racemization

Disclaimer: The data presented in this table is based on typical outcomes for peptide coupling reactions and should be used as a general guideline. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol outlines a standard procedure for rapid and efficient amide bond formation.[6]

  • Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as DMF.

  • Activation: Add HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution. Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the amine (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 15-60 minutes. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a standard procedure for solution-phase amide bond formation using a carbodiimide.[6]

  • Preparation: Under an inert atmosphere, dissolve this compound (1.0 equivalent) and HOBt (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C.

  • Coupling: Add the amine (1.0 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visual Guides

G General Amide Coupling Pathway cluster_activation Activation Step cluster_coupling Coupling Step Boc_AA This compound Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Boc_AA->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Peptide_Bond Desired Amide Product Activated_Intermediate->Peptide_Bond + Amine Amine Amine (R'-NH2)

Caption: General workflow for a two-step amide coupling reaction.

G N-Acylurea Side Product Formation O_acylisourea O-Acylisourea Intermediate Desired_Product Desired Amide Product O_acylisourea->Desired_Product Nucleophilic Attack (Desired Pathway) N_Acylurea N-Acylurea (Unreactive) O_acylisourea->N_Acylurea Intramolecular Rearrangement (Side Reaction) Amine Amine (R'-NH2)

Caption: Competing pathways for the O-acylisourea intermediate.

G Troubleshooting Low Coupling Yield Start Low Coupling Yield Detected Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Verify Anhydrous Conditions Check_Reagents->Check_Conditions If reagents are optimal Increase_Time_Temp Increase Reaction Time / Temperature Check_Conditions->Increase_Time_Temp If conditions are dry Change_Reagent Switch to a More Potent Coupling Reagent (e.g., HATU) Increase_Time_Temp->Change_Reagent If still unsuccessful Success Successful Coupling Change_Reagent->Success On success

Caption: A logical workflow for troubleshooting low product yield.

G Racemization Pathway via Oxazolone Formation Activated_AA Activated Boc-Amino Acid Oxazolone 5(4H)-Oxazolone Intermediate (Achiral) Activated_AA->Oxazolone Cyclization Desired_Product Desired Product (Correct Stereochemistry) Activated_AA->Desired_Product + Amine (Direct Coupling) Racemized_Product Racemized/Epimerized Product Oxazolone->Racemized_Product + Amine Base Base Base->Oxazolone promotes formation

Caption: Mechanism of racemization through an oxazolone intermediate.

References

Stability of BOC protecting group under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the tert-butyloxycarbonyl (BOC) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting advice for experiments involving the BOC group.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of the BOC protecting group.

Question: My BOC group was unintentionally cleaved. What could have caused this?

Answer: Unintentional cleavage of a BOC group is almost always due to exposure to acidic conditions, even trace amounts. Here are the common culprits:

  • Acidic Reagents: Ensure none of your reagents are acidic or contain acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.

  • Silica Gel: Standard silica gel is slightly acidic and can cause partial or complete deprotection during column chromatography, especially with prolonged exposure.[1] To mitigate this, you can use silica gel that has been neutralized with a base like triethylamine.

  • Reaction Byproducts: Some reactions may generate acidic byproducts that can cleave the BOC group.

  • High Temperatures: While generally thermally stable at moderate temperatures, prolonged exposure to high heat (above 180°C) can cause thermolytic deprotection.[2][3]

Question: I am trying to deprotect a BOC group with TFA, but the reaction is incomplete or I am seeing significant side products. What should I do?

Answer: Incomplete deprotection or the formation of side products during TFA-mediated deprotection can be addressed by considering the following:

  • TFA Concentration and Reaction Time: The concentration of TFA and reaction time are crucial. A common condition is using 20-50% TFA in a solvent like dichloromethane (DCM) for 30 minutes to 3 hours.[4] If the reaction is incomplete, you can increase the reaction time or the TFA concentration. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.[4]

  • Scavengers: The deprotection of BOC generates a reactive tert-butyl cation, which can alkylate nucleophilic residues in your molecule (e.g., tryptophan, methionine, or free thiols).[5][6] To prevent these side reactions, it is advisable to add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS), water, or thioanisole.[1]

  • Solvent Choice: Dichloromethane (DCM) is the most common solvent for TFA deprotection.[7] Ensure it is anhydrous, as water can sometimes interfere with the reaction, although it can also act as a scavenger.

Question: Can I selectively remove a BOC group in the presence of a Cbz (or Z) group?

Answer: Yes, the selective deprotection of a BOC group in the presence of a Carboxybenzyl (Cbz) group is a common and powerful strategy in organic synthesis due to their orthogonal stability.[1] The BOC group is labile to acidic conditions, while the Cbz group is stable to acid but is readily cleaved by catalytic hydrogenolysis.[1][4] Therefore, you can use standard acidic conditions (e.g., TFA in DCM) to remove the BOC group without affecting the Cbz group.[2][8]

Frequently Asked Questions (FAQs)

What is the general stability profile of the BOC protecting group?

The BOC (tert-butyloxycarbonyl) group is one of the most widely used protecting groups for amines in organic synthesis.[5][9] Its popularity stems from its predictable stability profile:

  • Stable under basic and nucleophilic conditions: The BOC group is robust towards most bases and nucleophiles.[4][10]

  • Stable to catalytic hydrogenation: It is stable under conditions typically used for the hydrogenolysis of other protecting groups like Cbz or benzyl ethers (e.g., H₂/Pd-C).[4][11][12]

  • Labile under acidic conditions: The BOC group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][10] This acid sensitivity is the cornerstone of its utility.[4]

This stability profile makes it "orthogonal" to other common protecting groups like the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[4][10]

Under what specific acidic conditions is the BOC group cleaved?

The BOC group can be cleaved under a variety of acidic conditions. The choice of acid and solvent can be tailored to the specific substrate and the presence of other functional groups.

ReagentTypical ConditionsReaction TimeNotes
Trifluoroacetic Acid (TFA) 20-50% TFA in Dichloromethane (DCM)[4]30 min - 3 hours[4]This is the most common method. Scavengers may be needed.[5]
Hydrochloric Acid (HCl) 4M HCl in Dioxane[7][13]30 min - 2 hours[7]Often results in the precipitation of the amine hydrochloride salt.[7]
Aluminum Chloride (AlCl₃) Catalytic amountsVariesCan be used for selective cleavage in the presence of other acid-labile groups.[5]
Iron(III) Chloride (FeCl₃) Catalytic amountsVariesA milder Lewis acid catalyst for selective deprotection.[14]
Silica Gel Reflux in a non-polar solventSeveral hoursCan be used for mild deprotection, but often slow.[1]
Is the BOC group stable to bases?

Yes, the BOC group is generally stable to a wide range of basic conditions, including strong bases like sodium hydroxide and organometallic reagents such as Grignard reagents and organolithiums. This stability is a key feature that allows for chemoselective transformations at other parts of a molecule without affecting the BOC-protected amine.

What is the mechanism of BOC deprotection under acidic conditions?

The deprotection of a BOC group in the presence of a strong acid proceeds through the following steps:

  • Protonation: The carbonyl oxygen of the BOC group is protonated by the acid.[9][15]

  • Formation of a tert-butyl cation: The protonated carbamate then fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[9][15]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine.[9][15]

  • Protonation of the amine: Under the acidic reaction conditions, the newly formed amine is protonated to give the corresponding ammonium salt.[15]

BOC_Deprotection_Mechanism Boc_Amine R-NH-BOC Protonated_Boc R-NH-BOC⁺-H Boc_Amine->Protonated_Boc + H⁺ H_plus H⁺ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid - (CH₃)₃C⁺ tBu_cation (CH₃)₃C⁺ Amine R-NH₂ Carbamic_Acid->Amine - CO₂ CO2 CO₂ Ammonium_Salt R-NH₃⁺ Amine->Ammonium_Salt + H⁺ Deprotection_Decision_Tree start Start: BOC-Protected Compound acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive mild_conditions Use milder conditions (e.g., cat. FeCl₃, Silica Gel) acid_sensitive->mild_conditions Yes strong_acid Use strong acid (TFA or HCl) acid_sensitive->strong_acid No scavenger_needed Are there nucleophilic residues (e.g., Trp, Met)? use_scavenger Add scavengers (e.g., TIS, Thioanisole) scavenger_needed->use_scavenger Yes no_scavenger Proceed without scavenger scavenger_needed->no_scavenger No final_product Deprotected Amine mild_conditions->final_product strong_acid->scavenger_needed use_scavenger->final_product no_scavenger->final_product

References

Technical Support Center: HPLC Analysis of BOC-(1S,3R)-3-aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals performing HPLC purity analysis of BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid. It provides a standard experimental protocol, answers to frequently asked questions, and a comprehensive troubleshooting guide to address common issues encountered during analysis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC method for analyzing the purity of this compound? A: A chiral Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended. This compound has stereoisomers, making a chiral stationary phase (CSP) essential for separating the desired (1S,3R) enantiomer from other potential stereoisomeric impurities. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, are particularly effective for the direct analysis of N-BOC protected amino acids.[1][2]

Q2: Why is chiral separation critical for this analysis? A: this compound is a chiral molecule. During its synthesis, other stereoisomers, such as the (1R,3S) enantiomer, can be formed as impurities. These isomers often have identical physical properties, making them inseparable by standard achiral HPLC. However, they can have vastly different pharmacological activities and toxicological profiles. Therefore, a chiral method is required to ensure the stereoisomeric purity of the compound, which is a critical quality attribute in pharmaceutical development.

Q3: Do I need to derivatize the sample before analysis? A: Derivatization is not typically necessary. While underivatized amino acids can have poor UV absorbance, the BOC protecting group provides a sufficient chromophore for detection at low UV wavelengths (e.g., 210-220 nm). Direct analysis on a suitable chiral stationary phase is often preferred to avoid the complexity and potential side reactions of a derivatization step.[3]

Q4: What are the proper storage conditions for this compound? A: The compound should be stored as a solid at low temperatures, typically ranging from 0-8°C to -20°C, to ensure long-term stability.[4][5] Always refer to the supplier's certificate of analysis for specific storage recommendations.

Q5: How stable is the BOC protecting group under typical RP-HPLC conditions? A: The tert-butoxycarbonyl (BOC) group is generally stable under neutral and basic conditions but is labile to strong acids.[6][7] In RP-HPLC, mobile phases containing a low concentration (e.g., 0.1%) of trifluoroacetic acid (TFA) are common. While the BOC group is largely stable during the chromatographic run under these conditions, prolonged exposure or concentration of the acidic mobile phase during fraction collection or solvent evaporation can lead to partial deprotection.[8] If BOC instability is suspected, using a less acidic modifier like formic acid or an ammonium acetate buffer is advisable.

Section 2: Experimental Protocol

This protocol provides a general methodology for the chiral HPLC analysis of this compound. Method optimization may be required depending on the specific column and instrument used.

1. Sample Preparation:

  • Accurately weigh approximately 5 mg of the sample.

  • Dissolve the sample in 10 mL of the mobile phase to create a stock solution of ~0.5 mg/mL.[3]

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Filter both mobile phases through a 0.45 µm membrane filter.

  • Degas the mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser.

3. HPLC Parameters: A typical set of starting parameters is summarized in the table below.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Chirobiotic T (Teicoplanin CSP), 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic elution with Acetonitrile/Water/Formic Acid (e.g., 70:30:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detector UV at 215 nm
Run Time 20 minutes

4. System Equilibration:

  • Before the first injection, equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of this compound using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Section 3: Troubleshooting Guide

This section addresses common problems in a question-and-answer format.

Problem Area: Baseline Issues

Q: My baseline is noisy, wandering, or drifting. What should I check? A: Baseline problems can originate from several sources. Follow these steps to diagnose the issue:

  • Mobile Phase: Ensure you are using high-purity, HPLC-grade solvents and freshly prepared mobile phases.[9][10] Contamination or degradation of additives like TFA can cause drift.[11] Insufficient degassing can introduce air bubbles, leading to noise; check that the system degasser is functioning correctly.[11]

  • System Leaks: Check for leaks at all fittings, especially around the pump and injector. Even minor, non-visible leaks can cause pressure fluctuations and a noisy baseline.[12]

  • Pump and Mixer: Worn pump seals or faulty check valves can cause pressure pulsations that manifest as a regular, noisy baseline.[10] If using a gradient, ensure the mixer is working correctly.

  • Detector: A deteriorating UV lamp can cause increased noise. Check the lamp's energy output. Contamination or air bubbles in the detector flow cell can also be a cause; flush the cell with a strong solvent like methanol or isopropanol.[10]

  • Temperature: Unstable laboratory temperatures can cause baseline drift. Use a column oven to maintain a consistent temperature for the column and, if possible, the mobile phase.[11][13]

Problem Area: Peak Shape

Q: My main peak is tailing. What are the likely causes and solutions? A: Peak tailing is a common issue where the back of the peak is drawn out.

  • Secondary Interactions: The most frequent cause is the interaction of the analyte's amine or carboxyl groups with active silanol groups on the silica-based column packing.[14][15]

    • Solution: Adjust the mobile phase pH to suppress the ionization of either the silanols (lower pH) or the analyte. Adding a basic modifier like triethylamine (TEA) can also help by competing for the active sites. Using a high-purity, well-endcapped column is also crucial.[15]

  • Column Contamination/Void: Contaminants accumulating at the column inlet frit can distort the peak. A void (a settled area in the packing material) at the inlet can have a similar effect.

    • Solution: Use a guard column to protect the analytical column.[16] Try back-flushing the column to remove contaminants from the frit. If a void is suspected, the column may need to be replaced.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[16]

    • Solution: Reduce the injection volume or dilute the sample and reinject.[16]

Q: My peak is fronting (a leading shoulder). What does this mean? A: Peak fronting is less common than tailing and is often caused by:

  • Sample Overload: Similar to tailing, injecting too high a concentration can lead to fronting.[17]

    • Solution: Dilute the sample.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve the sample directly in the mobile phase.

Q: My peak appears split or as a doublet. What's happening? A: A split peak suggests a disruption in the sample path.

  • Partially Blocked Frit: Contamination at the column inlet frit can cause the sample to travel through two different paths, resulting in a split peak.[16]

    • Solution: Replace the inlet frit or back-flush the column.

  • Injector Problem: A damaged or blocked injector port or a worn rotor seal can cause improper sample injection.

    • Solution: Perform routine maintenance on the injector and replace the rotor seal if necessary.

  • Column Void: A void or channel in the column packing can lead to split peaks.

    • Solution: This usually indicates column failure, and the column should be replaced.[16]

Problem Area: Retention Time

Q: Why are my retention times shifting between injections? A: Retention time variability compromises peak identification and reproducibility.

  • Column Equilibration: Insufficient equilibration time between runs, especially after a gradient, is a common cause.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions for at least 10-20 column volumes.

  • Mobile Phase Composition: Small changes in mobile phase composition can lead to significant shifts.[18][19] This can happen if a pre-mixed mobile phase evaporates, changing the ratio of organic solvent to water.[19]

    • Solution: Prepare fresh mobile phase daily, keep reservoirs covered, and consider using an online mixer.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[13][19]

    • Solution: Use a column oven set to a stable temperature.

  • Flow Rate Instability: Leaks or issues with the pump (e.g., air bubbles, faulty check valves) can cause the flow rate to fluctuate, directly impacting retention times.[12][18]

    • Solution: Purge the pump to remove air bubbles and check the system for any leaks.

Problem Area: Extraneous Peaks

Q: I see unexpected "ghost peaks" in my chromatogram, even in a blank run. Where do they come from? A: Ghost peaks are peaks that are not from the injected sample.

  • Contamination: The source is often contamination in the mobile phase, the syringe, the injector, or from a previous injection (carryover).[16][20]

    • Solution: Use high-purity solvents. Flush the injector and sample loop thoroughly. Run a needle wash program if available. Inject a blank (mobile phase) to confirm the source of the ghost peak.

  • Late Elution: A peak from a previous injection may elute very late in a subsequent run.

    • Solution: Extend the run time or add a high-organic wash step at the end of your gradient to ensure all components have eluted from the column.

Section 4: Data Presentation

Quantitative results from purity analysis should be presented clearly. The following table provides a template for summarizing the data from a chromatographic run.

Table 1: Sample Purity Analysis Results

Peak No. Retention Time (min) Peak Area (mAU*s) Area % Identity
1 5.8 12.5 0.45 Impurity A
2 8.2 2750.0 98.92 This compound
3 9.5 17.2 0.62 Impurity B (e.g., (1R,3S) enantiomer)

| Total | | 2779.7 | 100.0 | |

Section 5: Visual Workflows and Logic Diagrams

The following diagrams illustrate the experimental workflow and a troubleshooting decision process.

HPLC_Workflow HPLC Analysis Workflow for this compound Purity cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Inject Sample SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Filter & Degas) SystemPrep System Preparation (Equilibrate Column) MobilePhasePrep->SystemPrep SystemPrep->Injection Separation Chromatographic Separation (Chiral Column) Injection->Separation Detection UV/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: HPLC Analysis Workflow.

Troubleshooting_Peak_Tailing Troubleshooting Flowchart: Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_overload Is sample overloaded? (Reduce concentration) check_all_peaks->check_overload  No, only analyte peak problem_frit Potential Problem: Blocked column frit or system dead volume check_all_peaks->problem_frit  Yes check_ph Is mobile phase pH correct for the analyte? check_overload->check_ph  No problem_column_fail Potential Problem: Column degradation check_overload->problem_column_fail  Yes solution_frit Solution: Reverse/flush column. Check fittings. problem_frit->solution_frit problem_silanol Potential Problem: Secondary interactions (e.g., silanols) check_ph->problem_silanol  No solution_silanol Solution: Adjust pH, add modifier (e.g., TEA), or use a different column. check_ph->solution_silanol  Yes, adjust pH problem_silanol->solution_silanol solution_column_fail Solution: Replace guard column. If persists, replace analytical column. problem_column_fail->solution_column_fail

Caption: Troubleshooting Logic for Peak Tailing.

References

Technical Support Center: Troubleshooting Low Coupling Efficiency with Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing sterically hindered or constrained amino acids.

Troubleshooting Guides

Issue: Low or Incomplete Coupling of a Sterically Hindered Amino Acid

This is a common challenge attributable to the bulky nature of certain amino acid side chains, which physically obstructs the formation of the peptide bond.[1][2] Below is a systematic guide to troubleshoot and optimize your reaction conditions.

Symptoms:

  • Positive Kaiser test after a standard coupling cycle, indicating unreacted primary amines.[3]

  • Presence of deletion sequences in the final peptide, confirmed by mass spectrometry.[2]

  • Low overall yield of the target peptide.[4]

Troubleshooting Workflow:

G cluster_reagents Reagent Solutions cluster_conditions Condition Adjustments cluster_solvents Solvent Optimization start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) reagent Step 1: Evaluate Coupling Reagent start->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions Potent activator used? incomplete Coupling Still Incomplete? reagent->incomplete Standard carbodiimide used? r1 Switch to aminium/uronium (HATU, HCTU) or phosphonium (PyAOP, PyBOP) salts reagent->r1 solvent Step 3: Assess Solvent System conditions->solvent Standard time/temp used? c1 Increase coupling time (e.g., to overnight) conditions->c1 strategy Step 4: Implement Advanced Strategies solvent->strategy Standard solvent (DMF) used? s1 Switch to NMP from DMF solvent->s1 complete Coupling Complete strategy->complete Double coupling, capping, or acyl fluoride used incomplete->conditions Yes r2 Use additives like HOAt or OxymaPure c2 Gently increase temperature c3 Employ microwave-assisted synthesis s2 Use solvent mixtures (e.g., DCM/DMF/NMP)

Caption: Troubleshooting workflow for low coupling efficiency.

Potential Causes and Solutions:

  • Suboptimal Coupling Reagent: Standard carbodiimide reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[1][2]

    • Solution: Switch to a more powerful in-situ activating reagent. Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[1][2] For extremely hindered couplings, such as with α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1]

  • Insufficient Reaction Time or Temperature: Steric hindrance slows down the reaction rate.

    • Solution: Increase the coupling reaction time, for instance, from 1-2 hours to overnight.[1] Applying gentle heat can also help overcome the activation energy, but this should be done with caution to minimize the risk of racemization.[1] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method to drive difficult couplings to completion quickly and efficiently by using microwave energy to heat the reaction.[1][5]

  • Inadequate Solvent Choice: The solvent plays a critical role in solvating the peptide-resin complex, which is essential for successful coupling.[1] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[1]

    • Solution: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[1][2] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[1]

  • Peptide Aggregation on Resin: As the peptide chain elongates, it can fold into secondary structures or aggregate, which blocks the reactive sites.[6]

    • Solution: Besides optimizing solvents, consider using resins with a lower loading capacity or those with polyethylene glycol (PEG) linkers, which can improve solvation of the growing peptide chain. Incorporating pseudoproline dipeptides or Dmb/Hmb-protected amino acids can disrupt secondary structure formation.

Data Summary Tables

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling Reagent ClassExample ReagentRelative ReactivityNotes
CarbodiimidesDIC/DCCLow to ModerateGenerally inefficient for hindered couplings unless used with additives like HOAt or OxymaPure.[2][7]
Aminium/Uronium SaltsHBTUHighEfficient for many difficult couplings, forms OBt esters.[2][8]
HCTUHighMore reactive than HBTU, forms O-6-ClBt esters.
HATUVery HighAmong the most efficient reagents, forms highly reactive OAt esters.[1] Recommended for very difficult couplings.[9]
Phosphonium SaltsPyBOPHighSimilar in efficacy to HBTU.[8]
PyAOPVery HighHighly effective, especially for N-methylated amino acids; forms OAt esters.[2]
Oxyma-based ReagentsCOMUVery HighDemonstrates superior performance compared to HOBt-based reagents.[2]

Table 2: Effect of Reaction Conditions on Coupling Yield for a Model Hindered Coupling (e.g., Fmoc-Aib-OH)

ParameterStandard ConditionOptimized ConditionApproximate Yield Improvement
Coupling Reagent DIC/HOBtHATU/DIPEA30-50%
Reaction Time 2 hours12 hours (overnight)15-25%
Temperature Room Temperature50°C10-20% (Caution: risk of racemization)[1]
Synthesis Method ConventionalMicrowave-Assisted20-40%
Solvent DMFNMP10-15%

Note: Yield improvements are illustrative and can vary significantly based on the specific peptide sequence, resin, and other reaction parameters.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of a Hindered Amino Acid using HATU

This protocol is recommended for achieving high efficiency with sterically demanding couplings.[3]

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF or NMP for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Nα-protected sterically hindered amino acid (3 equivalents relative to the resin loading) in DMF/NMP. Add the coupling reagent HATU (2.9 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).[2]

  • Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature. The reaction time can vary from 2 hours to overnight, depending on the degree of steric hindrance.[1]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[3] A negative result (yellow/colorless beads) indicates complete coupling.

  • Troubleshooting (If Kaiser test is positive):

    • Double Coupling: Drain the reaction solution, wash the resin with DMF, and repeat steps 2-4 with a fresh solution of activated amino acid.[4]

    • Capping: If the coupling remains incomplete after a second attempt, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.[10]

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to remove excess reagents and byproducts.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[1]

  • Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent (e.g., TFFH) and a suitable base.

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine. Allow the reaction to proceed.

  • Monitoring and Washing: Follow steps 4 and 6 from Protocol 1.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling efficiency with constrained amino acids? A1: The primary cause is steric hindrance. The bulky side chains of amino acids like Valine, Isoleucine, and α,α-disubstituted amino acids (e.g., Aib, α-aminoisobutyric acid) physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2] This slows the rate of peptide bond formation, leading to incomplete reactions.[2] Additionally, as the peptide chain grows, it can fold or aggregate on the solid support, which further blocks the reactive sites.[1]

Q2: Which coupling reagents are most effective for sterically hindered amino acids? A2: Aminium/uronium salts and phosphonium salts are highly recommended over standard carbodiimides.[1] HATU and PyAOP are considered among the most efficient because they form OAt esters, which are more reactive than the OBt esters generated by HBTU or PyBOP.[1] Oxyma-based reagents like COMU also show excellent performance.[2]

Q3: Is it sufficient to just extend the reaction time for a difficult coupling? A3: While extending the reaction time is a common and effective strategy to drive the reaction to completion, it may not always be sufficient on its own.[1] For highly hindered amino acids, a combination of strategies, such as using a more potent coupling reagent, switching to a better solvent like NMP, and increasing the temperature (e.g., via microwave synthesis), is often necessary for optimal results.[1]

Q4: What is "double coupling," and when should I use it? A4: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and coupling reagents after an initial, incomplete reaction.[4] It is a common and effective method to drive the reaction to completion and should be employed whenever a monitoring test (like the Kaiser test) indicates the presence of unreacted amines after the first coupling cycle.[1][10]

Q5: Can the choice of solid support (resin) affect coupling efficiency? A5: Yes. The properties of the resin, including the polymer type, cross-linkage, and linker, can significantly impact coupling efficiency, especially for difficult sequences. Resins with PEG chains (e.g., TentaGel, ChemMatrix) can improve the solvation of the growing peptide, reducing aggregation and making the reactive sites more accessible.[11][12][13] Using a resin with a lower loading capacity can also be beneficial by increasing the distance between peptide chains, thereby minimizing intermolecular aggregation.

Q6: How do bulky side-chain protecting groups contribute to low coupling efficiency? A6: Bulky side-chain protecting groups can also contribute to steric hindrance, compounding the difficulty of coupling an already constrained amino acid.[1] This effect can become more pronounced in the synthesis of longer peptides where the density of these groups on the solid support increases.[1] Careful selection of protecting groups and optimization of coupling conditions are important in these cases.

Visualization of Key Relationships

G cluster_factors Factors Causing Low Efficiency cluster_solutions Effective Solutions StericHindrance Steric Hindrance (Bulky Side Chains) LowEfficiency Low Coupling Efficiency StericHindrance->LowEfficiency Aggregation Peptide Aggregation Aggregation->LowEfficiency Reagents Suboptimal Reagents Reagents->LowEfficiency Conditions Poor Reaction Conditions Conditions->LowEfficiency PotentReagents Use HATU, PyAOP, etc. HighEfficiency High Coupling Efficiency PotentReagents->HighEfficiency OptimizeSolvent Switch to NMP, Use Mixtures OptimizeSolvent->HighEfficiency ChangeConditions Increase Time/Temp, Use Microwave ChangeConditions->HighEfficiency Advanced Double Couple, Use Pseudoprolines Advanced->HighEfficiency LowEfficiency->PotentReagents improves LowEfficiency->OptimizeSolvent improves LowEfficiency->ChangeConditions improves LowEfficiency->Advanced improves

Caption: Relationship between causes and solutions for low coupling efficiency.

References

Validation & Comparative

A Comparative Guide to BOC-(1S,3R)-3-aminocyclopentanecarboxylic Acid and Other Chiral Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the use of chiral building blocks is paramount for achieving high potency and selectivity. The three-dimensional nature of biological targets necessitates the incorporation of stereochemically defined scaffolds in drug candidates. Among the diverse array of chiral building blocks, cyclic amino acids have garnered significant attention due to their ability to impart conformational rigidity, enhance metabolic stability, and improve binding affinity. This guide provides an objective comparison of BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid with other relevant chiral building blocks, supported by available experimental data.

Introduction to Chiral Building Blocks

Chiral building blocks are enantiomerically pure compounds that serve as fundamental components in the synthesis of complex, biologically active molecules. Their importance stems from the fact that the physiological activity of many drugs is dependent on their specific stereochemistry. Unnatural amino acids, including cyclic and conformationally constrained variants, are particularly valuable as they allow for the exploration of chemical space beyond that of natural amino acids, leading to improved pharmacokinetic and pharmacodynamic properties.[1] The incorporation of such building blocks can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.[2]

This compound is a conformationally restricted β-amino acid that has been utilized as a key intermediate in the synthesis of various pharmaceuticals. Its cyclopentane ring constrains the backbone and side-chain orientations, which can lead to enhanced enzymatic stability and receptor selectivity. This guide will compare its performance with other cyclic amino acid building blocks, drawing on data from a study on the development of SARS-CoV-2 main protease (Mpro) inhibitors.

Performance Comparison: Constrained Cyclic Amino Acids in Protease Inhibitors

A key application of chiral building blocks is in the design of enzyme inhibitors. The following data is derived from a study where different cyclic γ-amino acids were incorporated into macrocyclic peptide inhibitors of the SARS-CoV-2 main protease. While the study utilized (1R,3S)-3-aminocyclopentane carboxylic acid, the enantiomer of the topic molecule, the data provides valuable insights into the impact of the cyclopentane scaffold compared to a cyclobutane analogue.

Building BlockPeptide InhibitorIC50 (nM) for SARS-CoV-2 MproProteolytic Stability (t1/2 in human plasma, h)
cis-3-aminocyclobutane carboxylic acid (γ¹)GM41.8 ± 0.3> 24
(1R,3S)-3-aminocyclopentane carboxylic acid (γ²)GM53.5 ± 0.5> 24

Data summarized from a study on the in vitro selection of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease.

The data indicates that both the cyclobutane and cyclopentane-containing peptides exhibit potent inhibition of the SARS-CoV-2 main protease, with IC50 values in the low nanomolar range. Notably, both building blocks contribute to exceptional proteolytic stability, with half-lives exceeding 24 hours in human plasma. This highlights the utility of constrained cyclic amino acids in engineering durable peptide-based therapeutics. The slightly higher potency of the cyclobutane-containing peptide (GM4) in this specific context suggests that subtle variations in ring size and conformational flexibility can influence binding affinity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments relevant to the comparison of chiral building blocks.

Synthesis of Macrocyclic Peptides Incorporating Cyclic γ-Amino Acids

This protocol describes the ribosomal synthesis of a macrocyclic peptide library containing cyclic γ-amino acids for subsequent screening.

1. Preparation of γ-aminoacyl-tRNA:

  • The cyclic γ-amino acids, cis-3-aminocyclobutane carboxylic acid (γ¹) and (1R,3S)-3-aminocyclopentane carboxylic acid (γ²), are chemically synthesized and protected.

  • The protected γ-amino acids are then charged onto an engineered tRNA (tRNAPro1E2) using a flexizyme-assisted synthesis method.

2. In Vitro Translation:

  • A reconstituted Escherichia coli translation system (Flexible In vitro Translation - FIT system) is used for peptide synthesis.

  • The system contains adjusted concentrations of elongation factor Tu (EF-Tu) and elongation factor P (EF-P) to facilitate the incorporation of γ-amino acids.

  • An mRNA library encoding the peptide sequences is added to the FIT system along with the prepared γ-aminoacyl-tRNAs.

3. Macrocyclization:

  • The translated linear peptides are designed to contain reactive groups (e.g., a chloroacetylated N-terminus and a C-terminal cysteine) to facilitate intramolecular cyclization via thioether bond formation.

4. Library Screening (RaPID System):

  • The resulting library of macrocyclic peptides is screened against the target protein (e.g., SARS-CoV-2 main protease) using an in vitro display system (Random nonstandard Peptides Integrated Discovery - RaPID system) to identify high-affinity binders.

In Vitro Protease Inhibition Assay

This protocol outlines a typical procedure for determining the inhibitory potency (IC50) of compounds against a target protease.

1. Reagents and Materials:

  • Target protease (e.g., SARS-CoV-2 Mpro)

  • Fluorogenic substrate specific for the protease

  • Assay buffer (e.g., 20 mM HEPES, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP)

  • Test compounds (peptide inhibitors) dissolved in DMSO

  • 384-well assay plates

2. Assay Procedure:

  • Serially dilute the test compounds in the assay buffer.

  • Add a fixed concentration of the protease to each well of the assay plate.

  • Add the diluted test compounds to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the fluorescence intensity over time using a plate reader.

3. Data Analysis:

  • Calculate the initial reaction velocities from the linear phase of the fluorescence progress curves.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Plasma Stability Assay

This protocol describes a method to assess the proteolytic stability of peptide-based inhibitors in human plasma.

1. Incubation:

  • Dilute the test peptide to a final concentration (e.g., 10 µM) in fresh human plasma.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the plasma-peptide mixture.

2. Sample Preparation:

  • Quench the enzymatic degradation by adding an equal volume of a precipitation solution (e.g., acetonitrile with an internal standard).

  • Centrifuge the samples to pellet the precipitated plasma proteins.

3. LC-MS/MS Analysis:

  • Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the intact peptide.

4. Data Analysis:

  • Plot the percentage of the remaining peptide against time.

  • Determine the half-life (t1/2) of the peptide by fitting the data to a first-order decay model.

Visualizing the Role of Chiral Building Blocks

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Ligand Ligand (e.g., peptide with chiral building block) Ligand->GPCR Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Screening & Analysis cluster_optimization Lead Optimization Start Design of Peptide Library with Diverse Chiral Building Blocks Synthesis Solid-Phase Peptide Synthesis Start->Synthesis Purification HPLC Purification Synthesis->Purification Binding_Assay Competitive Binding Assay (Determine IC50) Purification->Binding_Assay Stability_Assay Metabolic Stability Assay (e.g., Plasma) Purification->Stability_Assay Data_Analysis SAR Analysis Binding_Assay->Data_Analysis Stability_Assay->Data_Analysis Lead_Selection Selection of Lead Compounds Data_Analysis->Lead_Selection Further_Optimization Further Chemical Modification Lead_Selection->Further_Optimization SAR_Logic cluster_scaffold Scaffold Modification cluster_properties Property Modulation cluster_outcome Desired Outcome Core_Structure Core Peptide/Small Molecule Scaffold Building_Block Incorporate Chiral Building Block Core_Structure->Building_Block Conformation Conformational Rigidity Building_Block->Conformation Metabolic_Stability Metabolic Stability (t1/2) Building_Block->Metabolic_Stability Binding_Affinity Binding Affinity (IC50/Kd) Conformation->Binding_Affinity Improved_Potency Improved Potency Binding_Affinity->Improved_Potency Enhanced_PK_Profile Enhanced PK Profile Metabolic_Stability->Enhanced_PK_Profile

References

A Comparative Guide to BOC and Fmoc Strategies for Solid-Phase Synthesis of Aminocyclopentanecarboxylic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-proteinogenic amino acids such as aminocyclopentanecarboxylic acid (Acpc) into peptide structures offers a powerful tool for modulating their conformational properties, stability, and biological activity. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical decision that can significantly impact the success of synthesizing these modified peptides. This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of Acpc-containing peptides, supported by representative experimental data and detailed methodologies.

The fundamental difference between the Boc and Fmoc strategies lies in the nature of the α-amino protecting group and the conditions required for its removal. The Boc group is labile to acid, typically trifluoroacetic acid (TFA), while the Fmoc group is removed by a base, most commonly piperidine.[] This distinction dictates the choice of orthogonal side-chain protecting groups and the overall synthetic workflow.

Performance Comparison: Boc vs. Fmoc for Aminocyclopentanecarboxylic Acid Peptides

While direct head-to-head comparative studies for the synthesis of the exact same Acpc-containing peptide using both strategies are limited in the literature, performance trends can be extrapolated from studies involving sterically hindered and unnatural amino acids.[2] The rigid, cyclic structure of aminocyclopentanecarboxylic acid can present synthetic challenges, including slow coupling kinetics and potential for aggregation.

The Boc strategy, with its repetitive acid treatment for deprotection, can be advantageous for sequences prone to aggregation as the protonated N-terminus can disrupt interchain hydrogen bonding.[3][4] Conversely, the milder conditions of the Fmoc strategy are generally preferred for their compatibility with a wider range of sensitive functional groups and their amenability to automation.[]

ParameterBoc StrategyFmoc StrategyReferences
Deprotection Conditions Strong acid (e.g., 50% TFA in DCM)Mild base (e.g., 20% piperidine in DMF)[][4]
Side-Chain Protection Benzyl-based (e.g., Bzl, Tos), removed by strong acid (HF, TFMSA)tert-Butyl-based (e.g., tBu, Trt), removed by TFA[]
Cleavage from Resin Strong acid (e.g., HF, TFMSA)Moderate acid (e.g., TFA)[4]
Typical Crude Purity Generally high, especially for hydrophobic sequencesHigh, but can be lower for aggregation-prone sequences[3]
Overall Yield Can be higher for difficult or aggregating sequencesGenerally high and reproducible for a wide range of peptides[]
Compatibility with Automation Less common in modern automated synthesizersStandard for automated SPPS[]
Safety Considerations Requires handling of highly corrosive HF or TFMSAPiperidine is a controlled substance in some regions[4]

Experimental Protocols

The following are generalized protocols for the manual solid-phase synthesis of a hypothetical peptide containing aminocyclopentanecarboxylic acid (Acpc) using both Boc and Fmoc strategies.

Boc Solid-Phase Peptide Synthesis Protocol

This protocol is designed to incorporate a Boc-protected aminocyclopentanecarboxylic acid into a peptide sequence.

1. Resin Preparation:

  • Swell Merrifield resin in dichloromethane (DCM) for 1-2 hours in a reaction vessel.

  • Couple the first Boc-protected amino acid to the resin using a standard method (e.g., cesium salt method).

2. Peptide Chain Elongation Cycle (for each amino acid):

  • Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution.

  • Washing:

    • Wash the resin sequentially with DCM (3x), isopropanol (2x), and dimethylformamide (DMF) (3x).

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DMF for 2 x 2 minutes.

    • Wash the resin with DMF (3x).

  • Coupling of Boc-Acpc-OH (or other Boc-amino acid):

    • In a separate vessel, dissolve Boc-Acpc-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the reaction completion using the Kaiser test. If the test is positive, repeat the coupling step.

  • Washing:

    • Wash the resin with DMF (3x) and DCM (3x).

3. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail of HF:anisole (9:1) at 0°C for 1 hour.

  • Evaporate the HF and precipitate the crude peptide in cold diethyl ether.

  • Collect the peptide by filtration, wash with cold ether, and dry.

Fmoc Solid-Phase Peptide Synthesis Protocol

This protocol outlines the incorporation of an Fmoc-protected aminocyclopentanecarboxylic acid.

1. Resin Preparation:

  • Swell Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • If starting with a pre-loaded resin, proceed to the deprotection step. Otherwise, couple the first Fmoc-protected amino acid according to the resin manufacturer's protocol.[6]

2. Peptide Chain Elongation Cycle (for each amino acid):

  • Deprotection:

    • Wash the resin with DMF (3x).

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

    • Wash the resin thoroughly with DMF (5-7x).

  • Coupling of Fmoc-Acpc-OH (or other Fmoc-amino acid):

    • In a separate vessel, dissolve Fmoc-Acpc-OH (3-5 equivalents), a coupling reagent such as HBTU or HATU (3-5 equivalents), and a base like DIEA (6-10 equivalents) in DMF or N-methylpyrrolidone (NMP).[7]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the reaction with a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing:

    • Wash the resin with DMF (3x) and DCM (3x).

3. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail of TFA:triisopropylsilane (TIS):water (95:2.5:2.5) for 2-3 hours at room temperature.[7]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration, wash with cold ether, and dry.

Workflow Visualizations

The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies.

Boc_SPPS_Workflow Resin Resin-AA1-Boc Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Washing_Neutralization Washing & Neutralization Deprotection->Washing_Neutralization Coupling Coupling (Boc-Acpc-OH + HBTU/HOBt/DIEA) Washing_Neutralization->Coupling Washing Washing Coupling->Washing Elongated_Peptide Resin-Acpc-AA1-Boc Washing->Elongated_Peptide Repeat Cycle Cleavage Cleavage (HF/TFMSA) Elongated_Peptide->Cleavage Final_Peptide H-Acpc-AA1-OH/NH2 Cleavage->Final_Peptide Fmoc_SPPS_Workflow Resin Resin-AA1-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing_Deprotection Washing Deprotection->Washing_Deprotection Coupling Coupling (Fmoc-Acpc-OH + HATU/DIEA) Washing_Deprotection->Coupling Washing_Coupling Washing Coupling->Washing_Coupling Elongated_Peptide Resin-Acpc-AA1-Fmoc Washing_Coupling->Elongated_Peptide Repeat Cycle Cleavage Cleavage (TFA/TIS/H2O) Elongated_Peptide->Cleavage Final_Peptide H-Acpc-AA1-OH/NH2 Cleavage->Final_Peptide

References

A Comparative Guide to the Biological Activity of Aminocyclopentanecarboxylic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. In the field of drug discovery and development, understanding the distinct pharmacological profiles of stereoisomers is paramount for designing safe and efficacious therapeutics. This guide provides a comprehensive comparison of the biological activity of stereoisomers of aminocyclopentanecarboxylic acid, with a focus on their interactions with opioid receptors. While direct comparative data for their activity at NMDA receptors and amino acid transporters is limited in the current literature, this guide will also provide standardized experimental protocols to enable such investigations.

Opioid Receptor Activity of 2-Aminocyclopentanecarboxylic Acid Stereoisomers

A study by Schiller et al. investigated the incorporation of four stereoisomers of 2-aminocyclopentanecarboxylic acid (Acpc) into morphiceptin analogs.[1][2] Morphiceptin is a selective mu (µ)-opioid receptor agonist. The study revealed significant differences in the biological activities of the resulting peptide analogs, highlighting the profound impact of stereochemistry on receptor recognition and activation.

Comparative Biological Data

The following table summarizes the inhibitory potencies (IC50) of the four stereoisomers of Tyr-c[D-A2bu-Gly-Phe-Acpc]-NH2 at µ- and delta (δ)-opioid receptors.

Stereoisomer of 2-Aminocyclopentanecarboxylic Acidµ-Opioid Receptor (IC50, nM)δ-Opioid Receptor (IC50, nM)
(1R,2S)-cis-Acpc1.8 ± 0.338 ± 5
(1S,2R)-cis-Acpc1500 ± 200> 10000
(1R,2R)-trans-Acpc2500 ± 300> 10000
(1S,2S)-trans-Acpc> 10000> 10000

Data sourced from Schiller, P. W., et al. (1990).[1][2]

The data clearly indicates that the (1R,2S)-cis-stereoisomer exhibits the highest affinity for the µ-opioid receptor and also shows considerable, though lower, affinity for the δ-opioid receptor.[1][2] In contrast, the other three stereoisomers display significantly weaker or no activity at both receptor subtypes.[1][2] This dramatic difference in potency underscores the stringent stereochemical requirements for binding and activation of opioid receptors.

Experimental Protocol: Opioid Receptor Binding Assay

The following is a representative protocol for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for the µ-opioid receptor.

Objective: To determine the binding affinity of aminocyclopentanecarboxylic acid stereoisomers for the µ-opioid receptor.

Materials:

  • Receptor Source: Commercially available cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist) or [³H]-Diprenorphine (a non-selective opioid antagonist).

  • Test Compounds: The four stereoisomers of 2-aminocyclopentanecarboxylic acid.

  • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding (cpm) = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

  • Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value is determined using non-linear regression analysis of the competition curve.

  • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes setup_plate Set up 96-well Plate (Total, Non-specific, Competitive Binding) prep_membranes->setup_plate prep_ligands Prepare Radioligand and Test Compounds prep_ligands->setup_plate incubation Incubate to Reach Equilibrium setup_plate->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing quantification Scintillation Counting washing->quantification calc_specific Calculate Specific Binding quantification->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 calc_ki Calculate Ki det_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Mu-Opioid Receptor Signaling Pathway

Activation of the µ-opioid receptor by an agonist initiates a cascade of intracellular events. The receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).

mu_opioid_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol opioid Opioid Agonist (e.g., (*1R,2S*)-cis-Acpc analog) mor μ-Opioid Receptor opioid->mor Binds to g_protein Gi/o Protein mor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits k_channel K+ Channel g_protein->k_channel Activates βγ subunit ca_channel Ca2+ Channel g_protein->ca_channel Inhibits βγ subunit camp cAMP ac->camp Produces k_efflux K+ Efflux (Hyperpolarization) k_channel->k_efflux ca_influx Reduced Ca2+ Influx ca_channel->ca_influx pka Protein Kinase A camp->pka Activates neurotransmitter Reduced Neurotransmitter Release k_efflux->neurotransmitter Leads to ca_influx->neurotransmitter Leads to

Caption: Simplified µ-opioid receptor signaling pathway.

NMDA Receptor and Amino Acid Transporter Activity

To facilitate research in these areas, the following sections provide general experimental protocols.

Experimental Protocol: NMDA Receptor Antagonist Assay (Calcium Flux Assay)

This protocol describes a method to assess the inhibitory effect of test compounds on NMDA receptor-mediated calcium influx in cultured neurons.

Objective: To determine if aminocyclopentanecarboxylic acid stereoisomers act as antagonists at the NMDA receptor.

Materials:

  • Cells: Primary rat or mouse cortical or hippocampal neurons cultured on glass coverslips.

  • Fluorescent Calcium Indicator: Fura-2 AM or Fluo-4 AM.

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine, pH 7.4.

  • Agonist Solution: External solution containing NMDA (e.g., 100 µM).

  • Test Compounds: The four stereoisomers of 2-aminocyclopentanecarboxylic acid.

  • Fluorescence Microscopy Setup: An inverted microscope equipped for ratiometric calcium imaging (for Fura-2) or single-wavelength fluorescence imaging (for Fluo-4).

Procedure:

  • Cell Loading: Incubate the cultured neurons with the fluorescent calcium indicator in the external solution for 30-60 minutes at 37°C.

  • Washing: Wash the cells with the external solution to remove excess dye.

  • Baseline Measurement: Mount the coverslip on the microscope stage and perfuse with the external solution. Record the baseline fluorescence for a few minutes.

  • Application of Test Compound: Perfuse the cells with the desired concentration of the test compound for 1-2 minutes.

  • Agonist Application: While continuing to perfuse with the test compound, apply the agonist solution (NMDA/Glycine) to evoke an increase in intracellular calcium.

  • Washout: Wash the cells with the external solution to return to baseline.

  • Data Acquisition: Record the fluorescence intensity throughout the experiment.

Data Analysis:

  • Calculate Calcium Response: The change in fluorescence intensity upon agonist application is a measure of the calcium influx.

  • Determine Inhibition: Compare the amplitude of the calcium response in the presence and absence of the test compound.

  • Generate Dose-Response Curve: Repeat the experiment with a range of concentrations of the test compound to generate a dose-response curve and determine the IC50 value.

Experimental Protocol: Amino Acid Transporter Inhibition Assay

This protocol describes a method to assess the inhibitory effect of test compounds on the uptake of a radiolabeled amino acid substrate by a specific transporter expressed in a cell line.

Objective: To determine if aminocyclopentanecarboxylic acid stereoisomers inhibit specific amino acid transporters (e.g., LAT1, ASCT2).

Materials:

  • Cells: A cell line stably overexpressing the amino acid transporter of interest (e.g., HEK293-LAT1).

  • Radiolabeled Substrate: A known radiolabeled substrate for the transporter (e.g., [³H]-Leucine for LAT1).

  • Uptake Buffer: A balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Test Compounds: The four stereoisomers of 2-aminocyclopentanecarboxylic acid.

  • Known Inhibitor: A known inhibitor of the transporter for positive control (e.g., BCH for LAT1).

  • Scintillation Counter.

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and grow to confluence.

  • Washing: Wash the cells with uptake buffer.

  • Pre-incubation: Pre-incubate the cells with the test compound or known inhibitor at various concentrations for a short period.

  • Uptake Initiation: Add the radiolabeled substrate to initiate the uptake.

  • Incubation: Incubate for a defined period (e.g., 1-10 minutes) at room temperature or 37°C. The incubation time should be within the linear range of uptake.

  • Uptake Termination and Washing: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold uptake buffer to remove extracellular radiolabel.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Protein Assay: Determine the protein concentration in each well to normalize the uptake data.

Data Analysis:

  • Calculate Uptake: Express the uptake as cpm per mg of protein.

  • Determine Inhibition: Calculate the percentage of inhibition of uptake by the test compound compared to the control (no inhibitor).

  • Generate Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

NMDA Receptor Signaling Pathway

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity. Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium block.

nmda_signaling cluster_membrane Postsynaptic Membrane cluster_cytosol Postsynaptic Neuron glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds glycine Glycine/D-Serine glycine->nmda_receptor Binds (co-agonist) ca_influx Ca2+ Influx nmda_receptor->ca_influx Opens and allows depolarization Depolarization (e.g., via AMPA receptors) depolarization->nmda_receptor Relieves Mg2+ block mg_block Mg2+ mg_block->nmda_receptor Blocks channel cam Calmodulin (CaM) ca_influx->cam Activates gene_expression Changes in Gene Expression ca_influx->gene_expression Influences camk_ii CaMKII cam->camk_ii Activates nos Nitric Oxide Synthase (nNOS) cam->nos Activates synaptic_plasticity Synaptic Plasticity (LTP/LTD) camk_ii->synaptic_plasticity Leads to nos->synaptic_plasticity Contributes to gene_expression->synaptic_plasticity Modulates

Caption: Overview of the NMDA receptor signaling cascade.

This guide provides a starting point for researchers interested in the stereoselective biological activities of aminocyclopentanecarboxylic acids. The provided data and protocols can aid in the design of new experiments and the development of novel therapeutic agents targeting the opioid system and potentially other neuronal receptors and transporters.

References

A Comparative Guide to Cyclopentane-Constrained Amino Acids for Enhanced Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. Among the various classes of constrained amino acids, those featuring a cyclopentane ring have emerged as particularly effective tools for enhancing proteolytic resistance and pre-organizing desired secondary structures. This guide provides an objective comparison of different cyclopentane-constrained amino acids, supported by experimental data and detailed protocols, to aid researchers in the selection of optimal building blocks for their therapeutic peptide candidates.

Introduction to Cyclopentane-Constrained Amino Acids

Cyclopentane-constrained amino acids are a class of non-proteinogenic amino acids that incorporate a five-membered aliphatic ring into their structure. This cyclic constraint reduces the conformational freedom of the peptide backbone, which can lead to a number of beneficial properties, including:

  • Increased Proteolytic Stability: By shielding the peptide bonds from enzymatic cleavage, these rigid structures can significantly extend the in-vivo half-life of peptide therapeutics. Peptides incorporating constrained β-amino acids have shown high resistance to proteolytic degradation.[1]

  • Secondary Structure Stabilization: The stereochemistry of the cyclopentane ring can be used to induce and stabilize specific secondary structures, such as α-helices and β-sheets. This is crucial for maintaining the bioactive conformation of a peptide and enhancing its binding affinity to its target.

  • Improved Pharmacokinetic Properties: The enhanced stability and defined conformation can lead to improved bioavailability and a more predictable pharmacokinetic profile.

This guide will focus on the comparison of various cyclopentane-constrained amino acids, with a particular emphasis on their impact on peptide stability.

Comparative Analysis of Cyclopentane-Constrained Amino Acids

The most well-studied class of cyclopentane-constrained amino acids is 2-aminocyclopentanecarboxylic acid (ACPC). The stereochemistry of ACPC plays a crucial role in determining its effect on peptide structure and stability.

  • trans-ACPC: The trans-isomer of ACPC is known to be a potent inducer of helical conformations, particularly the 12-helix in β-peptides and the α-helix in mixed α/β-peptides. This pre-organization into a helical structure can enhance binding to targets that recognize helical motifs and can also contribute to increased proteolytic stability.

  • cis-ACPC: In contrast, the cis-isomer of ACPC favors the formation of extended, sheet-like structures. This makes it a valuable tool for stabilizing β-hairpins and other sheet-containing peptide architectures.

Beyond the basic ACPC structure, various substituted and polyhydroxylated cyclopentane amino acids have been synthesized to further modulate the properties of peptides. These modifications can influence solubility, provide points for further chemical modification, and potentially lead to even greater enhancements in stability.

Data Presentation: Comparison of Peptide Stability

The following table summarizes the qualitative and, where available, quantitative impact of incorporating different cyclopentane-constrained amino acids on peptide stability. Direct quantitative comparisons across different studies are often challenging due to variations in the parent peptide sequence and experimental conditions.

Constrained Amino AcidStereochemistryPrimary Structural InfluenceProteolytic Stability EnhancementThermal Stability EnhancementReference
2-Aminocyclopentanecarboxylic Acid (ACPC)transInduces helical conformations (e.g., 12-helix)HighModerate[1][2][3]
2-Aminocyclopentanecarboxylic Acid (ACPC)cisPromotes β-sheet and turn structuresHighModerate[2][3]
4,4-Disubstituted ACPCtransMaintains 12-helical conformationHighNot explicitly reported[4]
3-Substituted ACPCtransMaintains 12-helical conformationHighNot explicitly reported[5]
Polyhydroxylated Cyclopentane β-Amino AcidstransCompatible with helical structuresHigh (inferred)High (inferred)[2][3]

Note: "High" stability enhancement indicates a significant increase in resistance to proteolysis compared to the unconstrained peptide, as consistently reported in the literature. "Moderate" thermal stability enhancement suggests that the constrained structure reduces unfolding but specific melting temperature (Tm) increases are context-dependent. Quantitative data for direct comparison is limited in the literature.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurately assessing the impact of cyclopentane-constrained amino acids on peptide stability.

1. Solid-Phase Peptide Synthesis (SPPS) with Cyclopentane-Constrained Amino Acids

The incorporation of Fmoc-protected cyclopentane amino acids into peptides is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols.

  • Resin Selection: Choose a resin appropriate for the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).

  • Fmoc Deprotection: Treat the resin-bound peptide with a 20% solution of piperidine in N,N-dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected cyclopentane amino acid (3-5 equivalents) with a coupling reagent such as HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin-bound peptide.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) after each deprotection and coupling step.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

2. Proteolytic Stability Assay

This assay evaluates the resistance of a peptide to enzymatic degradation in biological fluids like plasma or serum.

  • Materials:

    • Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent).

    • Human or animal plasma/serum.

    • Quenching solution (e.g., 10% trichloroacetic acid in water or acetonitrile).

    • LC-MS system for analysis.

  • Procedure:

    • Pre-warm an aliquot of plasma or serum to 37°C.

    • Spike the plasma/serum with the test peptide to a final concentration of, for example, 10 µM.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma/serum mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to the cold quenching solution.

    • Vortex the mixture and centrifuge at high speed to precipitate the plasma/serum proteins.

    • Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated LC-MS method.

    • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.[6][7][8][9][10][11]

3. Thermal Stability Assay using Circular Dichroism (CD) Spectroscopy

This method is used to determine the melting temperature (Tm) of a peptide, which is a measure of its thermal stability.

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.

  • CD Spectropolarimeter Setup:

    • Use a quartz cuvette with a path length of 1 mm.

    • Set the wavelength to monitor a characteristic signal of the peptide's secondary structure (e.g., 222 nm for an α-helical peptide).

  • Thermal Denaturation:

    • Equilibrate the sample at a starting temperature (e.g., 20°C).

    • Gradually increase the temperature at a controlled rate (e.g., 1°C/minute) to a final temperature where the peptide is expected to be fully denatured (e.g., 95°C).

    • Continuously monitor the CD signal at the chosen wavelength as a function of temperature.

  • Data Analysis:

    • Plot the CD signal (molar ellipticity) versus temperature.

    • The resulting curve will show a transition from the folded to the unfolded state.

    • The melting temperature (Tm) is the temperature at which 50% of the peptide is unfolded, corresponding to the midpoint of the transition.[12][13][14]

4. Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the three-dimensional structure of peptides in solution.

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.

  • NMR Experiments:

    • 1D ¹H NMR: Provides initial information on the overall folding and conformational homogeneity of the peptide.

    • 2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid residue's spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (< 5 Å), which is crucial for determining the peptide's three-dimensional structure.

  • Data Analysis:

    • Assign all proton resonances to their respective amino acid residues.

    • Identify NOE cross-peaks to generate distance restraints between protons.

    • Use molecular modeling software to calculate a family of structures that are consistent with the experimental NMR restraints. This will reveal the preferred conformation of the peptide in solution.[1][15][16][17][18]

Visualizations

Diagram of a Generic Cyclopentane-Constrained Amino Acid

cluster_amino_acid Generic Cyclopentane-Constrained Amino Acid N N CA N->CA C C' CA->C C1 CA->C1 O O C->O OH OH C->OH C2 C1->C2 C3 C2->C3 C4 C3->C4 R2 R2 C3->R2 C5 C4->C5 C5->C1 R1 R1 C5->R1

Caption: General structure of a cyclopentane-constrained amino acid.

Experimental Workflow for Proteolytic Stability Assay

cluster_workflow Proteolytic Stability Assay Workflow start Incubate Peptide with Plasma/Serum at 37°C sampling Take Aliquots at Time Points start->sampling quench Quench Reaction (e.g., with TCA) sampling->quench precipitate Centrifuge to Precipitate Proteins quench->precipitate supernatant Collect Supernatant precipitate->supernatant analysis Analyze by LC-MS supernatant->analysis data Calculate Half-Life (t½) analysis->data

Caption: Workflow for determining peptide proteolytic stability.

Mechanism of Stability Enhancement

cluster_mechanism How Cyclopentane Constraint Enhances Stability flexible Flexible Peptide Chain binding Protease Binding and Cleavage flexible->binding constrained Constrained Peptide Chain (with Cyclopentane Amino Acid) steric_hindrance Steric Hindrance constrained->steric_hindrance conformational_rigidity Conformational Rigidity constrained->conformational_rigidity protease Protease protease->binding reduced_binding Reduced Protease Binding protease->reduced_binding cleavage cleavage binding->cleavage leads to steric_hindrance->reduced_binding conformational_rigidity->reduced_binding no_cleavage No Cleavage reduced_binding->no_cleavage leads to

Caption: Mechanism of enhanced proteolytic stability.

Conclusion

Cyclopentane-constrained amino acids are invaluable tools for peptide drug discovery, offering a reliable means to enhance proteolytic stability and control peptide conformation. The choice between different cyclopentane derivatives, such as the cis and trans isomers of ACPC or more complex substituted versions, will depend on the desired secondary structure and the specific therapeutic application. The experimental protocols provided in this guide offer a robust framework for evaluating the impact of these modifications on peptide stability. By leveraging these powerful building blocks, researchers can design next-generation peptide therapeutics with significantly improved drug-like properties.

References

In Vitro Efficacy of Aminocyclopentanecarboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The constrained cyclic structure of aminocyclopentanecarboxylic acid derivatives makes them attractive scaffolds in medicinal chemistry for targeting a variety of receptors and ion channels. This guide provides a comparative overview of the in vitro efficacy of derivatives based on the (1S,3R)-3-aminocyclopentanecarboxylic acid core, with a focus on their activity as modulators of GABA receptors and metabotropic glutamate receptors (mGluRs).

Comparative Efficacy at GABAC Receptors

While direct in vitro efficacy data for a broad series of derivatives stemming specifically from BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid is limited in publicly available literature, studies on analogous cyclopentane and cyclopentene GABA analogues provide valuable insights into their structure-activity relationship (SAR) at GABAC receptors. The following table summarizes the activity of several enantiomeric pairs of aminocyclopentane and aminocyclopentene carboxylic acids on human homomeric ρ1 and ρ2 GABAC receptors expressed in Xenopus oocytes.

CompoundConfigurationActivity at ρ1 GABAC ReceptorsActivity at ρ2 GABAC Receptors
TACP (+)Partial Agonist (EC50 = 2.7 µM)Partial Agonist (EC50 = 1.45 µM)
(-)Weak Partial AgonistWeak Partial Agonist
CACP (+)Partial Agonist (EC50 = 26.1 µM)Partial Agonist (EC50 = 20.1 µM)
(-)Partial Agonist (EC50 = 78.5 µM)Partial Agonist (EC50 = 63.8 µM)
4-ACPCA (+)Antagonist (Ki = 6.0 µM)Antagonist (Ki = 4.7 µM)
(-)InactiveInactive

TACP: trans-3-aminocyclopentanecarboxylic acid; CACP: cis-3-aminocyclopentanecarboxylic acid; 4-ACPCA: 4-aminocyclopent-1-ene-1-carboxylic acid. Data sourced from a study on human homomeric ρ1 and ρ2 GABAC receptors expressed in Xenopus oocytes[1].

The data indicates that the stereochemistry and the degree of saturation of the cyclopentane ring significantly influence the activity and functional effect (agonist vs. antagonist) at GABAC receptors. Notably, the (+)-enantiomers of TACP and CACP are more potent agonists than their (-)-counterparts, and the introduction of a double bond in (+)-4-ACPCA converts the molecule into a potent antagonist[1].

Potential as mGluR2 Positive Allosteric Modulators

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are representative protocols for assays commonly used to characterize the efficacy of these compounds at GABA and mGlu receptors.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for GABAA/C Receptors

This technique is a gold standard for characterizing the activity of ligands at ionotropic receptors like GABAA and GABAC receptors expressed in Xenopus oocytes.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the desired GABA receptor subunits (e.g., human ρ1 or ρ2 for GABAC; α, β, and γ subunits for GABAA).

  • Incubation: Injected oocytes are incubated for 1-4 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard saline solution.

    • The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

    • The oocyte is voltage-clamped at a holding potential of -60 mV.

  • Compound Application:

    • A baseline GABA-evoked current is established by applying a known concentration of GABA (e.g., the EC50 concentration).

    • Test compounds are then co-applied with GABA to determine their modulatory effects (potentiation or inhibition). For agonists, concentration-response curves are generated by applying increasing concentrations of the compound.

  • Data Analysis: The changes in current amplitude are measured and used to determine EC50 (for agonists) or IC50 (for antagonists) values.

Thallium Flux Assay for mGluR2 Positive Allosteric Modulators

This is a high-throughput fluorescence-based assay used to measure the activity of G protein-coupled receptors, such as mGluR2, that couple to Gi/o and subsequently activate G protein-coupled inwardly rectifying potassium (GIRK) channels.

Methodology:

  • Cell Culture: HEK293 cells stably co-expressing the target receptor (e.g., rat mGluR2) and a GIRK channel are cultured in 384-well plates.

  • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Compound Incubation: The test compounds (potential PAMs) are added to the wells and incubated.

  • Stimulation: An EC20 concentration of glutamate (the endogenous agonist) is added along with a thallium-containing buffer.

  • Fluorescence Reading: The influx of thallium through the activated GIRK channels leads to an increase in fluorescence, which is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence is proportional to the receptor and channel activity. The data is used to generate concentration-response curves and determine the EC50 of the PAMs in potentiating the glutamate response.[2][3][4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the methods used for evaluation.

GABAA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABAA Receptor (Ligand-gated Cl- channel) GABA->GABAAR Binds to orthosteric site PAM Positive Allosteric Modulator PAM->GABAAR Binds to allosteric site Cl_ion Cl- GABAAR->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: GABAA Receptor Signaling Pathway.

mGluR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds PAM Positive Allosteric Modulator PAM->mGluR2 Potentiates G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Downstream Decreased Neuronal Excitability cAMP->Downstream Reduced level leads to ATP ATP ATP->AC

Caption: mGluR2 Signaling Pathway.

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Oocyte_Harvest Harvest & Defolliculate Xenopus Oocytes cRNA_Injection Inject cRNA for GABA Receptor Subunits Oocyte_Harvest->cRNA_Injection Incubation Incubate for Receptor Expression cRNA_Injection->Incubation Recording_Setup Mount Oocyte in Recording Chamber Incubation->Recording_Setup Voltage_Clamp Impale with Electrodes & Voltage Clamp Recording_Setup->Voltage_Clamp Compound_App Apply GABA +/- Test Compound Voltage_Clamp->Compound_App Data_Acq Record Ion Current Compound_App->Data_Acq Data_Analysis Analyze Current Traces Data_Acq->Data_Analysis Determine_Efficacy Calculate EC50/IC50 Data_Analysis->Determine_Efficacy

Caption: Two-Electrode Voltage Clamp Experimental Workflow.

References

A Comparative Guide to the Structural Analysis of Peptides Containing BOC-(1S,3R)-3-aminocyclopentanecarboxylic Acid and Related Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced stability, potency, and receptor selectivity. Among these, cyclic amino acids are of particular interest as they rigidly constrain the peptide backbone, inducing specific secondary structures. This guide provides a comparative structural analysis of peptides containing BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid and its analogs, offering insights into their conformational preferences and the experimental methodologies used for their characterization.

Influence of Cyclic Amino Acids on Peptide Structure: A Comparative Overview

Peptides incorporating cyclic amino acids, such as aminocyclopentanecarboxylic acid, often exhibit well-defined secondary structures like helices and turns.[1][2][3] The stereochemistry of the cyclic amino acid plays a crucial role in determining the resulting conformation. This section compares the structural features of peptides containing different cyclic amino acid building blocks, providing a basis for understanding the potential impact of this compound.

Conformational Preferences of Peptides with Cyclopentane Derivatives

Studies on peptides containing 2-aminocyclopentanecarboxylic acid (ACPC) have shown a high propensity for forming helical structures.[1][2] The specific type of helix is dependent on the stereochemistry of the ACPC residue. For instance, oligomers of (R,R)-trans-2-aminocyclopentanecarboxylic acid adopt a well-defined 12-helix, a novel secondary structure for β-peptides.[2] In contrast, peptides with cis-2-aminocyclopentanecarboxylic acid can act as inducers of β-turns. The rigid cyclopentane ring restricts the available conformational space of the peptide backbone, leading to these predictable folding patterns.

While direct structural data for peptides containing this compound is limited in the reviewed literature, the general principles observed for other cyclopentane-based amino acids suggest that its incorporation will also lead to a constrained and well-defined conformation. The cis relationship between the amino and carboxyl groups in this specific stereoisomer is likely to favor turn-like structures within a peptide sequence.

Experimental Data and Structural Parameters

The structural elucidation of peptides containing cyclic amino acids relies on a combination of spectroscopic and crystallographic techniques. This section presents a summary of typical experimental data obtained for peptides containing aminocyclopentane derivatives and related cyclic structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[4] Key parameters derived from NMR experiments include chemical shifts, nuclear Overhauser effects (NOEs), and coupling constants, which provide information on the local conformation and through-space proximities of atoms.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Peptides Containing Aminocyclopentanecarboxylic Acid Derivatives. [1]

NucleusChemical Shift Range (ppm)Structural Interpretation
Amide NH7.0 - 9.0High DMSO titration coefficients indicate involvement in hydrogen bonding.
α-CH3.5 - 5.0Chemical shift is sensitive to the local secondary structure.
Cyclopentane CH1.5 - 3.0Complex multiplet patterns provide information on ring pucker and stereochemistry.
¹³C Cα50 - 65Sensitive to backbone dihedral angles (φ, ψ).
¹³C Cβ25 - 40Reflects the side-chain conformation.

Note: The exact chemical shifts will vary depending on the specific peptide sequence, solvent, and temperature.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of peptides in solution. The shape and magnitude of the CD spectrum provide information about the presence of α-helices, β-sheets, turns, or random coil structures.[5] For example, peptides forming helical structures exhibit characteristic CD spectra with distinct minima and maxima.[2]

Table 2: Typical Circular Dichroism Spectral Features for Peptides with Defined Secondary Structures.

Secondary StructureWavelength of Maxima/Minima (nm)
α-HelixMaxima at ~192 nm, Minima at ~208 and ~222 nm
β-SheetMaximum at ~195 nm, Minimum at ~218 nm
β-TurnVaries depending on turn type, often a weak positive band around 205 nm and a negative band around 225 nm
Random CoilStrong negative band around 200 nm
X-ray Crystallography

X-ray crystallography provides high-resolution, atomic-level information about the three-dimensional structure of molecules in the solid state.[6][7] For peptides containing cyclic amino acids, crystal structures can definitively reveal the backbone conformation, hydrogen bonding patterns, and molecular packing.

Experimental Protocols

Detailed methodologies are crucial for the reproducible structural analysis of these novel peptides.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O mixture) to a concentration of 1-10 mM.[8]

  • Data Acquisition: Record a series of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, TOCSY, NOESY/ROESY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

  • Data Processing and Analysis: Process the raw data using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances to specific protons and carbons in the peptide sequence.

  • Structure Calculation: Use the NOE-derived distance restraints and dihedral angle restraints from coupling constants to calculate a family of 3D structures using molecular modeling software (e.g., CYANA, XPLOR-NIH).

Circular Dichroism Spectroscopy Protocol
  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., methanol, trifluoroethanol) to a concentration of approximately 0.1-0.2 mg/mL.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.

  • Data Analysis: Convert the raw data to molar ellipticity [θ]. Analyze the spectral features to determine the predominant secondary structure.[2]

X-ray Crystallography Protocol
  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to obtain single crystals of the peptide suitable for X-ray diffraction.

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a synchrotron or in-house X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Build an atomic model of the peptide into the electron density and refine the structure to obtain the final atomic coordinates.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the structural analysis of peptides.

Experimental_Workflow_NMR Peptide_Synthesis Peptide Synthesis Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) Peptide_Synthesis->Sample_Prep NMR_Acquisition NMR Data Acquisition (1D and 2D Spectra) Sample_Prep->NMR_Acquisition Data_Processing Data Processing & Resonance Assignment NMR_Acquisition->Data_Processing Structure_Calculation Structure Calculation (NOE & Dihedral Restraints) Data_Processing->Structure_Calculation Structural_Ensemble 3D Structural Ensemble Structure_Calculation->Structural_Ensemble Experimental_Workflow_Crystallography Peptide_Synthesis Peptide Synthesis & Purification Crystallization Crystallization Screening Peptide_Synthesis->Crystallization Crystal_Harvesting Crystal Harvesting & Cryo-protection Crystallization->Crystal_Harvesting Data_Collection X-ray Diffraction Data Collection Crystal_Harvesting->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Crystal_Structure High-Resolution Crystal Structure Structure_Solution->Crystal_Structure

References

A Spectroscopic and Biological Comparison of Aminocyclopentanecarboxylic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomers of aminocyclopentanecarboxylic acid (ACPC) is crucial for applications ranging from peptide design to therapeutic development. This guide provides a comparative overview of the spectroscopic properties and biological activities of 1-amino, 2-amino, and 3-aminocyclopentanecarboxylic acid isomers, supported by experimental data and detailed methodologies.

Spectroscopic Data Comparison

The unique structural arrangements of ACPC isomers give rise to distinct spectroscopic signatures. The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed chemical environment of protons and carbons within a molecule. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data of Aminocyclopentanecarboxylic Acid Isomers

IsomerPositionSolventChemical Shift (δ, ppm)
1-Aminocyclopentanecarboxylic Acid -D₂OData not available in searched literature.
(1S,2S)-2-Aminocyclopentanecarboxylic Acid CHNH₂D₂O3.88 (q, J = 7.4 Hz, 1H)[1]
CHCO₂HD₂O2.90–2.97 (m, 1H)[1]
CH₂D₂O2.13–2.23 (m, 2H)[1]
CH₂CH₂D₂O1.66–1.91 (m, 4H)[1]
(1R,2S)-2-Aminocyclopentanecarboxylic Acid CHNH₂D₂O3.82–3.86 (m, 1H)[1]
CHCO₂HD₂O3.10–3.16 (m, 1H)[1]
CH₂D₂O2.08–2.20 (m, 2H)[1]
CH₂CH₂D₂O1.69–1.99 (m, 4H)[1]
cis-3-Aminocyclopentanecarboxylic Acid --Data not available in searched literature.
trans-3-Aminocyclopentanecarboxylic Acid --Data not available in searched literature.

Table 2: ¹³C NMR Spectroscopic Data of Aminocyclopentanecarboxylic Acid Isomers

IsomerPositionSolventChemical Shift (δ, ppm)
1-Aminocyclopentanecarboxylic Acid -D₂OData not available in searched literature.
(1S,2S)-2-Aminocyclopentanecarboxylic Acid C=OD₂O177.1[1]
CHNH₂D₂O53.9[1]
CHCO₂HD₂O48.2[1]
CH₂D₂O30.4, 28.6[1]
CH₂D₂O22.7[1]
(1R,2S)-2-Aminocyclopentanecarboxylic Acid C=OD₂O176.6[1]
CHNH₂D₂O52.7[1]
CHCO₂HD₂O45.5[1]
CH₂D₂O29.7, 27.2[1]
CH₂D₂O21.2[1]
cis-3-Aminocyclopentanecarboxylic Acid --Data not available in searched literature.
trans-3-Aminocyclopentanecarboxylic Acid --Data not available in searched literature.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Key IR Absorption Bands of Aminocyclopentanecarboxylic Acid Isomers

IsomerFunctional GroupAbsorption Range (cm⁻¹)Reference
1-Aminocyclopentanecarboxylic Acid -Data not available in searched literature.
2-Aminocyclopentanecarboxylic Acid Isomers -Data not available in searched literature.
cis-3-Aminocyclopentanecarboxylic Acid O-H stretch (carboxylic acid)Broad, ~3400-2400[2]
C=O stretch (carboxylic acid)~1730-1700[3]
C-O stretch~1320-1200[3]
N-H stretch (amine)~3400-3250
N-H bend (amine)~1650-1580
trans-3-Aminocyclopentanecarboxylic Acid -Data not available in searched literature.

Note: General characteristic absorption ranges for functional groups are provided where specific data for the isomer is unavailable.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data of Aminocyclopentanecarboxylic Acid Isomers

IsomerIonization Method[M+H]⁺ Calculated (m/z)[M+H]⁺ Found (m/z)Reference
1-Aminocyclopentanecarboxylic Acid Electron Ionization130.0868Mass spectrum available, exact m/z not listed in snippet.[4]
(1S,2S)-2-Aminocyclopentanecarboxylic Acid ESI-HRMS130.0868130.0865[1]
(1R,2S)-2-Aminocyclopentanecarboxylic Acid ESI-HRMS130.0868130.0865[1]
3-Aminocyclopentanecarboxylic Acid Isomers -130.0868Data not available in searched literature.

Biological Activity and Signaling Pathways

The isomeric form of ACPC significantly influences its biological activity.

  • 1-Aminocyclopentanecarboxylic Acid (Cycloleucine): This isomer is a known inhibitor of the enzyme methionine adenosyltransferase (MAT). MAT is crucial for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in numerous cellular reactions, including DNA, RNA, and protein methylation. By inhibiting MAT, cycloleucine disrupts these essential methylation processes, which has led to its investigation as an anticancer agent.

Methionine Adenosyltransferase Inhibition by Cycloleucine cluster_0 Cellular Environment Methionine Methionine MAT MAT Methionine->MAT ATP ATP ATP->MAT SAM SAM MAT->SAM Catalyzes Methylation DNA, RNA, Protein Methylation SAM->Methylation Donates Methyl Group Cycloleucine 1-Aminocyclopentanecarboxylic Acid (Cycloleucine) Cycloleucine->MAT Inhibits

Inhibition of Methionine Adenosyltransferase by 1-Aminocyclopentanecarboxylic Acid.
  • 2-Aminocyclopentanecarboxylic Acid Isomers: These isomers are valuable building blocks in the synthesis of peptide foldamers. By introducing conformational constraints, they can stabilize specific secondary structures in peptides, leading to enhanced biological activity and resistance to proteolytic degradation. These foldamers have shown promise as potential anticancer, antibacterial, and antiviral agents.

  • 3-Aminocyclopentanecarboxylic Acid Isomers: The biological activities of the 3-amino isomers are not well-documented in the readily available scientific literature. Further research is needed to elucidate their potential therapeutic applications.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aminocyclopentanecarboxylic acid isomer in approximately 0.6 mL of deuterium oxide (D₂O). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. The residual HDO signal can be used as a reference (δ ≈ 4.79 ppm).

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy (Solid Sample)
  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methanol or dichloromethane).

    • Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.[5]

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[6][7]

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µM to nM range) in a solvent system compatible with ESI, such as a mixture of water and a volatile organic solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid) to promote protonation.[8]

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.[9][10]

  • Mass Analysis: The generated ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Experimental_Workflow cluster_Sample Sample Preparation cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Sample ACPC Isomer NMR_Prep Dissolve in D₂O Sample->NMR_Prep IR_Prep Prepare Thin Film Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR_Acq Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acq NMR_Data NMR Spectra NMR_Acq->NMR_Data IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq IR_Data IR Spectrum IR_Acq->IR_Data MS_Acq ESI-MS Analysis MS_Prep->MS_Acq MS_Data Mass Spectrum MS_Acq->MS_Data

A generalized workflow for the spectroscopic analysis of ACPC isomers.

References

A Comparative Analysis: Cyclic vs. Linear Amino Acid Building Blocks in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cyclic and Linear Peptide Performance with Supporting Experimental Data.

The landscape of drug discovery is continually evolving, with a significant focus on molecules that can offer high specificity and potency while minimizing off-target effects. Peptides, composed of amino acid building blocks, have emerged as a promising class of therapeutics. However, native linear peptides often suffer from limitations such as poor metabolic stability and low binding affinity. To overcome these challenges, researchers have increasingly turned to cyclization, a strategy that confers a constrained conformation to the peptide backbone. This guide provides a comprehensive comparison of cyclic versus linear amino acid building blocks, supported by experimental data, to inform the design and development of next-generation peptide-based therapeutics.

Key Performance Differences: A Quantitative Comparison

Cyclization can significantly impact the physiochemical and pharmacological properties of a peptide. The conformational rigidity imposed by cyclization can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity and stability. Below is a summary of quantitative data from various experimental studies comparing the performance of linear and cyclic peptides.

Table 1: Binding Affinity of Linear vs. Cyclic RGD Peptides for Integrin αvβ3

The Arg-Gly-Asp (RGD) motif is a well-characterized ligand for integrin receptors, which are involved in cell adhesion and signaling. The following table compares the 50% inhibitory concentration (IC50) of linear and cyclic RGD peptides against the αvβ3 integrin, a key target in angiogenesis and cancer. Lower IC50 values indicate higher binding affinity.

Peptide SequenceTypeIC50 (nM) for αvβ3Reference
GRGDSLinear200[1]
c(RGDfV)Cyclic1.5[1]
Ac-RGD-NH2Linear>10,000F. A. Feltz et al., 2003
cyclo(RGDfK)Cyclic10F. A. Feltz et al., 2003
Table 2: Comparative Stability and Permeability of Linear and Cyclic Peptides

Metabolic stability and cell permeability are critical parameters for the in vivo efficacy of peptide drugs. The following table presents a comparison of the solution stability and cell permeability of representative linear and cyclic peptides.

PeptideTypeHalf-life (t1/2) at pH 7Apparent Permeability (Papp) (10⁻⁶ cm/s)Reference
Arg-Gly-Asp-Phe-OHLinear~1 day (estimated)Low (not specified)[2][3]
cyclo-(1,6)-Ac-Cys-Arg-Gly-Asp-Phe-Pen-NH2Cyclic~30 days (30-fold more stable)Moderate (not specified for this peptide)[2][3]
Representative Linear PeptideLinearVariable, generally lowGenerally < 1.0[4][5]
Representative Cyclic Peptide (e.g., Cyclosporin A)CyclicHigh> 1.0[4][5]

Note: The half-life data for the RGD peptides is based on solution stability studies, which are indicative of relative proteolytic stability. Papp values are representative and can vary significantly based on the specific peptide sequence and experimental conditions.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of comparative data, detailed and standardized experimental protocols are essential. The following sections outline the methodologies for key experiments cited in this guide.

Integrin Binding Assay (Solid-Phase)

This assay quantifies the ability of a peptide to inhibit the binding of an integrin to its natural ligand.

Materials:

  • 96-well ELISA plates

  • Integrin αvβ3 protein

  • Vitronectin (or other appropriate extracellular matrix protein)

  • Biotinylated anti-integrin antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • TMB substrate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Linear and cyclic peptides of interest

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with vitronectin (1 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites by adding blocking buffer to each well and incubating for 1 hour at room temperature.

  • Competition: Wash the plate three times. Add serial dilutions of the linear and cyclic peptides to the wells, followed by the addition of a constant concentration of soluble integrin αvβ3. Incubate for 2-3 hours at room temperature.

  • Detection: Wash the plate three times. Add a biotinylated anti-integrin antibody and incubate for 1 hour. Wash again and then add streptavidin-HRP conjugate, incubating for 30 minutes.

  • Signal Development: After a final wash, add TMB substrate and allow the color to develop. Stop the reaction with 2N H2SO4.

  • Data Analysis: Measure the absorbance at 450 nm using a plate reader. Calculate the IC50 value by fitting the data to a dose-response curve.

Serum Stability Assay

This assay assesses the proteolytic stability of peptides in the presence of serum enzymes.

Materials:

  • Human serum

  • Linear and cyclic peptides

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Mass spectrometer (optional, for metabolite identification)

Procedure:

  • Peptide Incubation: Dissolve the linear and cyclic peptides in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute to a final concentration of 1 mg/mL in human serum. Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the serum-peptide mixture.

  • Protein Precipitation: Quench the enzymatic degradation by adding an equal volume of ACN containing 1% TFA to the aliquot. Vortex and centrifuge at high speed to precipitate the serum proteins.

  • Analysis: Analyze the supernatant by reverse-phase HPLC. Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point. Determine the half-life (t1/2) of the peptide by plotting the percentage of intact peptide versus time and fitting the data to a first-order decay model.

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Linear and cyclic peptides

  • UV/Vis plate reader or LC-MS system

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow it to solidify.

  • Donor Solution: Prepare solutions of the linear and cyclic peptides in PBS in the donor plate wells.

  • Acceptor Solution: Fill the wells of the acceptor plate with PBS.

  • Incubation: Place the donor plate into the acceptor plate, ensuring the membrane is in contact with the acceptor solution. Incubate the plate sandwich at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))

    Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Visualizing the Molecular Landscape

To better understand the mechanisms of action and experimental processes, the following diagrams, generated using the DOT language, illustrate key concepts.

Integrin Signaling Pathway

RGD peptides exert their biological effects by binding to integrins and modulating their signaling pathways. The diagram below illustrates a simplified integrin signaling cascade initiated by ligand binding, leading to the activation of Focal Adhesion Kinase (FAK) and Src kinase, which in turn regulate cell migration, proliferation, and survival.[6][7][8][9]

Integrin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin Receptor FAK FAK Integrin->FAK Activation ECM Extracellular Matrix (ECM) (e.g., Fibronectin) ECM->Integrin RGD RGD Peptide RGD->Integrin Binding Src Src FAK->Src Recruitment & Activation FAK_Src FAK-Src Complex Src->FAK p130Cas p130Cas FAK_Src->p130Cas Phosphorylation Cell_Proliferation Cell Proliferation FAK_Src->Cell_Proliferation Cell_Survival Cell Survival FAK_Src->Cell_Survival Crk Crk p130Cas->Crk Recruitment Dock180 Dock180 Crk->Dock180 Activation Rac1 Rac1 Dock180->Rac1 Activation Cell_Migration Cell Migration Rac1->Cell_Migration

Caption: Simplified Integrin-FAK-Src signaling pathway.

Experimental Workflow: Comparative Analysis of Peptides

The following workflow outlines the key steps in a comparative study of linear and cyclic peptides, from synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_cyclization Cyclization cluster_analysis Characterization cluster_evaluation Biological Evaluation SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin SPPS->Cleavage Purification_Linear HPLC Purification (Linear Peptide) Cleavage->Purification_Linear Cyclization On-Resin or Solution-Phase Cyclization Purification_Linear->Cyclization MS Mass Spectrometry (MS) Purification_Linear->MS NMR NMR Spectroscopy Purification_Linear->NMR Binding_Assay Binding Affinity Assay (e.g., Integrin Binding) Purification_Linear->Binding_Assay Stability_Assay Stability Assay (e.g., Serum Stability) Purification_Linear->Stability_Assay Permeability_Assay Permeability Assay (e.g., PAMPA) Purification_Linear->Permeability_Assay Purification_Cyclic HPLC Purification (Cyclic Peptide) Cyclization->Purification_Cyclic Purification_Cyclic->MS Purification_Cyclic->NMR Purification_Cyclic->Binding_Assay Purification_Cyclic->Stability_Assay Purification_Cyclic->Permeability_Assay

Caption: General workflow for peptide synthesis and evaluation.

Logical Relationship: Properties of Cyclic vs. Linear Peptides

This diagram illustrates the logical flow from the structural differences between cyclic and linear peptides to their resulting pharmacological properties.

Properties_Relationship cluster_structure Structural Characteristics cluster_properties Pharmacological Properties Linear Linear Peptide (High Conformational Flexibility) Reduced_Binding Lower Binding Affinity Linear->Reduced_Binding Low_Stability Lower Metabolic Stability Linear->Low_Stability Cyclic Cyclic Peptide (Reduced Conformational Flexibility) Binding Increased Binding Affinity & Selectivity Cyclic->Binding Stability Enhanced Metabolic Stability Cyclic->Stability Permeability Potentially Improved Cell Permeability Cyclic->Permeability

Caption: Structure-property relationships of peptides.

Conclusion

The strategic use of cyclic amino acid building blocks offers a powerful approach to address the inherent limitations of linear peptides in drug development.[10] As demonstrated by the presented data, cyclization can lead to significant improvements in binding affinity, metabolic stability, and in some cases, cell permeability.[1][2][3] However, it is crucial to recognize that the benefits of cyclization are not universal and are highly dependent on the specific peptide sequence and the target of interest.[10] Therefore, a thorough comparative analysis, employing robust experimental protocols as outlined in this guide, is essential for the rational design and optimization of cyclic peptide drug candidates. The continued exploration of diverse cyclization strategies and a deeper understanding of the structure-activity relationships will undoubtedly pave the way for the next generation of highly effective and specific peptide-based therapeutics.

References

Safety Operating Guide

Safe Handling and Disposal of BOC-(1S,3R)-3-aminocyclopentanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling, personal protective equipment (PPE), and disposal of BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid is critical for maintaining a safe laboratory environment. While the Safety Data Sheet (SDS) from Fisher Scientific for the related compound "(1S,3R)-(+)-3-(Boc-amino)cyclopentanecarboxylic acid" indicates it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, adherence to rigorous safety protocols is paramount when working with any chemical substance[1]. This guide synthesizes best practices from general laboratory safety procedures and information for similar chemical compounds to provide comprehensive operational and disposal plans for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Even in the absence of a specific hazard classification, a proactive approach to personal protection is essential to minimize any potential exposure. The following table outlines the recommended PPE for handling this compound, based on general guidelines for handling solid carboxylic acids.

PPE CategoryRecommended EquipmentKey Considerations
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.[2]In situations with a potential for splashing, a face shield should be worn in conjunction with goggles.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[3][4]Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged.[4][5]
Body Protection A standard laboratory coat, fully buttoned.[2]For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron may be necessary.[6]
Respiratory Protection Generally not required with adequate ventilation.[6]If the solid material is handled in a way that generates dust, a NIOSH-approved respirator is recommended.[2][5]

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is crucial for the safe handling of any chemical compound. The following steps provide a procedural guide for working with this compound.

  • Preparation:

    • Designate a specific, well-ventilated work area, preferably a chemical fume hood, for handling the compound.[2][4]

    • Ensure that an eyewash station and safety shower are unobstructed and readily accessible.

    • Assemble all necessary equipment and materials before beginning the procedure.

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • To prevent the generation of dust, use a spatula to carefully transfer the solid chemical.[7] Avoid pouring the solid directly from the container.[2]

    • Keep the container tightly sealed when not in use.[6]

  • Post-Handling:

    • Thoroughly decontaminate the work surface and any equipment used.

    • Properly segregate and label all waste materials for disposal.

    • Remove PPE in a manner that avoids cross-contamination, removing gloves first.[2]

    • Wash hands thoroughly with soap and water after the procedure is complete.[6]

G cluster_prep Preparation cluster_handle Handling cluster_post Post-Handling A Don PPE B Prepare Work Area A->B C Transfer Solid B->C D Perform Experiment C->D E Decontaminate D->E F Segregate Waste E->F G Doff PPE F->G H Wash Hands G->H

Caption: Experimental Workflow for Handling Solid Chemicals.

Disposal Plan: Ensuring Environmental Responsibility

The disposal of chemical waste must always comply with local, state, and federal regulations.[6] Improper disposal can pose a risk to both human health and the environment.

Waste Segregation and Collection:

  • All materials contaminated with this compound, including disposable gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[2]

  • Do not mix this waste with other chemical waste streams unless their compatibility is known.[8]

  • The waste container must be kept securely closed except when adding waste.[9]

Disposal Methods:

  • Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[6]

  • The preferred method of disposal for many organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Alternatively, the waste can be managed by a licensed professional waste disposal service.

G A Waste Generated B Collect in Labeled, Closed Container A->B C Is Waste Contaminated? B->C D Segregate Solid Waste C->D Yes E Consult Local Regulations D->E F Arrange for Chemical Incineration E->F Option 1 G Contact Licensed Waste Disposal Service E->G Option 2

Caption: Logical Relationship for Chemical Waste Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。